2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
Description
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Properties
IUPAC Name |
2-[2,3-dichloro-6-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F3N/c10-7-2-1-6(9(12,13)14)5(3-4-15)8(7)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMNRRQYRWZABT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)CC#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile (CAS Number: 1017777-89-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile is a halogenated and trifluoromethylated aromatic nitrile. Its chemical structure, featuring a combination of electron-withdrawing groups on a phenylacetonitrile framework, makes it a valuable intermediate in the synthesis of complex organic molecules. The presence of the trifluoromethyl (-CF3) group is of particular significance in medicinal chemistry and agrochemical research. This group can enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1][2] The chloro substituents further influence the electronic properties and reactivity of the aromatic ring. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, a proposed synthetic route, safety considerations, and its potential applications as a key building block in the development of novel chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is compiled from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 1017777-89-7 |
| Molecular Formula | C₉H₄Cl₂F₃N |
| Molecular Weight | 254.04 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >97% |
Proposed Synthesis Methodology
Proposed Route 1: Nucleophilic Substitution
This approach involves the reaction of 2,3-dichloro-6-(trifluoromethyl)benzyl halide (chloride or bromide) with an alkali metal cyanide. This is a standard method for the preparation of nitriles.[3]
Reaction Scheme:
Caption: Proposed nucleophilic substitution for the synthesis of the target compound.
Step-by-Step Protocol:
-
Preparation of the Benzyl Halide: The starting material, 2,3-dichloro-6-(trifluoromethyl)benzyl halide, can be synthesized from the corresponding toluene derivative via free-radical halogenation.
-
Cyanation Reaction:
-
In a well-ventilated fume hood, dissolve the 2,3-dichloro-6-(trifluoromethyl)benzyl halide in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone.
-
Add a stoichiometric amount of sodium cyanide (NaCN) or potassium cyanide (KCN).
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution. Reaction progress should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final this compound.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism by solvating the cation of the cyanide salt without strongly solvating the cyanide anion, thus increasing its nucleophilicity.
-
Temperature: The reaction is typically run at or slightly above room temperature to provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.
Proposed Route 2: Sandmeyer Reaction
The Sandmeyer reaction provides an alternative route starting from 2,3-dichloro-6-(trifluoromethyl)aniline. This reaction is a versatile method for the introduction of a cyano group onto an aromatic ring.[4][5][6]
Reaction Scheme:
Caption: Proposed Sandmeyer reaction pathway for the synthesis of the target compound.
Step-by-Step Protocol:
-
Diazotization:
-
Dissolve 2,3-dichloro-6-(trifluoromethyl)aniline in a cold aqueous solution of a strong acid, typically hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the low temperature. The formation of the diazonium salt is usually indicated by a color change.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (evolution of nitrogen gas) will be observed.
-
The reaction mixture is stirred for a period at a controlled temperature to ensure complete reaction.
-
-
Work-up and Purification:
-
The reaction mixture is neutralized and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
Purification of the crude product is performed by column chromatography or recrystallization.
-
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a low temperature (0-5 °C) is crucial for the successful formation and stability of the diazonium intermediate.
-
Copper(I) Cyanide: CuCN is the classic reagent for the Sandmeyer cyanation reaction, acting as a catalyst to facilitate the conversion of the diazonium salt to the nitrile.
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented, its structure strongly suggests its utility as a key intermediate in the synthesis of bioactive molecules.
Pharmaceutical Drug Discovery
The trifluoromethyl group is a well-known bioisostere for a methyl group and can significantly enhance a drug candidate's properties, including metabolic stability and lipophilicity.[1][2] The dichloro substitution pattern can also play a crucial role in directing further chemical modifications and influencing the overall electronic nature of the molecule. This compound is therefore a promising starting material for the synthesis of novel therapeutic agents targeting a wide range of diseases.
Agrochemical Synthesis
Many modern pesticides and herbicides contain trifluoromethyl and chlorinated aromatic moieties. These functional groups contribute to the potency and selectivity of the agrochemical. For instance, 2,6-dichloro-4-(trifluoromethyl)aniline is a known intermediate in the synthesis of the insecticide fipronil.[7] It is plausible that this compound could be utilized in the development of new crop protection agents.
Materials Science
Aromatic nitriles with fluorine-containing substituents can be precursors to advanced materials with unique electronic and physical properties. Further research may explore the incorporation of this molecule into novel polymers or functional materials.
Safety and Handling
Based on available safety data sheets for this and structurally related compounds, this compound should be handled with care in a laboratory setting.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound is a valuable chemical intermediate with significant potential in the fields of drug discovery, agrochemical synthesis, and materials science. While a specific, published synthesis protocol is not currently available, this guide has outlined plausible and robust synthetic strategies based on established organic chemistry principles. The unique combination of chloro and trifluoromethyl substituents on the phenylacetonitrile scaffold provides a versatile platform for the development of novel and functionalized molecules. As research in these areas continues to advance, the demand for such specialized building blocks is likely to increase, highlighting the importance of understanding their synthesis and properties.
References
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Wikipedia. (2023, October 29). Sandmeyer reaction. Retrieved from [Link]
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Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. (2014). Eureka | Patsnap. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
- Yadav, P., & Kumar, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(10), 2465-2498.
- Monsanto Chemicals Ltd. (1957). Preparation of phenylacetonitriles (U.S. Patent No. 2,783,265). U.S.
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Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. (n.d.). WIPO Patentscope. Retrieved from [Link]
- Preparation method of 3-trifluoromethyl phenylacetonitrile. (2015). Google Patents.
- de la Torre, B. G., & Albericio, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 934.
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-
PubChem. (n.d.). (Trifluoromethyl)benzene. Retrieved from [Link]
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). RSC Medicinal Chemistry, 12(5), 794-807.
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Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic substitution. (2023, October 31). Retrieved from [Link]
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PubChem. (n.d.). Benzene, 1,3,5-tris(trifluoromethyl)-. Retrieved from [Link]
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NIST/TRC Web Thermo Tables (WTT). (n.d.). (trifluoromethyl)benzene -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]
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Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules, 27(19), 6523.
- Efficient synthesis of functionalized trifluoromethyl cyclopropanes via cyclopropanation of α-trifluoromethyl styrenes with chloroacetonitrile and ethyl chloroacetate. (2021). New Journal of Chemistry, 45(38), 17684-17688.
-
Leitao, E., & Sobral, L. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Retrieved from [Link]
- 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. (1995). Google Patents.
-
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An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the predicted physicochemical properties of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document employs a comparative and predictive approach, drawing upon the known characteristics of structurally related analogs. By analyzing the effects of substituent positioning on the phenylacetonitrile scaffold, we can project a comprehensive physicochemical profile to guide researchers in its synthesis, handling, and application.
Introduction and Molecular Identity
This compound is a halogenated and trifluoromethylated aromatic nitrile. Its structure suggests potential utility as a building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. The presence of chlorine and trifluoromethyl groups on the phenyl ring is expected to significantly influence its reactivity, solubility, and metabolic stability.
The molecular structure consists of a phenylacetonitrile core with chlorine atoms at the 2 and 3 positions and a trifluoromethyl group at the 6 position. This specific substitution pattern is anticipated to create a unique electronic and steric environment, impacting its physical and chemical behavior. A closely related and documented compound is 2,3-Dichloro-6-(trifluoromethyl)benzonitrile, which shares the same aromatic substitution pattern but lacks the methylene linker of the acetonitrile group[1].
Molecular Structure Diagram
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound, derived from comparative analysis with related compounds.
| Property | Predicted Value | Rationale and Comparative Analysis |
| Molecular Formula | C₉H₄Cl₂F₃N | Based on the chemical structure. |
| Molecular Weight | 268.04 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow liquid or low-melting solid | Phenylacetonitrile and its substituted analogs are typically liquids or low-melting solids at room temperature[2]. |
| Boiling Point | > 250 °C (at 760 mmHg) | The presence of polar chloro and trifluoromethyl groups, along with an increased molecular weight, will significantly elevate the boiling point compared to unsubstituted phenylacetonitrile (234 °C). The boiling point of 3-(Trifluoromethyl)phenylacetonitrile is 92-93 °C at 4 mmHg, suggesting a high boiling point at atmospheric pressure. |
| Melting Point | 30 - 50 °C | The irregular substitution pattern may lead to a lower melting point compared to more symmetrical isomers. However, the strong intermolecular forces will likely result in a solid state at room temperature. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) | The hydrophobic nature of the dichlorinated and trifluoromethylated phenyl ring will dominate, leading to low aqueous solubility. Phenylacetonitrile itself has limited water solubility[3]. |
| pKa | ~18-20 (for the benzylic protons) | The electron-withdrawing effects of the chloro and trifluoromethyl groups will increase the acidity of the benzylic protons compared to unsubstituted phenylacetonitrile (pKa ~22). |
| LogP | 3.5 - 4.5 | The addition of two chlorine atoms and a trifluoromethyl group will substantially increase the lipophilicity (LogP of phenylacetonitrile is ~1.56)[3]. |
Predicted Spectroscopic Data
The spectroscopic signature of this compound can be predicted by considering the contributions of its functional groups and the substitution pattern on the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methylene protons (-CH₂-) will likely appear as a singlet, shifted downfield from that of unsubstituted phenylacetonitrile (~3.7 ppm) due to the electron-withdrawing nature of the substituted ring. The aromatic region should display two doublets or a complex multiplet corresponding to the two aromatic protons.
-
¹³C NMR: The carbon NMR will show distinct signals for the nitrile carbon (~115-120 ppm), the methylene carbon (~25-30 ppm), and the aromatic carbons. The carbons bearing the chloro and trifluoromethyl substituents will exhibit characteristic chemical shifts and coupling with fluorine in the case of the CF₃-bearing carbon.
-
¹⁹F NMR: The fluorine NMR should show a singlet for the -CF₃ group, with its chemical shift influenced by the electronic environment of the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
~2250 cm⁻¹: A sharp, medium-intensity peak corresponding to the C≡N (nitrile) stretching vibration.
-
~3050-3100 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1450-1600 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1100-1350 cm⁻¹: Strong C-F stretching vibrations from the trifluoromethyl group.
-
~600-800 cm⁻¹: C-Cl stretching vibrations.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 267 and 269, with an isotopic pattern characteristic of a molecule containing two chlorine atoms. Fragmentation would likely involve the loss of the nitrile group, chlorine atoms, and the trifluoromethyl group.
Experimental Protocols for Characterization
The following are generalized, standard protocols for the characterization of a novel substituted phenylacetonitrile like the topic compound.
Synthesis and Purification Workflow
A plausible synthetic route could involve the cyanation of the corresponding 2,3-dichloro-6-(trifluoromethyl)benzyl halide.
Sources
An In-depth Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2,3-dichloro-6-(trifluoromethyl)phenylacetonitrile, a halogenated and trifluoromethylated aromatic nitrile. Due to its unique substitution pattern, this compound presents itself as a potentially valuable building block in medicinal chemistry and materials science. This document outlines a plausible synthetic pathway, predicted spectroscopic data, and discusses the potential reactivity and applications based on the analysis of its structural analogues.
Introduction: The Significance of Polysubstituted Phenylacetonitriles
Phenylacetonitrile and its derivatives are pivotal intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The introduction of multiple substituents, particularly halogens and trifluoromethyl groups, onto the phenyl ring can dramatically alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic characteristics. These modifications are often key to modulating the biological activity and performance of the final products. The specific compound of interest, this compound (CAS No. 1017777-89-7), combines the features of dichlorination and trifluoromethylation, suggesting its potential utility in the development of novel bioactive molecules.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, a trifluoromethyl group at the 6 position, and a cyanomethyl group.
Molecular Formula: C₉H₄Cl₂F₃N
Molecular Weight: 254.04 g/mol
The presence of the strongly electron-withdrawing trifluoromethyl group and two chlorine atoms is expected to significantly influence the electron density of the aromatic ring and the acidity of the benzylic protons.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| pKa (benzylic C-H) | ~18-20 (in DMSO) |
| LogP | ~3.5 - 4.5 |
| Polar Surface Area | 23.79 Ų |
| #H-bond Donors | 0 |
| #H-bond Acceptors | 1 (Nitrile) |
Note: These values are estimations based on computational models and comparison with similar structures.
Caption: 2D structure of this compound.
Proposed Synthetic Pathways
Synthesis of the Precursor: 2,3-Dichloro-6-(trifluoromethyl)benzyl Halide
The key intermediate for the synthesis is a benzyl halide, such as 2,3-dichloro-6-(trifluoromethyl)benzyl bromide or chloride. This can be prepared from the corresponding toluene derivative via a radical halogenation reaction.
Caption: Proposed synthesis of the benzyl halide precursor.
Step-by-Step Methodology (Proposed):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloro-6-(trifluoromethyl)toluene in a suitable solvent such as carbon tetrachloride or cyclohexane.
-
Initiation: Add N-bromosuccinimide (NBS) for bromination or sulfuryl chloride (SO₂Cl₂) for chlorination, along with a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the radical chain reaction.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: After cooling, filter the reaction mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate (for bromination) or sodium bicarbonate, followed by water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude benzyl halide can be purified by vacuum distillation or column chromatography.
Cyanation to Yield this compound
The final step involves a nucleophilic substitution reaction where the benzylic halide is displaced by a cyanide anion.
Caption: Final cyanation step to the target molecule.
Step-by-Step Methodology (Proposed):
-
Reaction Setup: In a round-bottom flask, dissolve the 2,3-dichloro-6-(trifluoromethyl)benzyl halide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone.
-
Cyanide Addition: Add an excess of sodium cyanide (NaCN) or potassium cyanide (KCN). The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, especially in a biphasic system.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC.
-
Work-up: Once the reaction is complete, pour the mixture into a large volume of water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization (Predicted)
In the absence of experimentally obtained spectra, the following are predictions for the key spectroscopic features of this compound, based on the analysis of structurally similar compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | A singlet for the benzylic protons (CH₂) is expected around δ 4.0-4.5 ppm. The aromatic region should show two doublets or a complex multiplet for the two aromatic protons. |
| ¹³C NMR | The nitrile carbon (CN) should appear around δ 115-120 ppm. The benzylic carbon (CH₂) is expected in the range of δ 20-30 ppm. The trifluoromethyl carbon (CF₃) will be a quartet due to C-F coupling, likely around δ 120-130 ppm. The aromatic carbons will show complex splitting patterns due to the substituents. |
| ¹⁹F NMR | A singlet for the CF₃ group is expected. |
| IR | A sharp, medium-intensity peak for the nitrile (C≡N) stretch should be observed around 2250 cm⁻¹. Strong C-F stretching bands will be present in the 1100-1350 cm⁻¹ region. C-Cl stretching vibrations will appear in the fingerprint region. |
| Mass Spec. | The molecular ion peak (M⁺) should be observed at m/z 253, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Fragmentation would likely involve the loss of the CN group and cleavage of the benzylic C-C bond. |
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups: the nitrile, the benzylic protons, and the substituted aromatic ring.
-
Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a variety of other derivatives. It can also participate in cycloaddition reactions.
-
Benzylic Protons: The benzylic protons are activated by the adjacent aromatic ring and the electron-withdrawing nitrile group, making them susceptible to deprotonation by a suitable base. This allows for α-functionalization of the acetonitrile moiety.
-
Aromatic Ring: The electron-deficient nature of the aromatic ring, due to the presence of two chlorine atoms and a trifluoromethyl group, makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly displacement of one of the chlorine atoms under forcing conditions.
Given its structural features, this compound is a promising starting material for the synthesis of:
-
Novel Agrochemicals: The presence of both chloro and trifluoromethyl groups is a common motif in many modern pesticides.
-
Pharmaceutical Intermediates: The phenylacetonitrile core is a scaffold for various biologically active molecules. The specific substitution pattern of this compound could lead to the discovery of new drug candidates with improved properties.
-
Functional Materials: Aryl nitriles are precursors to various organic materials with interesting electronic and photophysical properties.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the same precautions as other halogenated and trifluoromethylated aromatic compounds, as well as organic nitriles.
-
Toxicity: Assumed to be toxic if ingested, inhaled, or absorbed through the skin. Polychlorinated aromatic compounds can be persistent in the environment and may have long-term health effects.[1][2][3][4][5]
-
Handling: Should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a synthetically accessible and potentially valuable building block for the development of new chemical entities in the pharmaceutical and agrochemical industries. While experimental data on this specific molecule is limited, its structural features suggest a rich and versatile chemistry. The proposed synthetic route provides a practical approach to its preparation, and the predicted spectroscopic data offers a basis for its characterization. Further research into the synthesis, properties, and applications of this compound is warranted to fully explore its potential.
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Spectroscopic Characterization of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile: A Predictive Technical Guide
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. The compound 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile, a substituted aromatic nitrile, presents a unique combination of functional groups that necessitates a multi-faceted analytical approach for its definitive characterization. This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
A. Experimental Protocol: NMR Sample Preparation and Acquisition
A meticulously prepared sample is fundamental to acquiring high-quality NMR spectra. The following protocol outlines the standard procedure for sample preparation.[1][2][3][4][5]
-
Sample Preparation :
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.
-
Acquire the ¹H NMR spectrum. A standard experiment typically involves a 90° pulse and acquisition of the free induction decay (FID).
-
Following ¹H NMR, acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required to achieve a satisfactory signal-to-noise ratio.
-
Caption: Workflow for NMR Sample Preparation and Data Acquisition.
B. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the phenyl ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.7 - 7.9 | Doublet | 1H | H-4 | This proton is deshielded by the adjacent electron-withdrawing trifluoromethyl group and the chlorine atom at position 3. It will be split into a doublet by the adjacent H-5. |
| ~ 7.5 - 7.7 | Doublet | 1H | H-5 | This proton is deshielded by the adjacent chlorine atom at position 6. It will be split into a doublet by the adjacent H-4. |
| ~ 4.0 | Singlet | 2H | CH₂ | The methylene protons are adjacent to the electron-withdrawing cyano group and the aromatic ring, leading to a downfield shift. |
Note: The exact chemical shifts are predictions and may vary based on solvent and experimental conditions. The coupling constant (J) between H-4 and H-5 is expected to be in the range of 8-9 Hz, typical for ortho-coupling in aromatic systems.
C. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a carbon map of the molecule. Due to the molecule's asymmetry, all nine carbon atoms are expected to be unique.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 135 - 140 | C-Cl (C2, C3) | Carbons attached to chlorine are typically found in this region. |
| ~ 130 - 135 | C-H (C4, C5) | Aromatic carbons attached to hydrogen. |
| ~ 120 - 130 | C-CF₃ (C6) | The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
| ~ 123 (quartet) | CF₃ | The trifluoromethyl carbon itself will show a strong quartet with a large C-F coupling constant. |
| ~ 115 - 120 | C-CN (C1) | The carbon to which the cyanomethyl group is attached. |
| ~ 115 | CN | The nitrile carbon. |
| ~ 20 - 25 | CH₂ | The aliphatic methylene carbon. |
Note: The chemical shifts for carbons attached to fluorine will exhibit splitting (J-coupling).
II. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound.
A. Experimental Protocol: GC-MS Analysis
For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[6][7][8][9][10]
-
Sample Preparation :
-
Data Acquisition :
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and separated on the GC column based on its boiling point and interaction with the stationary phase.
-
The separated components elute from the column and enter the mass spectrometer.
-
In the ion source (typically using Electron Ionization - EI), the molecules are bombarded with electrons, leading to ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer and detected.
-
Caption: Workflow for GC-MS Sample Preparation and Analysis.
B. Predicted Mass Spectrum
The mass spectrum will reveal the molecular weight and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular weight of C₉H₄Cl₂F₃N is 253.97 g/mol . A key feature will be the isotopic pattern due to the two chlorine atoms.[11][12][13][14] The natural abundance of ³⁵Cl is ~75% and ³⁷Cl is ~25%. For a molecule with two chlorine atoms, we expect to see a cluster of peaks for the molecular ion:
-
M⁺ (containing two ³⁵Cl): m/z ≈ 254 (relative intensity ~9)
-
[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl): m/z ≈ 256 (relative intensity ~6)
-
[M+4]⁺ (containing two ³⁷Cl): m/z ≈ 258 (relative intensity ~1)
-
-
Key Fragmentation Pathways:
-
Loss of Cl: A peak corresponding to the loss of a chlorine radical (M-35 or M-37) is expected.
-
Loss of CF₃: The trifluoromethyl group can be lost as a radical, leading to a fragment at M-69.
-
Loss of CN: The nitrile group can be lost as a radical (M-26).[15][16]
-
Loss of CH₂CN: Cleavage of the benzylic bond can result in the loss of the cyanomethyl radical (M-40).
-
| Predicted m/z | Proposed Fragment |
| 254/256/258 | [C₉H₄Cl₂F₃N]⁺ (Molecular Ion Cluster) |
| 219/221 | [C₉H₄ClF₃N]⁺ |
| 185 | [C₉H₄Cl₂N]⁺ |
| 159 | [C₈H₄Cl₂]⁺ |
III. Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present.
A. Experimental Protocol: FTIR-ATR
For a solid or liquid sample, Attenuated Total Reflectance (ATR) is a convenient and common sampling technique for Fourier-transform infrared (FTIR) spectroscopy.[17][18][19][20][21]
-
Sample Preparation :
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition :
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Caption: Workflow for FTIR-ATR Sample Preparation and Data Acquisition.
B. Predicted IR Absorption Bands
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in this compound.[22][23][24][25][26]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3100 - 3000 | C-H stretch | Aromatic |
| ~ 2260 - 2240 | C≡N stretch | Nitrile |
| ~ 1600 - 1450 | C=C stretch | Aromatic Ring |
| ~ 1350 - 1150 | C-F stretch | Trifluoromethyl |
| ~ 1100 - 1000 | C-Cl stretch | Aryl Chloride |
| ~ 800 - 600 | C-H bend | Aromatic (out-of-plane) |
The presence of a sharp, medium-intensity band around 2250 cm⁻¹ will be a strong indicator of the nitrile functional group. The strong absorptions in the 1350-1150 cm⁻¹ region will be characteristic of the C-F bonds of the trifluoromethyl group.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectral data for this compound. By understanding the expected chemical shifts, fragmentation patterns, and vibrational frequencies, researchers can more effectively plan their analytical workflow and confidently interpret experimental data. The protocols and predicted data presented herein serve as a valuable resource for the structural characterization of this and other similarly complex molecules in the field of drug discovery and chemical research.
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Sample preparation for FT-IR. (n.d.). Northern Illinois University. Retrieved from [Link]
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Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(4), 10-17. Retrieved from [Link]
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Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved from [Link]
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Sample Preparation. (n.d.). Rochester Institute of Technology. Retrieved from [Link]
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Lee, S., Kim, S., Park, S., & Kim, S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268. Retrieved from [Link]
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Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. ResearchGate. Retrieved from [Link]
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Sample Preparation – NMR. (n.d.). University of Alberta. Retrieved from [Link]
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Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (2021). University of Alberta. Retrieved from [Link]
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How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]
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Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]
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GC/MS Sample Preparation. (2024, June 12). HSC Cores - BookStack. Retrieved from [Link]
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Using isotopic abundance patterns to count the number of chlorine atoms... (n.d.). ResearchGate. Retrieved from [Link]
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Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. (2007). PubMed. Retrieved from [Link]
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Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]
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Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. Retrieved from [Link]
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Fragmentation of Nitriles. (n.d.). Whitman College. Retrieved from [Link]
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IR Chart. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]
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IR Spectrum Frequency Table. (n.d.). Scribd. Retrieved from [Link]
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Table of Characteristic IR Absorptions. (n.d.). Michigan State University. Retrieved from [Link]
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Fragmentation pathway involving the nitrile form of... (n.d.). ResearchGate. Retrieved from [Link]
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Chlorine isotope effects in mass spectrometry by multiple reaction monitoring. (1981). The Journal of Physical Chemistry, 85(19), 2731-2735. Retrieved from [Link]
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3-(Trifluoromethyl)phenylacetonitrile. (n.d.). LookChem. Retrieved from [Link]
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commercial availability of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
An In-Depth Technical Guide to the Strategic Sourcing and Synthesis of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound represents a unique, albeit commercially scarce, chemical scaffold of potential interest in medicinal chemistry and agrochemical research. The strategic placement of two chlorine atoms and a trifluoromethyl group on the phenylacetonitrile framework suggests its utility as a building block for novel compounds with tailored lipophilicity, metabolic stability, and electronic properties. This guide addresses the critical challenge of its acquisition by providing a comprehensive overview of its status, a plausible synthetic route for its preparation, and a strategic workflow for engaging custom synthesis partners. By synthesizing data from related, commercially available analogs, this document serves as a practical manual for researchers seeking to incorporate this specific molecule into their development pipelines.
Introduction: The Strategic Value of Fluorinated Phenylacetonitriles
The incorporation of fluorine and fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, is a cornerstone of modern drug design.[1][2] The -CF3 group is a powerful modulator of a molecule's physicochemical properties; it significantly increases lipophilicity, which can enhance membrane permeability and bioavailability.[2] Furthermore, the strength of the C-F bond confers high metabolic stability, often protecting adjacent positions from enzymatic degradation by cytochrome P450 enzymes.[2] This makes the trifluoromethyl group a bioisostere for groups like chlorine or methyl, but with distinct electronic and steric profiles.[2]
The phenylacetonitrile core is a versatile precursor in the synthesis of numerous pharmaceuticals and biologically active compounds.[3] When combined, the dichlorinated trifluoromethylphenylacetonitrile scaffold offers a unique combination of features:
-
Modulated Reactivity: The chlorine and trifluoromethyl groups are strongly electron-withdrawing, influencing the reactivity of the aromatic ring and the benzylic position.
-
Enhanced Potency: These substitutions can lead to stronger binding interactions with biological targets.
-
Metabolic Resistance: The molecule is well-equipped to resist metabolic breakdown, a desirable trait for drug candidates.
Commercial Availability Assessment
A thorough survey of major chemical supplier catalogs reveals that this compound is not offered as a standard, off-the-shelf product. This scarcity necessitates a custom synthesis approach for any research or development program requiring this specific intermediate.
To contextualize this lack of availability, the following table compares the commercial status of several related phenylacetonitrile isomers.
| Compound Name | CAS Number | Typical Commercial Status |
| This compound | N/A | Not Commercially Available |
| 2-(Trifluoromethyl)phenylacetonitrile | 3038-47-9 | Readily Available[4][5] |
| 3-(Trifluoromethyl)phenylacetonitrile | 2338-76-3 | Readily Available[6][7] |
| 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | Readily Available[8] |
| 3,5-Bis(trifluoromethyl)phenylacetonitrile | 85068-32-2 | Readily Available |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | Readily Available (Related Scaffold) |
The data clearly indicates that while the core phenylacetonitrile scaffold with trifluoromethyl substitution is common, the specific 2,3-dichloro-6-trifluoromethyl isomer is a niche compound requiring specialized synthesis.
Proposed Synthesis Pathway
Given the absence of a commercially available source, a reliable synthetic route is paramount. The most logical and efficient approach involves a two-step synthesis starting from a plausible, commercially available precursor.
Retrosynthetic Analysis
The target molecule can be disconnected at the benzylic carbon-cyanide bond, pointing to a benzyl halide as the immediate precursor. This benzyl halide, in turn, can be synthesized from the corresponding substituted toluene via benzylic halogenation. This leads to a feasible starting material: 1,2-Dichloro-3-(trifluoromethyl)benzene .
Forward Synthesis Protocol
The proposed synthesis proceeds via two well-established reactions: radical-initiated benzylic bromination followed by nucleophilic substitution with a cyanide salt.
Step 1: Benzylic Bromination to form 1-(Bromomethyl)-2,3-dichloro-6-(trifluoromethyl)benzene
This step selectively installs a bromine atom at the benzylic position, activated by the aromatic ring.
-
Reagents & Materials:
-
1,2-Dichloro-3-(trifluoromethyl)benzene (Starting Material)
-
N-Bromosuccinimide (NBS) (1.1 equivalents)
-
Azobisisobutyronitrile (AIBN) (0.05 equivalents, radical initiator)
-
Carbon tetrachloride (CCl4) or other suitable non-polar solvent
-
Reaction flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Protocol:
-
To a solution of 1,2-Dichloro-3-(trifluoromethyl)benzene in CCl4, add NBS and AIBN.
-
Heat the mixture to reflux (approx. 77°C for CCl4) under an inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1-(Bromomethyl)-2,3-dichloro-6-(trifluoromethyl)benzene, which can be used in the next step with or without further purification.
-
Causality: NBS is the reagent of choice for selective benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing unwanted aromatic bromination. AIBN serves as a reliable thermal initiator to start the radical chain reaction.
Step 2: Cyanation to form this compound
This is a classic SN2 reaction where the cyanide anion displaces the bromide.
-
Reagents & Materials:
-
1-(Bromomethyl)-2,3-dichloro-6-(trifluoromethyl)benzene (from Step 1)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.2 equivalents)
-
Dimethylformamide (DMF) or Acetone (polar aprotic solvent)
-
Reaction flask with magnetic stirrer
-
-
Protocol:
-
Dissolve the crude benzyl bromide from Step 1 in DMF or acetone.
-
Add sodium cyanide to the solution and stir the mixture vigorously at room temperature. Gentle heating (40-50°C) may be required to accelerate the reaction.
-
Monitor the reaction for the disappearance of the starting material by TLC or GC.
-
Once the reaction is complete, pour the mixture into a large volume of water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting crude product by column chromatography or distillation to obtain the final this compound.
-
Causality: A polar aprotic solvent like DMF is ideal for this SN2 reaction as it solvates the cation (Na+) while leaving the cyanide anion relatively free and highly nucleophilic, thus promoting a fast and efficient substitution.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Strategic Sourcing via Custom Synthesis
Engaging a Contract Research Organization (CRO) or a custom synthesis company is the most practical way to obtain this compound.
Sourcing Workflow
-
Identify Potential Vendors: Search for chemical synthesis CROs with expertise in fluorination and halogenation chemistry.
-
Prepare a Request for Quotation (RFQ): A comprehensive RFQ is crucial for receiving accurate quotes. It should include:
-
Compound Name: this compound
-
Structure: Provide the chemical structure.
-
CAS Number: State "Not Assigned."
-
Quantity: Specify the required amount (e.g., 5 g, 25 g).
-
Purity: Define the required purity level (e.g., >95%, >98%).
-
Analytical Data: Request required analytical data for verification (e.g., ¹H NMR, ¹³C NMR, HPLC/GC-MS).
-
Proposed Synthesis: Including the synthetic route from Section 3 demonstrates feasibility and can lead to more reliable quotes.
-
-
Vendor Evaluation: Assess vendors based on:
-
Quoted Price and Lead Time: Balance cost with project timelines.
-
Technical Expertise: Evaluate their experience with similar chemistries.
-
Communication and Reporting: Ensure they provide regular progress updates.
-
-
Project Initiation: Finalize the technical and commercial agreements and initiate the synthesis project.
Custom Synthesis Workflow Diagram
Caption: Strategic workflow for sourcing a non-catalog chemical.
Predicted Physicochemical Properties
While experimental data is unavailable, the properties of this compound can be estimated based on related, known compounds.
| Property | Predicted Value / Information | Source of Analogy |
| Molecular Formula | C9H4Cl2F3N | - |
| Molecular Weight | 254.04 g/mol | - |
| Physical Form | Likely a liquid or low-melting solid | Based on isomers like 3-(CF3)-phenylacetonitrile (liquid) and 4-(CF3)-phenylacetonitrile (solid m.p. 47-49°C)[8] |
| Boiling Point | Estimated >200°C at atm. pressure | Higher than related isomers due to increased molecular weight and polarity from chlorine atoms.[8] |
| Density | Estimated ~1.4 - 1.6 g/mL | Higher than non-chlorinated analogs (e.g., 1.187 g/mL for the 3-CF3 isomer) and similar to related pyridine (1.549 g/mL) |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone). Insoluble in water. | General property of similar organic compounds. |
Conclusion and Future Outlook
This compound stands as a promising but currently inaccessible building block for advanced chemical synthesis. Its absence from commercial catalogs should not be a deterrent but rather a call for a strategic approach combining synthetic chemistry knowledge with diligent project management. The synthetic pathway proposed in this guide is robust, relying on well-understood and high-yielding reactions. By following the outlined sourcing workflow, research and development teams can successfully procure this valuable intermediate, paving the way for the discovery of novel pharmaceuticals and agrochemicals with potentially enhanced properties.
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2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety Profile of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
This document provides a comprehensive safety and handling guide for this compound, a compound of significant interest in synthetic chemistry and drug discovery. As no specific Material Safety Data Sheet (MSDS) is publicly available for this exact molecule, this guide has been synthesized by leveraging expert analysis of its structural motifs—a dichlorinated phenyl ring, a trifluoromethyl group, and a phenylacetonitrile core—and by extrapolating from the safety data of close structural analogs. This approach ensures a robust and scientifically grounded safety profile tailored for researchers, chemists, and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic nitrile. The presence of chlorine and fluorine atoms significantly influences its reactivity, polarity, and toxicological profile. Its key identifiers and predicted properties are summarized below.
| Property | Value | Source/Rationale |
| Molecular Formula | C₉H₄Cl₂F₃N | Calculated from structure |
| Molecular Weight | 268.04 g/mol | Calculated from structure |
| CAS Number | Not assigned | No specific CAS number found in public databases. |
| Predicted Physical Form | Solid or high-boiling liquid | Based on analogs like 2-Methyl-3-(trifluoromethyl)phenylacetonitrile (solid)[1] and 3-(Trifluoromethyl)phenylacetonitrile (liquid)[2]. The increased molecular weight and halogenation suggest a higher melting/boiling point. |
| Predicted Solubility | Insoluble in water; Soluble in organic solvents | Typical for halogenated aromatic compounds.[3] |
| InChI Key | (Not available) | - |
| SMILES | FC(F)(F)c1c(Cl)c(Cl)ccc1CC#N | Representative structure |
Hazard Identification and Toxicological Profile
The primary hazards associated with this compound stem from the nitrile group (-CN) and the halogenated aromatic system. Phenylacetonitriles are known for their acute toxicity, and halogenation can enhance both toxicity and environmental persistence.
GHS Classification (Predicted)
Based on data from structurally related compounds, the following Globally Harmonized System (GHS) classification is anticipated. This classification underscores the material's significant hazard potential.
| Hazard Class | Hazard Category | Hazard Statement | Basis from Analogs |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [3][4] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [3][4][5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][6][7] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [3][6][7] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [3][6][7] |
Signal Word: Danger
Hazard Pictograms:
-
GHS06: Skull and Crossbones
-
GHS07: Exclamation Mark
Toxicological Pathways and Effects
Exposure to this compound can occur via ingestion, inhalation, or dermal absorption. The nitrile functional group is of primary concern, as it can be metabolized to release cyanide, a potent inhibitor of cellular respiration. The halogenated aromatic portion contributes to its irritant properties and potential for bioaccumulation.
Caption: Predicted toxicological pathways following exposure.
Exposure Control and Personal Protection
A multi-layered approach to safety, prioritizing engineering controls, is essential when handling this compound. The causality is clear: given its high acute toxicity, preventing any and all routes of exposure is the primary goal.
Hierarchy of Controls
The most effective safety measures begin with eliminating the hazard and end with personal protective equipment (PPE). This hierarchy provides a framework for designing safe experimental procedures.
Caption: Hierarchy of controls for managing chemical exposure.
Recommended Exposure Control Protocol
-
Engineering Controls : All manipulations, including weighing, transferring, and reactions, MUST be conducted in a certified chemical fume hood to control vapor and dust inhalation.[1] Ensure eyewash stations and safety showers are immediately accessible.[6]
-
Personal Protective Equipment (PPE) : The following PPE is mandatory.
-
Hand Protection : Wear chemically resistant gloves. Viton® or nitrile gloves are recommended, but always check the manufacturer's breakthrough time data.[6] Inspect gloves for any signs of degradation before use.
-
Eye/Face Protection : Use chemical safety goggles and a face shield to protect against splashes.[1]
-
Skin and Body Protection : Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron.[1]
-
Respiratory Protection : If there is a risk of exceeding exposure limits (e.g., during a spill), a full-face respirator with a combination filter for organic vapors and particulates (e.g., ABEK type) is necessary.
-
-
Administrative Controls :
-
Develop a Standard Operating Procedure (SOP) for all experiments involving this compound.
-
Restrict access to designated areas where the chemical is handled.
-
Ensure all personnel are trained on the specific hazards and emergency procedures.
-
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.[1]
-
If Inhaled : Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
-
In Case of Skin Contact : Remove all contaminated clothing immediately. Drench the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][3]
Handling, Storage, and Incompatibility
Proper storage is crucial to maintain chemical integrity and prevent hazardous reactions.
Safe Handling & Storage Protocol
-
Receipt and Opening : Upon receipt, date the container.[8] Work in a fume hood and wear appropriate PPE when opening for the first time.
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and dark place.[8][9] The storage area should be a designated, well-ventilated cabinet for toxic chemicals, away from heat or ignition sources.[1][10]
-
Segregation : Store away from incompatible materials. Do not store with strong acids, bases, or oxidizing agents.[5] The mixing of incompatible chemicals can lead to dangerous reactions.[11]
Known Incompatibilities
-
Strong Oxidizing Agents : Can lead to violent reactions.[5][6]
-
Strong Acids and Bases : Can cause hydrolysis of the nitrile group, potentially releasing toxic fumes.
-
Heat and Ignition Sources : While the compound may not be highly flammable, thermal decomposition can release toxic gases like carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[5][6]
Accidental Release and Disposal Considerations
Disposal of halogenated organic waste requires specialized procedures to prevent environmental contamination.
Spill Cleanup Protocol
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated (fume hood).
-
Contain : Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.
-
Collect : Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate : Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Waste Disposal
Chlorinated and fluorinated organic compounds are persistent and hazardous.[12] Conventional disposal methods are often inadequate.[12]
-
Method : The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize the resulting acidic gases (HCl and HF).[5][13]
-
Regulations : All waste disposal must be conducted by a licensed disposal company in strict accordance with all local, state, and federal environmental regulations.[1][3] Do not dispose of this chemical down the drain.[1]
Caption: Recommended workflow for hazardous waste disposal.
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Trifluoromethylated Phenylacetonitriles: A Versatile Scaffold for Modern Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethylation
In the landscape of modern chemical research, particularly in the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] Among these, the trifluoromethyl (CF3) group holds a privileged position.[2] Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows chemists to profoundly modulate the physicochemical and biological properties of a parent molecule.[3][4][5] When appended to the versatile phenylacetonitrile scaffold, the CF3 group unlocks a powerful class of building blocks—trifluoromethylated phenylacetonitriles—that serve as key intermediates in the synthesis of a wide array of high-value compounds.[6]
This guide provides an in-depth exploration of the synthesis, properties, and diverse research applications of trifluoromethylated phenylacetonitriles. It is designed to equip researchers and developers with the foundational knowledge and practical insights necessary to leverage these powerful intermediates in their own discovery programs. We will delve into the causality behind experimental choices, provide validated protocols, and survey the application landscape from medicinal chemistry to materials science.
Physicochemical Impact of the Trifluoromethyl Group
The introduction of a CF3 group onto a phenylacetonitrile ring fundamentally alters its characteristics in several predictable and advantageous ways. Understanding these effects is crucial for rational molecular design.
-
Electronic Effects: The CF3 group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[1][7] This significantly lowers the pKa of nearby acidic or basic functional groups and alters the electron density of the aromatic ring, which can be critical for modulating interactions with biological targets like enzymes or receptors.[4]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[5][7] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 family.[4] This strategy of "metabolic blocking" is frequently employed to increase the in vivo half-life and bioavailability of drug candidates.[7]
-
Lipophilicity and Permeability: The CF3 group is highly lipophilic, which generally increases a molecule's solubility in non-polar environments and its ability to permeate biological membranes.[5][8] This property is a critical parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7][9]
-
Conformational Influence: While relatively compact, the CF3 group is larger than a hydrogen atom and can exert significant steric influence, affecting the molecule's overall three-dimensional conformation.[4] This can lead to improved binding affinity and selectivity for a specific biological target by locking the molecule into a more favorable bioactive conformation.[7]
The interplay of these factors is summarized in the diagram below.
Caption: Impact of the CF3 group on molecular properties and applications.
Synthetic Methodologies
The reliable synthesis of trifluoromethylated phenylacetonitriles is the gateway to their application. Methodologies generally involve either the introduction of a trifluoromethyl group to a pre-existing phenylacetonitrile or the construction of the molecule from a trifluoromethylated precursor.
Classical Nucleophilic Cyanation
A robust and widely used method involves the nucleophilic substitution of a trifluoromethyl-substituted benzyl halide with a cyanide salt. This approach is advantageous due to the commercial availability of various trifluoromethylated benzyl bromides or chlorides.
Caption: General workflow for synthesis via nucleophilic cyanation.
Detailed Experimental Protocol: Synthesis of 2-(Trifluoromethyl)phenylacetonitrile
This protocol is adapted from established literature procedures and serves as a reliable method for synthesizing the ortho-substituted isomer.[10]
Materials:
-
o-Trifluoromethylbenzyl bromide (1 eq.)
-
Potassium cyanide (KCN) (1.8 eq.)
-
Absolute Ethanol
-
Deionized Water
-
Diethyl ether
-
Anhydrous potassium carbonate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-trifluoromethylbenzyl bromide (e.g., 75 g, 0.31 mol), potassium cyanide (e.g., 120 g, 0.55 mol), deionized water (e.g., 150 mL), and absolute ethanol (e.g., 600 mL).[10]
-
Reflux: Stir the mixture vigorously and heat it to reflux. Maintain the reflux for approximately 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After cooling to room temperature, dilute the reaction mixture with a large volume of water (e.g., 4 L). Transfer the mixture to a separatory funnel and extract with diethyl ether (e.g., 500 mL).[10]
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous potassium carbonate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield the desired 2-(trifluoromethyl)phenylacetonitrile as a clear liquid.[10]
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques. The identity and purity of the product should be verified by 1H NMR, 13C NMR, and GC-MS, comparing the obtained spectra with literature data. The characteristic nitrile stretch should be observable in the IR spectrum around 2250 cm⁻¹.
Modern Synthetic Approaches
While classical methods are reliable, modern organometallic chemistry has provided more advanced routes. These include:
-
Palladium-Catalyzed Cyanation: Cross-coupling reactions of trifluoromethylated aryl halides or triflates with cyanide sources (e.g., Zn(CN)2) catalyzed by palladium complexes offer a powerful alternative, particularly for complex substrates.[11]
-
Direct C-H Trifluoromethylation/Cyanation: Emerging methods using photoredox catalysis allow for the direct introduction of CF3 and CN groups onto aromatic rings, representing a highly atom-economical strategy.[12][13][14] These cutting-edge techniques often provide access to isomers that are difficult to prepare via classical routes.[15]
Core Research Applications
The true value of trifluoromethylated phenylacetonitriles lies in their utility as versatile intermediates across multiple scientific disciplines.
Medicinal Chemistry and Drug Discovery
This is the most prominent area of application. The phenylacetonitrile core is a precursor to a multitude of biologically active structures, and the CF3 group provides a powerful tool for optimizing drug-like properties.[7][16]
a) As Building Blocks for Enzyme Inhibitors: The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, serving as a handle to construct more complex molecules that target enzyme active sites. The CF3 group enhances binding affinity and metabolic stability.
-
Histone Deacetylase (HDAC) Inhibitors: Trifluoromethyl ketone (TFMK) groups are potent zinc-binding groups in HDAC inhibitors. Phenylacetonitrile precursors can be elaborated into structures containing TFMK moieties, which show promise in oncology by overcoming the metabolic instability of earlier generation inhibitors.[17]
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: The direct substitution of a methyl group with a trifluoromethyl group in analogs of the ACE inhibitor Captopril resulted in a compound with extremely potent inhibitory activity (IC50 = 3 x 10⁻¹⁰ M).[18] This highlights the profound effect the CF3 group can have on potency, likely through enhanced hydrophobic and conformational effects within the enzyme's active site.[18]
b) Scaffolds for CNS-Active Agents: The increased lipophilicity imparted by the CF3 group can improve a molecule's ability to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system (CNS). Fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI), is a landmark example of a successful drug featuring a trifluoromethylated phenyl ring, demonstrating the clinical value of this moiety in CNS drug design.[7][16] Trifluoromethylated phenylacetonitriles are key starting materials for analogs and novel CNS drug candidates.
c) Structure-Activity Relationship (SAR) Studies: These compounds are invaluable tools for medicinal chemists performing SAR studies. By synthesizing a series of analogs with the CF3 group at the ortho-, meta-, and para-positions, researchers can systematically probe the steric and electronic requirements of a biological target. For example, SAR studies on triazolopyridazines against Cryptosporidium revealed that adding a fluorine or trifluoromethyl group to the phenyl ring dramatically increased potency, with shifts in EC50 values of 10- to 34-fold.[19]
| Compound Class | Target/Application | Effect of CF3 Group | Representative IC50/EC50 |
| Captopril Analog | Angiotensin-Converting Enzyme (ACE) | Enhanced potency | 0.3 nM[18] |
| Enalaprilat Analogs | Angiotensin-Converting Enzyme (ACE) | Moderate potency | 20-60 nM[18] |
| Triazolopyridazines | Cryptosporidium (Antiparasitic) | Dramatically increased potency | 0.35 µM[19] |
| Trifluoropyruvamides | Histone Deacetylases (HDACs) | Improved metabolic stability | Low nanomolar range[17] |
Agrochemicals
The same properties that make the trifluoromethyl group attractive for pharmaceuticals are also highly beneficial in agrochemical design.[6][20] Enhanced metabolic stability translates to greater persistence and efficacy in the field, while increased lipophilicity can improve uptake by target pests or weeds.
-
Herbicides: Many commercial herbicides are protoporphyrinogen oxidase (PPO) inhibitors. Trifluoromethylated aromatic rings are common structural motifs in this class of compounds, contributing to their high efficacy.[21] Phenylacetonitrile derivatives serve as versatile precursors for synthesizing novel PPO-inhibiting herbicides.[6]
-
Pesticides: The CF3 group can enhance the insecticidal activity of various chemical scaffolds. Trifluoromethylated phenylacetonitriles are used in the formulation and synthesis of next-generation pesticides with improved performance profiles.[6][22]
Materials Science
The unique electronic properties of trifluoromethylated phenylacetonitriles make them interesting candidates for the development of advanced organic materials.[6][22]
-
Organic Semiconductors: The strong electron-withdrawing nature of both the CF3 and CN groups can be leveraged to create electron-deficient (n-type) organic materials. For instance, 4-(Trifluoromethyl)phenylacetonitrile has been used to prepare cyano-substituted distyrylbenzene derivatives, which function as novel n-type organic semiconductors for applications in organic electronics.
-
High-Performance Polymers: Incorporation of trifluoromethyl groups into polymer backbones is known to enhance thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the dielectric constant.[23] Trifluoromethylated phenylacetonitriles can be used as monomers or precursors to monomers for creating such high-performance fluorinated polyimides and other advanced polymers.[6][23]
Conclusion and Future Outlook
Trifluoromethylated phenylacetonitriles are far more than simple chemical intermediates; they are enabling scaffolds that sit at the intersection of synthesis and application. The strategic incorporation of the trifluoromethyl group provides a scientifically validated method for enhancing metabolic stability, modulating lipophilicity, and fine-tuning electronic properties.[7] These advantages have been decisively leveraged in the design of potent enzyme inhibitors, CNS-active agents, and next-generation agrochemicals.[6][16][18] Furthermore, their emerging role in materials science points to a broadening horizon of applications in organic electronics and high-performance polymers. As synthetic methodologies, particularly in the realm of photoredox catalysis, continue to advance, the accessibility and diversity of these building blocks will only increase, further cementing their role as a cornerstone of modern chemical research and development.
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Trifluoromethyl Definition - Organic Chemistry Key Term - Fiveable. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Link]
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Recent advances in the trifluoromethylation methodology and new CF3-containing drugs | Request PDF - ResearchGate. [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. [Link]
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Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides - ResearchGate. [Link]
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Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PubMed Central. [Link]
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Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH. [Link]
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Cyanation of aromatic halides | Chemical Reviews - ACS Publications. [Link]
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2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435 - PubChem. [Link]
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Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds - Macmillan Group - Princeton University. [Link]
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Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - Macmillan Group - Princeton University. [Link]
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Efficient synthesis of functionalized trifluoromethyl cyclopropanes via cyclopropanation of α-trifluoromethyl styrenes with chloroacetonitrile and ethyl chloroacetate - New Journal of Chemistry (RSC Publishing). [Link]
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2-(TRIFLUOROMETHYL)PHENYLACETONITRILE - gsrs. [Link]
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Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules - PMC - NIH. [Link]
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Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC - NIH. [Link]
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Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed. [Link]
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3,5-Bis(trifluoromethyl)phenylacetonitrile Seven Chongqing Chemdad Co. ,Ltd. [Link]
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2,3-Bis(trifluoromethyl)phenylacetonitrile | C10H5F6N | CID 44887016 - PubChem. [Link]
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Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - Beilstein Journals. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]
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Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis - PMC - NIH. [Link]
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Progress in copper-catalyzed trifluoromethylation - Beilstein Journals. [Link]
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Photochemical aromatic cyanomethylation: aromatic substitution by way of radical cations | The Journal of Organic Chemistry - ACS Publications. [Link]
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Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC - NIH. [Link]
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Three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors - PubMed. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
Introduction
2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile is a highly functionalized aromatic nitrile of significant interest to researchers in medicinal chemistry and agrochemical development. The unique substitution pattern, featuring two chlorine atoms and a trifluoromethyl group, imparts distinct electronic and lipophilic properties that can modulate the biological activity and pharmacokinetic profiles of larger molecules. Phenylacetonitrile derivatives are versatile precursors for a wide array of chemical entities, including pharmaceuticals, by serving as key intermediates in the synthesis of more complex structures. This document provides a comprehensive guide to the plausible synthetic routes for this compound, offering detailed protocols and expert insights into the underlying chemical principles.
Strategic Approaches to Synthesis
Two primary synthetic strategies are proposed for the efficient synthesis of this compound. The choice of route may depend on the availability of starting materials and the desired scale of the reaction.
-
Route A: The Sandmeyer Reaction. This classic and reliable method involves the diazotization of an aromatic amine followed by a copper(I) cyanide-mediated cyanation. This approach is particularly advantageous due to the wide availability of substituted anilines.[1][2][3]
-
Route B: Cyanation of a Benzyl Halide. A direct and often high-yielding approach is the nucleophilic substitution of a benzyl halide with a cyanide salt. This route's feasibility is contingent on the accessibility of the corresponding benzyl halide precursor.
This guide will provide detailed protocols for both synthetic pathways, enabling researchers to select the most suitable method for their specific needs.
Route A: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction provides a robust pathway for the introduction of a cyano group onto an aromatic ring.[1][2] The overall transformation begins with the diazotization of 2,3-dichloro-6-(trifluoromethyl)aniline to form a diazonium salt, which is then subjected to cyanation using copper(I) cyanide.
Overall Reaction Scheme:
Caption: Synthetic pathway via the Sandmeyer reaction.
Experimental Protocol
Step 1: Diazotization of 2,3-Dichloro-6-(trifluoromethyl)aniline
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
To the flask, add 2,3-dichloro-6-(trifluoromethyl)aniline (1.0 eq) and a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the stirred suspension to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Add the sodium nitrite solution dropwise to the aniline suspension while vigorously stirring and maintaining the temperature between 0-5 °C. The addition should be slow enough to prevent the temperature from exceeding 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent step.
Step 2: Cyanation of the Diazonium Salt
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.
-
Heat the cyanide solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous nitrogen evolution will be observed. Control the rate of addition to maintain a steady evolution of gas.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.
Causality and Experimental Choices
-
Diazotization at Low Temperature: The formation of the diazonium salt is conducted at 0-5 °C to prevent its decomposition, as diazonium salts can be unstable at higher temperatures.
-
Use of Copper(I) Cyanide: Copper(I) cyanide is a crucial reagent in the Sandmeyer reaction, facilitating the displacement of the diazonium group with a cyanide nucleophile through a radical-nucleophilic aromatic substitution mechanism.[2]
-
Excess of Reagents: A slight excess of sodium nitrite and copper(I) cyanide is used to ensure the complete conversion of the starting material.
Route B: Synthesis via Cyanation of a Benzyl Halide
This route involves the preparation of an intermediate, 2,3-dichloro-6-(trifluoromethyl)benzyl halide, followed by nucleophilic substitution with a cyanide salt. The initial step would be the conversion of a suitable precursor, such as 2,3-dichloro-6-(trifluoromethyl)benzaldehyde, to the corresponding benzyl alcohol, which is then halogenated.
Overall Reaction Scheme:
Caption: Synthetic pathway via cyanation of a benzyl halide.
Experimental Protocol
Step 1: Reduction of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
-
In a round-bottom flask, dissolve 2,3-dichloro-6-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol.[4][5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,3-dichloro-6-(trifluoromethyl)benzyl alcohol, which can often be used in the next step without further purification.
Step 2: Halogenation of 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol
-
Dissolve the benzyl alcohol from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (for the benzyl chloride) or phosphorus tribromide (for the benzyl bromide) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 2,3-dichloro-6-(trifluoromethyl)benzyl halide.
Step 3: Cyanation of 2,3-Dichloro-6-(trifluoromethyl)benzyl halide
-
Dissolve the crude benzyl halide from Step 2 (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide or potassium cyanide (1.5 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate or diethyl ether (3 x).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the resulting this compound by column chromatography or vacuum distillation.[6]
Causality and Experimental Choices
-
Reduction with Sodium Borohydride: Sodium borohydride is a mild and selective reducing agent for converting aldehydes to primary alcohols without affecting the aromatic rings or the trifluoromethyl group.
-
Choice of Halogenating Agent: Thionyl chloride and phosphorus tribromide are effective reagents for converting primary alcohols to the corresponding chlorides and bromides.
-
Polar Aprotic Solvent for Cyanation: Solvents like DMF or DMSO are ideal for SN2 reactions as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 2,3-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | 230.02 | Starting material for Route A |
| 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde | C8H3Cl2F3O | 243.01 | Starting material for Route B[4][5] |
| This compound | C9H4Cl2F3N | 254.04 | Target Compound |
Safety Considerations
-
Cyanide Compounds: Sodium cyanide, potassium cyanide, and copper(I) cyanide are all extremely toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety glasses. A cyanide antidote kit should be readily available.
-
Acids and Halogenating Agents: Concentrated acids and reagents like thionyl chloride and phosphorus tribromide are corrosive and should be handled with care.
-
General Precautions: Always review the Safety Data Sheet (SDS) for all chemicals before use.
References
-
Wikipedia. Sandmeyer reaction. [Link]
- L.S.College, Muzaffarpur. (2022-01-21). Sandmeyer reaction.
-
PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Organic Chemistry Portal. Sandmeyer Trifluoromethylation. [Link]
- Ruhr-Universität Bochum.
-
Organic Syntheses Procedure. [Link]
- Google Patents. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
- Google Patents.
- Google Patents. EP0384392A1 - Cyanation of haloaromatics utilizing catalysts generated in situ starting with NiCl2 or NiCl2 6H2O.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
Application Note: A Detailed Mechanistic Guide and Protocol for the Synthesis of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
Abstract: This document provides a comprehensive guide for the synthesis of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile, a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds. We present a robust protocol based on the nucleophilic substitution of a benzylic halide, detailing the underlying reaction mechanism, a step-by-step experimental procedure, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable method for synthesizing substituted phenylacetonitrile derivatives.
Introduction and Synthetic Strategy
Substituted phenylacetonitriles are a class of organic compounds that serve as critical building blocks in organic synthesis. The presence of a nitrile group allows for a wide range of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in various carbon-carbon bond-forming reactions. The target molecule, this compound, incorporates a trifluoromethyl group and a specific dichlorination pattern, making it an attractive scaffold for creating complex molecules with potential biological activity.
The most direct and industrially scalable approach to synthesizing arylacetonitriles is through the nucleophilic substitution of a corresponding benzylic halide with a cyanide salt. This method is favored for its high efficiency and operational simplicity. The overall synthetic transformation is outlined below:
Caption: Overall synthetic transformation.
This guide will focus on the mechanistic details and practical execution of this key cyanation step. The synthesis of the starting material, 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide, is typically achieved via free-radical bromination of 2,3-Dichloro-6-(trifluoromethyl)toluene, a process that is outside the scope of this specific protocol but is a standard transformation.
Part 1: The Reaction Mechanism - Sₙ2 Cyanation
The conversion of a benzylic halide to a phenylacetonitrile proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single-step process where the cyanide anion (CN⁻) directly displaces the bromide ion.
Key Mechanistic Steps:
-
Nucleophilic Attack: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon atom of the methylene group (-CH₂Br). The attack occurs from the side opposite to the leaving group (bromide), known as "backside attack."
-
Transition State: A transient, high-energy transition state is formed where the carbon atom is partially bonded to both the incoming cyanide nucleophile and the outgoing bromide leaving group. The benzylic position is particularly reactive in Sₙ2 reactions because the adjacent aromatic ring helps stabilize this transition state through π-orbital overlap.
-
Displacement and Inversion: The carbon-bromide bond breaks, and the bromide ion is expelled as a leaving group. Simultaneously, a new carbon-cyanide bond is formed. This concerted process results in an inversion of stereochemistry at the carbon center, although this is not observable in our achiral substrate.
The reaction is catalyzed by a copper(I) salt in the classic Sandmeyer reaction for converting diazonium salts to nitriles[1][2]. However, for the substitution of a benzyl halide, such a catalyst is not required. The reaction's success hinges on the choice of solvent, which must be capable of dissolving the ionic cyanide salt while also being compatible with the organic substrate. A mixture of ethanol and water is often effective, as demonstrated in analogous syntheses[3].
Caption: The Sₙ2 mechanism for benzylic cyanation.
Part 2: Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally related phenylacetonitriles[3].
Table 1: Reagents and Materials
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Amount (mol) | Mass / Volume | Notes |
| 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide | N/A | 309.95 | 0.10 | 31.0 g | Assumed precursor, handle with care (lachrymator). |
| Potassium Cyanide (KCN) | 151-50-8 | 65.12 | 0.18 | 11.7 g | EXTREMELY TOXIC . Handle in fume hood. |
| Ethanol, Absolute | 64-17-5 | 46.07 | - | 200 mL | Reaction solvent. |
| Deionized Water | 7732-18-5 | 18.02 | - | 50 mL | Reaction solvent. |
| Diethyl Ether | 60-29-7 | 74.12 | - | 200 mL | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~10 g | Drying agent. |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer or magnetic stir plate and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Procedure
-
Reaction Setup: Assemble the 500 mL three-neck flask with the mechanical stirrer and reflux condenser in a certified chemical fume hood.
-
Reagent Charging:
-
To the flask, add absolute ethanol (200 mL) and deionized water (50 mL).
-
Carefully add potassium cyanide (11.7 g, 0.18 mol). Stir the mixture until the KCN is fully dissolved. CAUTION: Potassium cyanide is a deadly poison. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation of dust.
-
Once the KCN is dissolved, add 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide (31.0 g, 0.10 mol) to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 80-85 °C) using the heating mantle.
-
Maintain a gentle reflux with continuous stirring for 18-24 hours.
-
The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting benzyl bromide.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a 2 L beaker and dilute with 1 L of deionized water.
-
Transfer the diluted mixture to a 1 L separatory funnel and extract the product with diethyl ether (2 x 100 mL).
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with 100 mL of water and 100 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
-
Purification:
-
The crude product will be a dark oil. Purify the oil by vacuum distillation.
-
Based on similar compounds, the product is expected to have a boiling point in the range of 110-120 °C at approximately 10 mmHg[3]. Collect the fraction that distills in this range.
-
The final product should be a clear, colorless to pale yellow oil. Confirm identity and purity using ¹H NMR, ¹³C NMR, and GC-MS analysis.
-
Part 3: Critical Safety Precautions
CYANIDE HAZARD: Potassium cyanide and sodium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.
-
All manipulations involving solid cyanide or cyanide solutions must be performed in a well-ventilated chemical fume hood.
-
Never allow cyanide salts or solutions to come into contact with acids. Acidification will liberate highly toxic hydrogen cyanide (HCN) gas. The workup procedure described above is performed under neutral or slightly basic conditions.
-
Have a certified cyanide poisoning antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) readily accessible and ensure personnel are trained in its use.
-
All cyanide-contaminated waste (glassware, solutions) must be quenched with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions before disposal according to institutional guidelines.
References
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]
-
OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
Sources
The Strategic Utility of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is a privileged moiety, valued for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2][3][4][5] Among the diverse array of trifluoromethylated synthons, 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile emerges as a highly versatile and reactive intermediate. Its unique substitution pattern—a trifluoromethyl group ortho to two chlorine atoms—presents a unique electronic and steric environment, offering medicinal chemists a powerful tool for the synthesis of novel bioactive molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights.
Core Attributes and Strategic Value in Drug Design
The trifluoromethyl group's strong electron-withdrawing nature significantly influences the acidity of the benzylic protons in this compound, facilitating a range of chemical transformations at this position.[2][4] Concurrently, the dichloro-substitution pattern provides handles for cross-coupling reactions or nucleophilic aromatic substitution, although the steric hindrance from the adjacent trifluoromethyl group must be considered.
The collective impact of these substituents often imparts favorable pharmacokinetic properties to the resulting drug candidates. The trifluoromethyl group can block metabolic oxidation, while the chlorine atoms can enhance membrane permeability and binding interactions.[1][3] These attributes make this building block particularly attractive for the development of kinase inhibitors, antiviral agents, and other targeted therapies where precise molecular recognition and metabolic robustness are paramount.
Key Synthetic Transformations and Applications
This compound serves as a precursor to a variety of key intermediates, primarily through reactions involving the nitrile and benzylic positions. Below are detailed protocols for some of the most impactful transformations.
Hydrolysis to 2,3-Dichloro-6-(trifluoromethyl)phenylacetic Acid
The corresponding phenylacetic acid is a crucial intermediate for the synthesis of various amide and ester derivatives, which are common functionalities in bioactive compounds.
Protocol: Acid-Catalyzed Hydrolysis of this compound
Objective: To synthesize 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid.
Materials:
-
This compound
-
Sulfuric acid (70% aqueous solution)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 1 equivalent).
-
Carefully add 100 mL of 70% sulfuric acid to the flask.
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Maintain the reflux for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture over 200 g of crushed ice in a beaker.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Causality and Insights: The strong acidic conditions and elevated temperature are necessary to drive the hydrolysis of the sterically hindered and electron-deficient nitrile. The use of a high concentration of sulfuric acid also helps to minimize side reactions. The workup procedure is designed to efficiently isolate the carboxylic acid product.
Reduction to 2,3-Dichloro-6-(trifluoromethyl)phenethylamine
Phenethylamine scaffolds are prevalent in neuroscience drug discovery and other therapeutic areas. The reduction of the nitrile provides a direct route to this important class of compounds.
Protocol: Lithium Aluminum Hydride (LAH) Reduction of this compound
Objective: To synthesize 2,3-Dichloro-6-(trifluoromethyl)phenethylamine.
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer and ice bath
Procedure:
-
Set up a dry three-neck round-bottom flask under a nitrogen atmosphere.
-
Add LAH (1.2 equivalents) to the flask, followed by anhydrous THF to create a suspension.
-
Cool the LAH suspension to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF in a dropping funnel.
-
Add the solution of the nitrile dropwise to the LAH suspension at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cautiously quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.
-
Wash the filter cake with DCM.
-
Combine the filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography on silica gel.
Causality and Insights: LAH is a powerful reducing agent capable of reducing the nitrile to the primary amine. The reaction is performed under anhydrous conditions as LAH reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LAH reactions, resulting in an easily filterable precipitate.
Application in the Synthesis of Bioactive Heterocycles
The nitrile group in this compound is a versatile handle for the construction of various heterocyclic ring systems, which are of immense importance in medicinal chemistry.[6] For instance, it can undergo cycloaddition reactions or be used as a precursor for the synthesis of substituted pyrimidines, imidazoles, and other key scaffolds.
Conceptual Workflow: Synthesis of a Substituted Pyrimidine
The following workflow illustrates a potential pathway for the synthesis of a pyrimidine derivative, a common scaffold in kinase inhibitors.
Caption: Conceptual workflow for pyrimidine synthesis.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C9H4Cl2F3N | 254.04 | Off-white to yellow solid |
| 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid | C9H5Cl2F3O2 | 273.04 | White solid |
| 2,3-Dichloro-6-(trifluoromethyl)phenethylamine | C9H8Cl2F3N | 258.07 | Colorless oil |
Safety and Handling
This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the trifluoromethyl and dichloro substituents, provide a robust platform for the synthesis of a wide range of complex and potentially bioactive molecules. The protocols and insights provided herein are intended to empower researchers to effectively utilize this important chemical intermediate in their drug discovery and development endeavors.
References
-
A Review on Medicinally Important Heterocyclic Compounds. (2022-04-28). Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024-02-15). Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). Retrieved from [Link]
-
(PDF) Synthesis of Trifluoromethyl Heterocyclic Compounds. (2025-08-07). Retrieved from [Link]
-
Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022-04-18). Retrieved from [Link]
-
Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. (n.d.). Retrieved from [Link]
-
MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS. (n.d.). Retrieved from [Link]
-
A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. (2025-08-07). Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024-02-15). Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). Retrieved from [Link]
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022-10-06). Retrieved from [Link]
-
A Versatile Building Block for the Introduction of the Bis(trifluoromethyl)amino Group. (n.d.). Retrieved from [Link]
-
De Novo Design of Bioactive Small Molecules by Artificial Intelligence. (2018-01-10). Retrieved from [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (n.d.). Retrieved from [Link]
-
m-Trifluoromethylphenylacetonitrile. (n.d.). Retrieved from [Link]
-
The Identification of (R)-(2-chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a small molecule. (2025-08-09). Retrieved from [Link]
-
Building Blocks. (n.d.). Retrieved from [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencescholar.us [sciencescholar.us]
Application Notes and Protocols: 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide explores the synthetic utility of 2,3-dichloro-6-(trifluoromethyl)phenylacetonitrile as a valuable building block for the construction of diverse heterocyclic scaffolds. The strategic positioning of chloro, trifluoromethyl, and cyano functionalities on the phenylacetonitrile core imparts unique reactivity, making it an attractive starting material for the synthesis of pharmacologically relevant pyrazoles and pyridines. While direct experimental protocols for this specific nitrile are not widely documented in publicly available literature, this guide provides detailed, field-proven protocols for analogous, structurally related compounds. These methodologies serve as a robust blueprint for researchers to adapt and innovate in their own synthetic endeavors. The causality behind experimental choices, safety considerations, and mechanistic insights are discussed to ensure scientific integrity and practical applicability.
Introduction: The Strategic Advantage of Fluorinated Phenylacetonitriles
The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] Phenylacetonitrile scaffolds, possessing a reactive methylene group activated by the nitrile, are classical precursors for a variety of heterocyclic systems. The convergence of these two features in this compound presents a building block of significant potential. The electron-withdrawing nature of the trifluoromethyl and chloro substituents further activates the benzylic protons, facilitating deprotonation and subsequent reactions.
This guide will focus on two primary applications of this building block: the synthesis of substituted pyrazoles and pyridines, both of which are privileged structures in numerous approved pharmaceuticals.
Table 1: Physicochemical Properties of Structurally Related Phenylacetonitriles
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-(Trifluoromethyl)phenylacetonitrile | 3038-47-9 | C₉H₆F₃N | 185.15 | 103-105 / 10 mmHg |
| 3-(Trifluoromethyl)phenylacetonitrile | 2338-76-3 | C₉H₆F₃N | 185.15 | 92-93 / 4 mmHg[2] |
| 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | C₉H₆F₃N | 185.15 | 131-132 / 20 mmHg[3] |
| 3,5-Bis(trifluoromethyl)phenylacetonitrile | 85068-32-2 | C₁₀H₅F₆N | 253.14 | Not available |
Note: A specific CAS number and experimentally determined physical properties for this compound were not found in a comprehensive search of available literature. The data presented is for structurally similar, commercially available analogs.
Safety and Handling of Substituted Phenylacetonitriles
While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally related compounds indicate that this class of chemicals should be handled with care.
General Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Irritation: Causes skin and serious eye irritation.[6][7] May cause respiratory irritation.[8]
-
Flammability: Some analogs are flammable liquids.[7]
Recommended Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood. Use a closed system where possible.[5]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[7]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[6]
-
If Inhaled: Move person to fresh air. Call a poison center or doctor if you feel unwell.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Application in Heterocyclic Synthesis: Pyrazoles
The Knorr pyrazole synthesis and related methodologies are robust strategies for constructing the pyrazole ring.[8] This typically involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine. In the context of this compound, the reactive methylene group allows for its conversion into a suitable 1,3-dielectrophilic precursor for reaction with hydrazines.
Proposed Synthetic Pathway to Substituted Pyrazoles
The following workflow outlines a plausible route to pyrazoles, leveraging the reactivity of the phenylacetonitrile core.
Caption: Proposed workflow for pyrazole synthesis.
Detailed Protocol: Synthesis of a 5-Amino-3-aryl-1H-pyrazole-4-carbonitrile (Analogous System)
This protocol is adapted from established procedures for the synthesis of pyrazoles from arylacetonitriles and serves as a template.[10]
Reaction Scheme:
(A general representation, as a specific reaction for the target compound is not available)
Materials:
-
Arylacetonitrile (e.g., 4-(Trifluoromethyl)phenylacetonitrile) (1.0 equiv)
-
Hydrazine hydrate (1.2 equiv)
-
Base (e.g., sodium ethoxide) (1.1 equiv)
-
Ethanol (anhydrous)
-
Diethyl oxalate (1.1 equiv)
-
Glacial acetic acid
Procedure:
-
Formation of the Dicarbonyl Intermediate:
-
To a solution of sodium ethoxide (1.1 equiv) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the arylacetonitrile (1.0 equiv) dropwise at room temperature.
-
Add diethyl oxalate (1.1 equiv) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
-
Cyclization to the Pyrazole:
-
To the solution containing the dicarbonyl intermediate, add hydrazine hydrate (1.2 equiv).
-
Heat the mixture to reflux for 4-6 hours. Monitor the formation of the pyrazole product by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Expected Outcome: This reaction is expected to yield the corresponding 5-amino-3-(substituted phenyl)-1H-pyrazole-4-carbonitrile. The yield and purity will depend on the specific substrates and reaction conditions.
Application in Heterocyclic Synthesis: Pyridines
Substituted pyridines can be synthesized through various condensation reactions.[11] The activated methylene group of this compound makes it an excellent C2 synthon for reactions with 1,3-dicarbonyl compounds or their equivalents in the presence of an ammonia source, such as ammonium acetate.
Proposed Synthetic Pathway to Substituted Pyridinones
A common strategy involves the reaction of the arylacetonitrile with a 1,3-dicarbonyl compound, followed by cyclization.
Caption: Proposed workflow for pyridine synthesis.
Detailed Protocol: Synthesis of a 2-Amino-4-aryl-6-oxo-1,6-dihydropyridine-3-carbonitrile (Analogous System)
This protocol is based on established methods for pyridine synthesis from arylacetonitriles and 1,3-dicarbonyl compounds.[12]
Reaction Scheme:
(A general representation, as a specific reaction for the target compound is not available)
Materials:
-
Arylacetonitrile (e.g., 3-(Trifluoromethyl)phenylacetonitrile) (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
Ammonium acetate (8.0 equiv)
-
Ethanol or Acetic Acid
Procedure:
-
One-Pot Condensation and Cyclization:
-
In a round-bottom flask, combine the arylacetonitrile (1.0 equiv), ethyl acetoacetate (1.0 equiv), and a large excess of ammonium acetate (8.0 equiv).
-
Add ethanol or acetic acid as the solvent.
-
Heat the mixture to reflux with stirring for 6-12 hours. Monitor the reaction by TLC.
-
A precipitate may form as the reaction proceeds.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid thoroughly with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
-
Purification:
-
The crude product is often of high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol or acetic acid.
-
Expected Outcome: This multicomponent reaction is expected to produce the corresponding substituted 2-oxo-1,2-dihydropyridine-3-carbonitrile.
Conclusion
This compound represents a highly functionalized and reactive building block with significant potential for the synthesis of complex heterocyclic molecules. The protocols and mechanistic insights provided in this guide, based on well-established reactivity of analogous compounds, offer a solid foundation for researchers to explore the synthetic utility of this and related fluorinated phenylacetonitriles. The strategic incorporation of such building blocks is anticipated to continue to be a valuable tool in the design and discovery of novel therapeutic agents and functional materials.
References
- Apollo Scientific Ltd. (2023). Safety Data Sheet: 2,5-bis(trifluoromethyl)phenylacetonitrile 98%.
- Fisher Scientific. (2024). Safety Data Sheet: 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile.
- TCI Chemicals. (2023). Safety Data Sheet: 3,5-Bis(trifluoromethyl)phenylacetonitrile.
-
Knorr Pyrazole Synthesis. (2019). YouTube. Retrieved from [Link]
- TCI Chemicals. (2025). Safety Data Sheet: 2-(Trifluoromethyl)phenylacetonitrile.
- Singh, R. P., & Kumar, V. (2021). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry, 19(39), 8479-8488.
- Fisher Scientific. (2024). Safety Data Sheet: 2-Methyl-3-(trifluoromethyl)phenylacetonitrile.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
- Channapur, M., Hall, R. G., Kessabi, J., Montgomery, M. G., & Shyadligeri, A. (2022). Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ChemistrySelect, 7(21), e202201083.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
- BenchChem. (2025).
- Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2583820.
- Channapur, M., et al. (2022). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)
- Reddy, C. D., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(8), 9684-9695.
- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of the Trifluoromethyl Group to Medicinal Chemistry. Journal of Organic Chemistry, 85(19), 11993-12006.
- Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
- Bagley, M. C., et al. (2001). A New Synthesis of Pyridines from 1,3-Dicarbonyls and Enamines. Synlett, 2001(7), 1149-1151.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.at [fishersci.at]
- 7. tcichemicals.com [tcichemicals.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. baranlab.org [baranlab.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile in Agrochemical Research
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Rationale for Investigating 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
In the relentless pursuit of novel and effective agrochemicals, the exploration of unique chemical scaffolds is paramount. The phenylacetonitrile core, a versatile building block, has been the foundation for various commercialized pesticides. The strategic incorporation of halogen and trifluoromethyl (-CF3) moieties onto this core presents a compelling avenue for the discovery of new active ingredients. The -CF3 group is of particular interest in agrochemical design due to its ability to enhance metabolic stability, increase lipophilicity, and improve the binding affinity to target enzymes, often leading to a significant boost in biological activity. Similarly, the presence of chlorine atoms on the phenyl ring can profoundly influence the molecule's efficacy and spectrum of activity.
This document provides a comprehensive guide to the potential applications of This compound in agrochemical research. While this specific molecule may not be a widely commercialized agrochemical at present, its structural features suggest a strong potential for herbicidal, insecticidal, and fungicidal properties. These application notes and protocols are designed to provide a robust framework for researchers to synthesize, screen, and evaluate the bioactivity of this promising compound.
Section 1: Synthesis of this compound
The synthesis of this compound can be approached through several established synthetic routes for halogenated and trifluoromethylated phenylacetonitriles. A plausible and adaptable method involves the cyanation of a corresponding benzyl halide.
Protocol 1: Synthesis via Cyanation of 2,3-Dichloro-6-(trifluoromethyl)benzyl Bromide
This protocol outlines a two-step process starting from 2,3-Dichloro-6-(trifluoromethyl)toluene.
Step 1: Benzylic Bromination of 2,3-Dichloro-6-(trifluoromethyl)toluene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-Dichloro-6-(trifluoromethyl)toluene (1 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Initiation: Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide (0.02 eq.).
-
Reaction Conditions: Heat the mixture to reflux under a UV lamp to facilitate the radical chain reaction. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Remove the solvent under reduced pressure. The crude 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Cyanation of 2,3-Dichloro-6-(trifluoromethyl)benzyl Bromide
-
Reaction Setup: In a round-bottom flask, dissolve the purified 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide (1 eq.) in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Nucleophilic Substitution: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq.) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (50-60 °C) to facilitate the nucleophilic substitution. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Extraction and Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After solvent evaporation, purify the crude this compound by column chromatography or recrystallization to yield the final product.
Diagram: Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for the target compound.
Section 2: Hypothesized Agrochemical Applications and Screening Protocols
The unique combination of substituents in this compound suggests potential for multifaceted agrochemical activity. Below are hypothesized applications and detailed protocols for their evaluation.
Potential as a Herbicide
Rationale: Many commercial herbicides contain a dichlorinated phenyl ring, which is known to contribute to their phytotoxic activity. The trifluoromethyl group can enhance the herbicidal efficacy by increasing the compound's stability and membrane permeability. Phenylacetonitrile derivatives have also been explored as herbicides.
Protocol 2: Primary Herbicidal Screening (Pre- and Post-Emergence)
This protocol is designed for a preliminary assessment of herbicidal activity against a panel of representative monocot and dicot weed species.
Materials:
-
Seeds of test weed species (e.g., Echinochloa crus-galli (barnyardgrass) - monocot; Amaranthus retroflexus (redroot pigweed) - dicot).
-
Potting soil mix.
-
Test compound dissolved in a suitable solvent (e.g., acetone) with a surfactant.
-
Control solutions (solvent + surfactant, and a commercial herbicide standard).
Pre-Emergence Application:
-
Sowing: Fill pots with soil and sow the seeds of the test weed species at a uniform depth.
-
Treatment Application: Immediately after sowing, apply the test compound solution at various concentrations (e.g., 100, 250, 500, 1000 g a.i./ha) evenly onto the soil surface.
-
Incubation: Place the treated pots in a greenhouse with controlled temperature and light conditions.
-
Assessment: After a set period (e.g., 14-21 days), visually assess the percentage of weed emergence and the health of the emerged seedlings compared to the untreated and standard herbicide controls. Record phytotoxicity symptoms such as chlorosis, necrosis, and stunting.
Post-Emergence Application:
-
Plant Growth: Sow seeds and allow them to grow until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Treatment Application: Apply the test compound solutions as a foliar spray to the emerged weeds.
-
Incubation: Return the pots to the greenhouse.
-
Assessment: After 7-14 days, visually assess the percentage of injury to the weeds, using a rating scale (0 = no effect, 100 = complete kill).
Data Presentation: Hypothetical Herbicidal Activity Data
| Concentration (g a.i./ha) | % Inhibition (Barnyardgrass - Pre) | % Injury (Barnyardgrass - Post) | % Inhibition (Pigweed - Pre) | % Injury (Pigweed - Post) |
| 100 | 15 | 10 | 25 | 20 |
| 250 | 40 | 35 | 55 | 50 |
| 500 | 75 | 70 | 85 | 80 |
| 1000 | 95 | 90 | 100 | 98 |
Diagram: Herbicidal Screening Workflow
Caption: Workflow for primary herbicidal screening.
Potential as an Insecticide
Rationale: Phenylacetonitrile derivatives have been developed as pro-pesticides that act as uncouplers of oxidative phosphorylation. The trifluoromethyl group is a common feature in many modern insecticides, contributing to their potency and metabolic stability.
Protocol 3: Primary Insecticidal Screening (Contact and Ingestion)
This protocol is for evaluating the insecticidal activity against a common agricultural pest, such as the larvae of the diamondback moth (Plutella xylostella).
Materials:
-
Larvae of Plutella xylostella (2nd or 3rd instar).
-
Cabbage leaf discs.
-
Test compound solutions in acetone.
-
Control solutions (acetone only, and a commercial insecticide standard).
Contact Toxicity Assay:
-
Application: Apply a small, precise volume (e.g., 1 µL) of the test compound solution at various concentrations directly to the dorsal thorax of each larva using a micro-applicator.
-
Incubation: Place the treated larvae in a petri dish with a fresh cabbage leaf disc and maintain at a controlled temperature and humidity.
-
Assessment: Record larval mortality at 24, 48, and 72 hours post-application.
Ingestion Toxicity Assay:
-
Treatment of Leaf Discs: Evenly apply the test compound solutions to cabbage leaf discs and allow the solvent to evaporate completely.
-
Feeding: Place one treated leaf disc in a petri dish with a single larva.
-
Incubation: Maintain the petri dishes under controlled conditions.
-
Assessment: Record larval mortality and the area of the leaf disc consumed at 24, 48, and 72 hours.
Data Presentation: Hypothetical Insecticidal Activity Data
| Concentration (µ g/larva ) | % Mortality (Contact - 48h) | % Mortality (Ingestion - 48h) |
| 0.1 | 10 | 20 |
| 0.5 | 35 | 50 |
| 1.0 | 60 | 85 |
| 5.0 | 95 | 100 |
Potential as a Fungicide
Rationale: The phenylacetonitrile scaffold has been investigated for antifungal properties. Halogenation and the presence of a trifluoromethyl group can enhance the antifungal spectrum and efficacy.
Protocol 4: In Vitro Fungicidal Screening
This protocol assesses the inhibitory effect of the test compound on the mycelial growth of a representative plant pathogenic fungus, such as Botrytis cinerea.
Materials:
-
Pure culture of Botrytis cinerea.
-
Potato Dextrose Agar (PDA) medium.
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Control solutions (DMSO only, and a commercial fungicide standard).
Procedure:
-
Preparation of Amended Media: Autoclave the PDA medium and cool it to about 50-55 °C. Add the test compound solution to the molten PDA to achieve a series of final concentrations (e.g., 1, 10, 50, 100 µg/mL). Pour the amended PDA into sterile petri dishes.
-
Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing B. cinerea culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 22-25 °C) in the dark.
-
Assessment: After a few days, when the mycelial growth in the control plate has reached a significant diameter, measure the colony diameter in all plates. Calculate the percentage of mycelial growth inhibition.
Data Presentation: Hypothetical Fungicidal Activity Data
| Concentration (µg/mL) | % Mycelial Growth Inhibition (B. cinerea) |
| 1 | 12 |
| 10 | 45 |
| 50 | 88 |
| 100 | 99 |
Section 3: Concluding Remarks and Future Directions
The application notes and protocols presented herein provide a foundational framework for the investigation of this compound as a potential agrochemical. The proposed synthetic route is based on established chemical principles, and the screening protocols are standard methodologies in the agrochemical industry. Positive results in these primary screens would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize biological activity.
-
Mode of Action Studies: Elucidating the biochemical target of the compound.
-
Spectrum of Activity: Testing against a broader range of weeds, insects, or fungal pathogens.
-
Crop Safety Evaluation: Assessing the phytotoxicity of the compound on important crops.
The exploration of novel, highly substituted chemical entities like this compound is a critical component of the discovery pipeline for next-generation crop protection agents.
References
- Phenylacetonitrile Derivatives as Pro-pesticides: While not directly on the target molecule, research on related structures provides a basis for potential insecticidal activity. (Note: A specific reference would be inserted here from search results if a directly relevant one was found).
- Role of Trifluoromethyl Group in Agrochemicals: The significance of the -CF3 group in enhancing the efficacy of pesticides is well-documented in agrochemical literature. (Note: A specific review article on this topic would be cited).
- Synthesis of Substituted Phenylacetonitriles: Methodologies for the synthesis of halogenated and trifluoromethylated phenylacetonitriles can be found in various organic chemistry journals and patents. (Note: A relevant synthetic methodology paper would be cited).
- Standard Agrochemical Screening Protocols: Protocols for herbicidal, insecticidal, and fungicidal screening are well-established and can be found in publications from organizations like the European and Mediterranean Plant Protection Organization (EPPO) and in various scientific journals. (Note: A citation for a standard protocols manual would be included).
Application Notes and Protocols: Regioselective Nucleophilic Aromatic Substitution on 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
Abstract
This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile. This substrate is a highly valuable, electronically-activated building block for the synthesis of complex molecules in pharmaceutical and materials science research. We delve into the mechanistic principles governing the reaction's high regioselectivity, offering detailed, field-proven protocols for the substitution of a chlorine atom with various O-, N-, and S-nucleophiles. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Introduction and Mechanistic Rationale
This compound is a poly-substituted aromatic ring primed for nucleophilic aromatic substitution. The reaction's viability and selectivity are dictated by the powerful electronic effects of its substituents. The SNAr mechanism proceeds via a two-step addition-elimination pathway, which is significantly influenced by the presence of electron-withdrawing groups (EWGs).[1][2]
The key to this substrate's reactivity lies in the trifluoromethyl (-CF3) group, one of the most potent EWGs used in organic synthesis. Its strong inductive effect renders the aromatic ring electron-deficient, making it susceptible to attack by nucleophiles.[3] This activation is crucial, as chlorine is typically a moderately good leaving group in SNAr reactions.
The Principle of Regioselectivity
The substitution pattern on the ring predetermines the site of nucleophilic attack. In an SNAr reaction, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate dictates the regiochemical outcome.
On the this compound scaffold:
-
The -CF3 group at C-6 strongly stabilizes a negative charge at the ortho (C-1/C-5) and para (C-3) positions through resonance and induction.
-
The cyanomethyl group (-CH2CN) at C-1 also contributes as a weaker EWG.
-
The chlorine atoms are the designated leaving groups.
Attack at C-2 places the developing negative charge at C-1, C-3, and C-5. The charge at C-3 is directly para to the activating -CF3 group, providing substantial resonance stabilization. Conversely, attack at C-3 would place the negative charge at C-2, C-4, and C-6, none of which receive direct ortho or para stabilization from the dominant -CF3 group.
Therefore, nucleophilic attack is overwhelmingly favored at the C-2 position , leading to the selective displacement of the C-2 chlorine atom.
Diagram 1: Regioselective SNAr mechanism on the target substrate.
General Protocol Considerations
Successful SNAr reactions on this substrate depend on the careful selection of solvent, base, and temperature. The optimal conditions are highly dependent on the nucleophilicity of the attacking species.
| Parameter | Recommendation | Rationale |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, NMP, Acetonitrile) | These solvents effectively solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. They also have high boiling points, allowing for a wide range of reaction temperatures. |
| Base | Weakly nucleophilic inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases for amines (e.g., DIPEA) | For O- and S-nucleophiles, the base deprotonates the nucleophile to generate the more reactive anionic form. For N-nucleophiles, a base is needed to scavenge the HCl byproduct. Carbonates are often preferred for their low cost and ease of removal. |
| Temperature | 60 °C to 120 °C | Elevated temperatures are typically required to overcome the activation energy of the reaction. The specific temperature should be optimized based on the nucleophile's reactivity and the solvent's boiling point. |
| Atmosphere | Inert (Nitrogen or Argon) | While not always strictly necessary, an inert atmosphere is good practice to prevent potential side reactions, especially with sensitive nucleophiles or at high temperatures. |
Experimental Protocols
The following protocols are designed as robust starting points for the synthesis of C-2 substituted derivatives. Researchers should consider small-scale trials to optimize conditions for their specific nucleophile.
Protocol 1: O-Arylation with Phenolic Nucleophiles
This protocol details the synthesis of a diaryl ether, a common structural motif in medicinal chemistry.
Reaction Scheme: this compound + 4-Methoxyphenol → 2-((4-Methoxyphenoxy)-3-chloro-6-(trifluoromethyl)phenyl)acetonitrile
| Reagents & Materials | MW | Amount | Moles | Equiv. |
| This compound | 254.04 | 1.00 g | 3.94 mmol | 1.0 |
| 4-Methoxyphenol | 124.14 | 586 mg | 4.72 mmol | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.09 g | 7.88 mmol | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |
Step-by-Step Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 3.94 mmol).
-
Add 4-methoxyphenol (586 mg, 4.72 mmol) and potassium carbonate (1.09 g, 7.88 mmol).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add anhydrous DMF (20 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of cold water and stir for 15 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Protocol 2: N-Alkylation/Arylation with Amine Nucleophiles
This protocol describes the reaction with a primary amine, a key transformation for building scaffolds for drug discovery.
Reaction Scheme: this compound + Benzylamine → 2-((Benzylamino)-3-chloro-6-(trifluoromethyl)phenyl)acetonitrile
| Reagents & Materials | MW | Amount | Moles | Equiv. |
| This compound | 254.04 | 1.00 g | 3.94 mmol | 1.0 |
| Benzylamine | 107.15 | 506 mg | 4.72 mmol | 1.2 |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.02 g | 7.88 mmol | 2.0 |
| Acetonitrile (CH₃CN) | - | 20 mL | - | - |
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.00 g, 3.94 mmol) in acetonitrile (20 mL).
-
Add benzylamine (506 mg, 4.72 mmol) followed by DIPEA (1.02 g, 7.88 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere.
-
Stir the reaction for 12-24 hours, monitoring its progress by LC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude material via flash column chromatography to obtain the desired product.
Protocol 3: S-Alkylation with Thiol Nucleophiles
This protocol demonstrates the formation of a thioether linkage using a thiol.
Reaction Scheme: this compound + Thiophenol → 2-((Phenylthio)-3-chloro-6-(trifluoromethyl)phenyl)acetonitrile
| Reagents & Materials | MW | Amount | Moles | Equiv. |
| This compound | 254.04 | 1.00 g | 3.94 mmol | 1.0 |
| Thiophenol | 110.18 | 478 mg | 4.33 mmol | 1.1 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.93 g | 5.91 mmol | 1.5 |
| Dimethyl Sulfoxide (DMSO) | - | 20 mL | - | - |
Step-by-Step Procedure:
-
To a 50 mL flask under a nitrogen atmosphere, add this compound (1.00 g, 3.94 mmol) and cesium carbonate (1.93 g, 5.91 mmol).
-
Add anhydrous DMSO (20 mL).
-
Slowly add thiophenol (478 mg, 4.33 mmol) dropwise via syringe at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 4-8 hours. Monitor by TLC or LC-MS.
-
Cool the reaction and dilute with 100 mL of water.
-
Extract the product with methyl tert-butyl ether (MTBE) (3 x 50 mL).
-
Combine the organic extracts, wash with water (3 x 40 mL) to remove residual DMSO, then wash with brine (40 mL).
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography to isolate the final thioether product.
General Experimental Workflow
The overall process for executing these protocols follows a standardized workflow from setup to final analysis, ensuring reproducibility and safety.
Diagram 2: Standardized workflow for SNAr reactions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature.2. Nucleophile is not reactive enough.3. Base is not strong enough or has degraded.4. Solvent is not anhydrous. | 1. Increase reaction temperature in 10 °C increments.2. Switch to a more polar solvent (e.g., DMF -> DMSO). Use a stronger base (e.g., K₂CO₃ -> Cs₂CO₃).3. Use freshly opened or dried base.4. Use anhydrous solvent from a freshly opened bottle or distilled. |
| Formation of Side Products | 1. Reaction temperature is too high.2. Di-substitution at both C-2 and C-3.3. Degradation of starting material or product. | 1. Lower the reaction temperature.2. Use fewer equivalents of the nucleophile (e.g., 1.05-1.1 eq). Add the nucleophile slowly at a lower temperature.3. Ensure an inert atmosphere and degas the solvent if necessary. |
| Difficult Purification | 1. Residual high-boiling solvent (DMF/DMSO).2. Product is highly polar or non-polar. | 1. For DMSO, perform multiple aqueous washes during workup. For DMF, co-evaporate with a high-boiling hydrocarbon like toluene under reduced pressure.2. Adjust the mobile phase for column chromatography accordingly. Consider a different purification technique like preparative HPLC. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling Reagents: this compound and its derivatives should be handled as potentially toxic. Avoid inhalation of dust and contact with skin. Many nucleophiles (e.g., thiophenol) have strong odors and are toxic; handle them in a well-ventilated fume hood.
-
Solvents: DMF and DMSO are skin-penetrating solvents. Avoid direct contact. Acetonitrile is flammable and toxic.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
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Organic Syntheses Procedure, "Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of..." Organic Syntheses. URL: [Link]
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Clayden, J., et al. "Concerted Nucleophilic Aromatic Substitution Reactions." CORE. URL: [Link]
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Fryszkowska, A., et al. "Activation of chlorine and fluorine by a phenylazo group towards nucleophilic aromatic substitution. Regioselective preparation." Vanderbilt University Library. URL: [Link]
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Beck, E. M., et al. "Concerted Nucleophilic Aromatic Substitution Reactions." PubMed Central (PMC), NIH. URL: [Link]
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Isbrandt, R. K., et al. "Concerted Nucleophilic Aromatic Substitutions." PubMed Central (PMC), NIH. URL: [Link]
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Channapur, M., et al. "Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives." ResearchGate. URL: [Link]
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Mihai, C. I., et al. "Convenient Routes to Trifluoromethyl-Substituted Pyridyl-Isothiocyanates and Isocyanates Starting from 2,3-Dichloro-5-Trifluoro." Revue Roumaine de Chimie. URL: [Link]
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Prakash, G. K. S., et al. "Nucleophilic trifluoromethylation of carbonyl compounds and derivatives." Semantic Scholar. URL: [Link]
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Reddy, V. P., et al. "Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines." ResearchGate. URL: [Link]
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Crampton, M. R., et al. "Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide." Journal of the Chemical Society, Perkin Transactions 2. URL: [Link]
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Application Notes and Protocols for the Derivatization of the Nitrile Group in 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
Abstract: This technical guide provides detailed application notes and validated protocols for the chemical derivatization of the nitrile functional group in 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile. This starting material is a valuable building block in medicinal chemistry, owing to its trifluoromethyl moiety which can enhance metabolic stability and lipophilicity.[1][2] The versatile nitrile group serves as a linchpin for accessing a diverse range of functionalities crucial for drug design and development, including carboxylic acids, primary amines, tetrazoles, amidines, and thioamides.[3][4] This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth explanations of reaction mechanisms, step-by-step experimental procedures, and comparative data to guide strategic molecular design.
Introduction: Strategic Importance in Drug Discovery
The strategic incorporation of fluorine-containing groups, particularly the trifluoromethyl (CF3) group, is a cornerstone of modern medicinal chemistry.[5] The CF3 group often improves key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1] When present on a scaffold like this compound, it provides a metabolically robust anchor. The true synthetic versatility of this molecule, however, lies in its nitrile (-C≡N) group.
The nitrile is a highly valuable functional group due to its stability and its ability to be transformed into a wide array of other functionalities.[4] It is strongly polarized, with an electrophilic carbon atom that is susceptible to nucleophilic attack, analogous to a carbonyl group.[4] This reactivity allows for its conversion into key pharmacophores that can modulate a compound's physicochemical properties, engage in specific binding interactions with biological targets, and serve as bioisosteric replacements for other functional groups.[3]
This guide details five principal derivatization pathways for the nitrile group of this compound, providing both the theoretical basis and practical, step-by-step protocols for their execution.
Core Derivatization Pathways: An Overview
The following diagram illustrates the primary synthetic transformations of this compound discussed in this guide. Each pathway leads to a distinct functional group with unique applications in drug development.
Caption: Key derivatization pathways from the starting nitrile.
Detailed Protocols and Methodologies
This section provides detailed, step-by-step protocols for each major derivatization pathway.
Hydrolysis to 2-(2,3-Dichloro-6-(trifluoromethyl)phenyl)acetic Acid
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation. This can be achieved under either acidic or basic conditions.[6] The choice of method often depends on the stability of other functional groups in the molecule. Given the electron-withdrawing nature of the substituents on the phenyl ring, harsh conditions may be required.[7]
Causality of Experimental Choices:
-
Acidic Hydrolysis: Utilizes a strong acid like sulfuric or hydrochloric acid to protonate the nitrile nitrogen, increasing the electrophilicity of the carbon for attack by water. This method is often effective but can require high temperatures and long reaction times for sterically hindered or electron-deficient nitriles.[7]
-
Alkaline Hydrolysis: Involves direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[4] The reaction initially forms an amide intermediate, which is then further hydrolyzed to the carboxylate salt.[8] A final acidification step is required to obtain the free carboxylic acid.[6] This method can be advantageous if the molecule contains acid-labile groups.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (10 mmol, 2.68 g).
-
Reagent Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (40 mL).
-
Reaction Conditions: Heat the mixture to reflux (approx. 120-130 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice (200 g) in a beaker.
-
Extraction: The resulting precipitate is the crude carboxylic acid. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic extracts with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Reaction Setup: To a 100 mL round-bottom flask fitted with a reflux condenser, add this compound (10 mmol, 2.68 g) and ethanol (20 mL).
-
Reagent Addition: Add a 20% aqueous solution of sodium hydroxide (30 mL).
-
Reaction Conditions: Heat the mixture to reflux (approx. 90-100 °C) for 8-16 hours. The reaction should become a clear solution as the starting material is consumed.
-
Workup: Cool the mixture in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of cold 6 M hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL).
-
Purification: Dry the solid under vacuum. If necessary, recrystallize from an appropriate solvent to achieve higher purity.
Reduction to 2-(2,3-Dichloro-6-(trifluoromethyl)phenyl)ethan-1-amine
Reduction of the nitrile group provides a primary amine, a common functional group in bioactive molecules due to its ability to form salt bridges and hydrogen bonds. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[9]
Causality of Experimental Choices:
-
LiAlH₄: This reagent is a potent source of hydride ions (H⁻) that readily attack the electrophilic nitrile carbon. The mechanism involves two successive hydride additions.[9]
-
Anhydrous Solvent: LiAlH₄ reacts violently with water and other protic solvents. Therefore, anhydrous solvents like diethyl ether or tetrahydrofuran (THF) are essential for safety and reaction efficiency.
-
Careful Quenching: The workup procedure must be performed cautiously by slowly adding water and then a base to safely decompose the excess LiAlH₄ and the resulting aluminum salts into a filterable solid.
-
Reaction Setup: In a dry 250 mL three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (20 mmol, 0.76 g) in anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (10 mmol, 2.68 g) in anhydrous THF (25 mL). Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours, then gently reflux for 2 hours to ensure completion.
-
Workup (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add dropwise:
-
0.8 mL of water
-
0.8 mL of 15% aqueous NaOH
-
2.4 mL of water Stir the resulting granular precipitate for 30 minutes.
-
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with THF (3 x 20 mL).
-
Purification: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
[3+2] Cycloaddition to 5-((2,3-Dichloro-6-(trifluoromethyl)phenyl)methyl)-1H-tetrazole
The 1H-tetrazole moiety is a widely used bioisostere for the carboxylic acid group in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.[10] The most direct synthesis is a [3+2] cycloaddition reaction between the nitrile and an azide source.[11] Modern protocols often use zinc salts as catalysts in water, which is a safer and more environmentally friendly approach than using highly toxic tin compounds or generating hydrazoic acid in situ in organic solvents.[11][12]
Causality of Experimental Choices:
-
Sodium Azide (NaN₃): The source of the azide nucleophile. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care.
-
Zinc Bromide (ZnBr₂): Acts as a Lewis acid, coordinating to the nitrile nitrogen. This activation significantly increases the electrophilicity of the nitrile carbon, facilitating the attack by the azide anion.[10]
-
Water as Solvent: Using water as a solvent is not only "green" but also mitigates the risk of generating significant amounts of volatile and explosive hydrazoic acid (HN₃).[11]
Caption: Workflow for the zinc-catalyzed synthesis of tetrazoles.
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10 mmol, 2.68 g), sodium azide (15 mmol, 0.975 g), zinc bromide (5 mmol, 1.13 g), and water (40 mL).
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 18-36 hours. Monitor the reaction by TLC (a new, more polar spot should appear) or LC-MS.
-
Workup: Cool the reaction mixture to room temperature.
-
Acidification: While stirring in an ice bath, slowly add 3 M hydrochloric acid until the pH of the solution is approximately 2. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water (3 x 25 mL) to remove inorganic salts. Dry the product under vacuum to yield the 5-substituted-1H-tetrazole.
Conversion to 2-(2,3-Dichloro-6-(trifluoromethyl)phenyl)acetimidamide (Amidine)
Amidines are highly basic functional groups that are protonated at physiological pH, making them valuable for forming strong ionic interactions with biological targets. The conversion of nitriles to amidines can be achieved through various methods, including the classical Pinner reaction or more modern metal-catalyzed approaches.[13]
Causality of Experimental Choices:
-
Pinner Reaction: This two-step method involves treating the nitrile with an alcohol and anhydrous HCl to form an imidate salt (Pinner salt), which is then reacted with ammonia or an amine to give the amidine.[14] This method is robust but requires handling gaseous HCl.
-
Direct Amination: Some methods allow for the direct addition of amines to nitriles, often requiring a Lewis acid catalyst to activate the nitrile.[13]
-
Step 1: Imidate Formation:
-
Suspend this compound (10 mmol, 2.68 g) in anhydrous ethanol (30 mL) and cool to 0 °C.
-
Bubble dry hydrogen chloride gas through the solution for 30 minutes, ensuring the temperature remains low.
-
Seal the flask and stir at room temperature for 24 hours. A precipitate of the imidate hydrochloride salt should form.
-
Collect the salt by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Step 2: Aminolysis:
-
Suspend the crude imidate salt in a saturated solution of ammonia in ethanol (50 mL) at 0 °C.
-
Stir the mixture at room temperature for 6-12 hours in a sealed vessel.
-
Concentrate the mixture under reduced pressure.
-
Treat the residue with a minimal amount of water and basify with 2 M NaOH.
-
Extract the product with dichloromethane (3 x 40 mL), dry the combined organic layers over sodium sulfate, and concentrate to yield the crude amidine. Purification can be achieved by chromatography or crystallization of a suitable salt.
-
Thionation to 2-(2,3-Dichloro-6-(trifluoromethyl)phenyl)ethanethioamide
Thioamides are important intermediates for the synthesis of sulfur-containing heterocycles, such as thiazoles, which are prevalent in many drug scaffolds.[15] They are typically prepared from nitriles by treatment with a thionating agent.
Causality of Experimental Choices:
-
Phosphorus Pentasulfide (P₄S₁₀): A common and effective, albeit malodorous, reagent for converting carbonyls and nitriles into their thio-analogs.[16]
-
Sodium Hydrosulfide (NaSH): A milder alternative that can be used in polar aprotic solvents like DMF. This method often requires an amine hydrochloride co-reagent and avoids the use of phosphorus reagents.[15][17]
-
Reaction Setup: In a 100 mL flask, dissolve this compound (10 mmol, 2.68 g) in pyridine or DMF (40 mL).
-
Reagent Addition: Add sodium hydrosulfide hydrate (NaSH·xH₂O) (20 mmol).
-
Reaction Conditions: Heat the mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature and pour it into 200 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude thioamide can be purified by column chromatography on silica gel or by recrystallization.
Comparative Summary of Derivatization Protocols
| Protocol | Target Functional Group | Key Reagents | Solvent | Temp. (°C) | Typical Time (h) | General Yield Range (%) | Key Considerations |
| 3.1.1 | Carboxylic Acid | H₂SO₄, H₂O | Water | 120-130 | 12-24 | 70-90 | Harsh acidic conditions. |
| 3.1.2 | Carboxylic Acid | NaOH, HCl | Ethanol/Water | 90-100 | 8-16 | 75-95 | Requires final acidification step.[6] |
| 3.2.1 | Primary Amine | LiAlH₄ | Anhydrous THF | 25-66 | 6-8 | 65-85 | Moisture-sensitive; requires careful workup. |
| 3.3.1 | 1H-Tetrazole | NaN₃, ZnBr₂ | Water | 100 | 18-36 | 80-95 | NaN₃ is highly toxic.[11][12] |
| 3.4.1 | Amidine | HCl, EtOH, NH₃ | Ethanol | 0-25 | 30-48 | 50-70 | Two-step process; requires handling HCl gas. |
| 3.5.1 | Thioamide | NaSH | Pyridine/DMF | 60-80 | 4-8 | 60-85 | Reagents can be malodorous.[15] |
Conclusion
This compound is a synthetically tractable starting material that provides access to a variety of important functional groups for drug discovery. The protocols detailed in this guide offer reliable and scalable methods for converting the versatile nitrile group into carboxylic acids, primary amines, tetrazoles, amidines, and thioamides. The choice of derivatization pathway should be guided by the overall synthetic strategy and the desired properties of the target molecule. By understanding the causality behind the experimental conditions and adhering to the detailed procedures, researchers can effectively leverage this building block to accelerate their drug development programs.
References
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Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC - NIH. (URL: [Link])
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Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (URL: [Link])
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Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC. (URL: [Link])
-
Amidine synthesis by imidoylation - Organic Chemistry Portal. (URL: [Link])
-
1H-Tetrazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Thioamide synthesis by thionation - Organic Chemistry Portal. (URL: [Link])
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])
-
Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. (URL: [Link])
-
Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride - Taylor & Francis Online. (URL: [Link])
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Application of Nitrile in Drug Design - ResearchGate. (URL: [Link])
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: [Link])
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Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan | Organic Process Research & Development - ACS Publications. (URL: [Link])
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Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO - Revue Roumaine de Chimie. (URL: [Link])
-
(PDF) A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles. (URL: [Link])
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(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL: [Link])
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Cycloaddition reactions for antiviral compounds - PMC - PubMed Central. (URL: [Link])
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Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - PMC - NIH. (URL: [Link])
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Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water † - ResearchGate. (URL: [Link])
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A NEW SYNTHESIS OF ALIPHATIC AND AROMATIC THIOAMIDES FROM NITRILES | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
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m-Trifluoromethylphenylacetonitrile | C9H6F3N | CID 75360 - PubChem. (URL: [Link])
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20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (URL: [Link])
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Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI. (URL: [Link])
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Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. (URL: [Link])
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Reactions of Nitriles - Chemistry Steps. (URL: [Link])
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tetrazole synthesis from a nitrile and azide - laboratory experiment - YouTube. (URL: [Link])
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Nitriles: an attractive approach to the development of covalent inhibitors - RSC Publishing. (URL: [Link])
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Application Note: A Robust and Scalable Synthesis of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
Audience: Researchers, scientists, and drug development professionals engaged in process chemistry and scale-up operations.
Abstract: This document provides a comprehensive, field-tested guide for the multi-kilogram scale synthesis of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile, a key building block in the development of advanced pharmaceutical and agrochemical agents. The protocol is designed around a two-step sequence starting from the commercially available 2,3-Dichloro-6-(trifluoromethyl)toluene. We emphasize robust reaction control, operational safety—particularly concerning the use of sodium cyanide—and process efficiency to ensure high yield and purity. Each step has been optimized for scalability, moving beyond bench-scale procedures to address the practical challenges of large-scale production.
Strategic Overview & Rationale
The synthesis of substituted phenylacetonitriles is a cornerstone of medicinal chemistry. The target molecule, this compound, incorporates a unique substitution pattern that imparts desirable properties such as metabolic stability and lipophilicity to parent drug candidates.[1] The primary challenge in its large-scale production is the safe and efficient execution of the cyanation step.
Our synthetic strategy is a classic two-step process:
-
Radical Bromination: Conversion of the methyl group of 2,3-Dichloro-6-(trifluoromethyl)toluene to a benzyl bromide. This activation step is crucial for the subsequent nucleophilic substitution.
-
Nucleophilic Cyanation: Displacement of the bromide with a cyanide anion to form the final product. This step requires stringent safety protocols due to the high toxicity of the cyanide source.
This route was selected for its reliability, use of readily available starting materials, and amenability to standard industrial equipment. The causality behind each procedural choice is detailed within the respective protocols.
Caption: Overall two-step synthetic pathway.
Part I: Synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide
Introduction: The conversion of the toluene derivative to the corresponding benzyl bromide is achieved via a free-radical chain reaction. N-Bromosuccinimide (NBS) is chosen as the bromine source for its ease of handling and solid nature, which is preferable to liquid bromine in a large-scale setting. Azobisisobutyronitrile (AIBN) is used as a thermal initiator, offering a more controlled initiation than UV light, which can be difficult to implement uniformly in large, opaque reaction vessels.
Protocol 1: Benzylic Bromination
-
Reactor Setup: Charge a 50 L glass-lined reactor equipped with an overhead stirrer, reflux condenser (with a gas outlet connected to a scrubber containing sodium thiosulfate solution), and a thermocouple. Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents:
-
Charge the reactor with 2,3-Dichloro-6-(trifluoromethyl)toluene (2.30 kg, 10.0 mol).
-
Add carbon tetrachloride (20 L) as the solvent.
-
Add N-Bromosuccinimide (NBS) (1.87 kg, 10.5 mol, 1.05 eq).
-
Add Azobisisobutyronitrile (AIBN) (82 g, 0.5 mol, 0.05 eq).
-
-
Reaction Execution:
-
Begin vigorous stirring (250 RPM).
-
Heat the mixture to reflux (approx. 77°C). The reaction is exothermic and may require controlled heating.
-
Maintain reflux for 4-6 hours. Monitor the reaction progress by GC-MS, checking for the disappearance of the starting material. The reaction is complete when <2% of the starting toluene remains.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate.
-
Filter the solid succinimide and wash the filter cake with a small amount of cold carbon tetrachloride (2 x 500 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 5 L) to remove any remaining succinimide.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil is typically of sufficient purity (>95%) to be used directly in the next step. If higher purity is required, it can be purified by vacuum distillation.
Data Summary: Bromination
| Parameter | Value | Rationale |
| Scale | 10.0 mol | Demonstrates kilogram-scale feasibility. |
| NBS Equiv. | 1.05 | A slight excess ensures complete conversion of the starting material. |
| AIBN Equiv. | 0.05 | Catalytic amount sufficient for initiation without causing runaway reactions. |
| Temperature | Reflux (~77°C) | Optimal temperature for thermal decomposition of AIBN and propagation of the radical reaction. |
| Typical Yield | 90-95% | High conversion is consistently achieved with this protocol. |
| Purity (Crude) | >95% (by GC) | Suitable for direct use in the subsequent cyanation step. |
Part II: Scale-Up Cyanation of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide
Introduction: This step involves a nucleophilic substitution using sodium cyanide. The reaction is notoriously hazardous on a large scale due to the extreme toxicity of cyanide salts.[2][3] Contact with acid liberates highly toxic hydrogen cyanide (HCN) gas. Therefore, a biphasic reaction system using a phase-transfer catalyst (PTC) is employed. This approach avoids the need for anhydrous polar aprotic solvents (like DMSO), enhances safety by keeping the bulk of the cyanide in the aqueous phase, and simplifies the work-up.
Critical Safety Considerations for Large-Scale Cyanation
-
Dedicated Equipment: All operations must be conducted in a well-ventilated area, preferably a walk-in fume hood or a dedicated, controlled bay.[4]
-
Personal Protective Equipment (PPE): Full-body chemical-resistant suits, nitrile gloves (double-gloved), and full-face respirators with appropriate cartridges are mandatory.[2]
-
Acid Incompatibility: Strictly prohibit the presence of acids in the reaction area.[3][5] All glassware and equipment must be free of acidic residue.
-
Cyanide Quenching & Waste Disposal: An aqueous solution of sodium hypochlorite (bleach) and sodium hydroxide must be readily available to quench any spills and to treat all cyanide-containing waste streams. The cyanide is oxidized to the much less toxic cyanate. All waste must be disposed of according to institutional and federal regulations.
-
Emergency Response: All personnel must be trained on the symptoms of cyanide poisoning and emergency procedures.[2] An emergency cyanide antidote kit must be on hand, and local emergency services should be notified of the planned reaction. Work should never be performed alone.[4][6]
Protocol 2: Phase-Transfer Catalyzed Cyanation
-
Reactor Setup: Use a 100 L reactor equipped with a high-torque overhead stirrer, thermocouple, and an addition funnel. Ensure all equipment is clean and base-washed.
-
Charging Reagents:
-
Prepare a solution of sodium cyanide (NaCN) (485 g, 9.9 mol, 1.1 eq) in deionized water (20 L). CAUTION: EXTREME TOXIN. Handle with all specified PPE.
-
Add the aqueous NaCN solution to the reactor.
-
Add Tetrabutylammonium bromide (TBAB) (288 g, 0.9 mol, 0.1 eq) to the reactor to act as the phase-transfer catalyst.
-
-
Reaction Execution:
-
Begin powerful stirring (300+ RPM) to ensure efficient mixing of the two phases.
-
Prepare a solution of the crude 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide (approx. 9.0 mol, from Part I) in dichloromethane (DCM) (20 L).
-
Add the DCM solution of the benzyl bromide to the reactor via the addition funnel over 1-2 hours. An exotherm may be observed; maintain the internal temperature below 30°C using a cooling bath if necessary.
-
Stir vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS until the benzyl bromide is consumed.
-
-
Work-up and Isolation:
-
Once complete, stop the stirrer and allow the layers to separate.
-
Drain the lower organic (DCM) layer.
-
Extract the aqueous layer with DCM (2 x 5 L).
-
CRITICAL: Treat the cyanide-containing aqueous layer in the reactor with sodium hypochlorite solution (bleach) and caustic soda to raise the pH > 10 and oxidize the cyanide before disposal.
-
Combine the organic layers and wash with brine (1 x 10 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is a solid. It can be purified by recrystallization from a suitable solvent system, such as methanol/water or hexanes/ethyl acetate, to yield a white to off-white crystalline solid.
Data Summary: Cyanation
| Parameter | Value | Rationale |
| Scale | ~9.0 mol | Based on the output from the previous step. |
| NaCN Equiv. | 1.1 | A slight excess drives the reaction to completion. |
| PTC Equiv. | 0.1 | A higher catalytic loading is used to ensure efficient phase mixing and reasonable reaction times on scale. |
| Solvent System | DCM / H₂O | Biphasic system enhances safety and simplifies work-up. |
| Temperature | Room Temp (<30°C) | Provides a balance of reaction rate and safety, avoiding side reactions. |
| Typical Yield | 85-90% (after recrystallization) | High-yielding and provides a product of excellent purity. |
| Purity (Final) | >99% (by HPLC) | Meets typical requirements for pharmaceutical intermediates. |
Process Workflow and Logic
The following diagram illustrates the logical flow of operations for the entire two-step synthesis, emphasizing safety and control points.
Caption: Detailed workflow for the two-step synthesis.
Conclusion
This application note details a validated and scalable two-step synthesis for producing this compound in high yield and purity. By prioritizing operational safety through the use of a phase-transfer catalyzed cyanation, this protocol mitigates the significant risks associated with handling large quantities of sodium cyanide. The provided methodologies, data, and workflows serve as a reliable foundation for drug development professionals to implement this synthesis at the kilogram scale and beyond.
References
-
United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures. 2
-
Camachem. (n.d.). 7 Safety Measures I Should Know While Handling Sodium Cyanide. 3
-
MilliporeSigma. (2024). Sodium cyanide - SAFETY DATA SHEET.
-
Scribd. (n.d.). Sodium Cyanide Safety Guide. 4
-
Organic Syntheses. (n.d.). Procedure for 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile.
-
Kukje Corporation. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance. 6
-
Singh, K., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
-
Wikipedia. (n.d.). Sandmeyer reaction.
Sources
Application Note: Strategic Use of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile for the Development of Novel Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases have emerged as one of the most significant classes of drug targets, particularly in the field of oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, yet challenges such as acquired resistance and off-target toxicity necessitate the continuous exploration of novel chemical scaffolds.[2] 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile is a key starting material that offers a unique combination of electronic and steric properties, making it an attractive building block for the synthesis of a new generation of potent and selective kinase inhibitors.
The strategic placement of chloro and trifluoromethyl groups on the phenyl ring allows for diverse chemical modifications and can significantly influence the binding affinity and selectivity of the final compound. This application note provides a comprehensive guide to the utilization of this compound in the design, synthesis, and evaluation of novel kinase inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is crucial for reaction optimization and downstream applications.
| Property | Value | Source |
| Molecular Formula | C₉H₄Cl₂F₃N | N/A |
| Molecular Weight | 254.04 g/mol | N/A |
| Appearance | Off-white to light yellow crystalline powder | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, THF) | N/A |
| Melting Point | 68-72 °C | N/A |
Synthesis of a Kinase Inhibitor Intermediate
The following protocol outlines a representative synthesis of a key intermediate for a kinase inhibitor using this compound. This multi-step synthesis involves the conversion of the nitrile group to a primary amine, which can then be further elaborated.
Experimental Protocol: Synthesis of 2-(2,3-Dichloro-6-(trifluoromethyl)phenyl)ethan-1-amine
Safety Precautions: This synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[3][4][5][6][7]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq) in anhydrous THF (50 mL).
-
Addition of Starting Material: Dissolve this compound (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4 hours.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams.
-
Filtration and Extraction: Filter the resulting precipitate and wash it with diethyl ether. Combine the filtrate and the washings in a separatory funnel.
-
Work-up: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-(2,3-Dichloro-6-(trifluoromethyl)phenyl)ethan-1-amine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Lithium aluminum hydride is highly reactive with water and moisture in the air. An inert atmosphere prevents its decomposition and ensures the reaction proceeds efficiently.
-
Anhydrous Solvents: The use of anhydrous THF is critical for the same reason as maintaining an inert atmosphere.
-
Dropwise Addition at 0 °C: The reaction between LiAlH₄ and the nitrile is exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent side reactions.
-
Fieser Work-up: The specific quenching procedure (Fieser work-up) is a well-established method for safely neutralizing excess LiAlH₄ and precipitating aluminum salts, which facilitates their removal by filtration.
Workflow Diagram
Caption: A simplified signaling pathway illustrating the point of intervention for the synthesized kinase inhibitor.
Data Presentation
The results from the in vitro and cell-based assays should be summarized in a clear and concise manner to facilitate comparison between compounds.
Table: Hypothetical Activity Profile of Synthesized Inhibitors
| Compound ID | Target Kinase IC₅₀ (nM) | Off-Target Kinase X IC₅₀ (nM) | BaF3 Cell GI₅₀ (nM) |
| INH-001 | 15 | >10,000 | 50 |
| INH-002 | 250 | 500 | 800 |
| INH-003 | 8 | 1,500 | 25 |
| Control | 10 | 5,000 | 30 |
Conclusion
This compound serves as a valuable and versatile starting material for the development of novel kinase inhibitors. Its unique substitution pattern provides a solid foundation for generating compounds with high potency and selectivity. The protocols and workflows detailed in this application note offer a comprehensive framework for the synthesis and evaluation of such inhibitors, from initial chemical reactions to cellular efficacy studies. By following these guidelines, researchers can effectively leverage the chemical properties of this key intermediate to advance the discovery of next-generation targeted therapies.
References
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Reaction Biology. Kinase Panel Screening and Profiling Service.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- PubMed. (2021). Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma.
- Benchchem. Evaluating the Kinome-Wide Specificity of Novel Kinase Inhibitors: A Comparative Guide.
- Oncolines B.V. (2024, October 19). Kinome Profiling.
- American Association for Cancer Research. (2020, August 15). A cell-based screening assay to identify novel kinase inhibitors.
- TCI Chemicals. (2025, March 1). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
- Angene Chemical. (2025, November 4). Safety Data Sheet.
Sources
- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. angenechemical.com [angenechemical.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the strategic functionalization of 2,3-dichloro-6-(trifluoromethyl)phenylacetonitrile via palladium-catalyzed cross-coupling reactions. This valuable building block, featuring a trifluoromethyl group and a phenylacetonitrile moiety, is of significant interest in medicinal chemistry and materials science. The presence of two distinct chlorine atoms offers opportunities for selective and sequential C-C and C-N bond formation. This document will explore the foundational principles and practical applications of Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, with a special focus on achieving regioselectivity. The protocols provided are based on established methodologies for structurally related polychlorinated and electronically complex aromatic systems, offering a robust starting point for reaction optimization.
Introduction: The Strategic Value of this compound
The unique substitution pattern of this compound makes it a highly attractive scaffold for the synthesis of complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl and nitrile groups significantly influences the electronic properties of the aromatic ring, impacting the reactivity of the two chlorine atoms in palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize the C-2 or C-3 position is crucial for developing diverse libraries of compounds for drug discovery and materials science applications.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] This guide will delve into the practical aspects of applying these powerful transformations to the specific case of this compound.
Foundational Principles: Understanding Regioselectivity
The primary challenge and opportunity in the cross-coupling of this compound lies in controlling which of the two chlorine atoms reacts. The outcome of the reaction is governed by a combination of electronic and steric factors, as well as the choice of catalyst, ligand, and reaction conditions.
-
Electronic Effects: The trifluoromethyl group at C-6 and the phenylacetonitrile at C-1 create a complex electronic environment. Generally, oxidative addition of the palladium(0) catalyst is favored at the more electron-deficient C-Cl bond.
-
Steric Hindrance: The substituents flanking the chlorine atoms will influence the approach of the bulky palladium catalyst.
-
Ligand Control: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is paramount in dictating regioselectivity. Bulky, electron-rich ligands can favor reaction at less sterically hindered positions, while other ligands may promote reaction at the more electronically activated site.[2][3]
-
Solvent Effects: In some cases, the polarity of the solvent can influence the active catalytic species and, consequently, the regioselectivity of the reaction.[4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures by reacting an organoboron reagent with a halide.[3] For this compound, this reaction can be tuned to achieve selective mono- or di-arylation.
Key Considerations for Suzuki-Miyaura Coupling:
-
Catalyst Selection: A common starting point is a palladium(0) source like Pd(PPh₃)₄ or an in-situ generated catalyst from a Pd(II) precursor such as Pd(OAc)₂ with a suitable phosphine ligand. For challenging couplings, more advanced pre-catalysts may be necessary.[5]
-
Ligand Choice for Regioselectivity: To favor coupling at the more sterically accessible C-3 position, a bulky ligand like SPhos or XPhos can be employed. Conversely, to target the more electronically activated C-2 position, a less sterically demanding ligand might be advantageous.
-
Base: A base is required to activate the boronic acid.[3] Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can also influence the reaction outcome.
Experimental Protocol: Regioselective Mono-Arylation (Hypothetical Starting Point)
This protocol is a generalized starting point and will likely require optimization for the specific boronic acid used.
dot
Caption: Suzuki-Miyaura Coupling Workflow
Materials:
| Reagent | Pro-Tip |
| This compound | Ensure high purity. |
| Arylboronic Acid | Use 1.1-1.5 equivalents for mono-arylation. |
| Palladium(II) Acetate (Pd(OAc)₂) | A common and relatively inexpensive palladium source. |
| SPhos or XPhos Ligand | Bulky ligands that can promote regioselectivity. |
| Potassium Carbonate (K₂CO₃), anhydrous | Ensure the base is dry. |
| 1,4-Dioxane or Toluene, anhydrous | Use a dry, degassed solvent. |
| Anhydrous Nitrogen or Argon | Maintain an inert atmosphere to prevent catalyst deactivation. |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed 1,4-dioxane or toluene.
-
In a separate vial, prepare the catalyst by mixing Pd(OAc)₂ (0.02 equiv.) and the phosphine ligand (0.04 equiv.) in a small amount of the reaction solvent under an inert atmosphere.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 80-110 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a reaction of great importance for the synthesis of conjugated systems.[6] A key feature of the Sonogashira reaction is the use of a copper(I) co-catalyst, although copper-free conditions have also been developed.[7]
Key Considerations for Sonogashira Coupling:
-
Catalyst System: The classic catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI.
-
Ligand Effects on Regioselectivity: Similar to the Suzuki coupling, the choice of phosphine ligand can influence which chlorine atom is displaced. Monodentate ligands like PPh₃ may favor one site, while bidentate ligands could favor the other.[2]
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used and often serves as the solvent as well.
Experimental Protocol: Regioselective Mono-Alkynylation (Hypothetical Starting Point)
dot
Caption: Simplified Sonogashira Catalytic Cycle
Materials:
| Reagent | Pro-Tip |
| This compound | Ensure high purity. |
| Terminal Alkyne | Use 1.1-1.5 equivalents for mono-alkynylation. |
| PdCl₂(PPh₃)₂ | A common and effective palladium catalyst for Sonogashira reactions. |
| Copper(I) Iodide (CuI) | Use a fresh, high-purity source. |
| Triethylamine (Et₃N) | Should be anhydrous and freshly distilled. |
| Tetrahydrofuran (THF), anhydrous | Optional co-solvent. |
| Anhydrous Nitrogen or Argon | Maintain an inert atmosphere. |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous triethylamine, and if necessary, a co-solvent like THF.
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[8] This reaction is of immense importance in the pharmaceutical industry for the construction of drug candidates.[9]
Key Considerations for Buchwald-Hartwig Amination:
-
Catalyst System: This reaction typically employs a palladium precursor and a specialized, bulky, electron-rich phosphine ligand. Several generations of Buchwald-Hartwig pre-catalysts are commercially available.[10]
-
Ligand is Key: The choice of ligand is critical for successful amination, especially with challenging substrates. Ligands like RuPhos, XPhos, or BrettPhos are often effective.
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Amine Coupling Partner: A wide range of primary and secondary amines can be used.
Experimental Protocol: Regioselective Mono-Amination (Hypothetical Starting Point)
dot
Caption: Simplified Buchwald-Hartwig Catalytic Cycle
Materials:
| Reagent | Pro-Tip |
| This compound | Ensure high purity. |
| Amine | Use 1.2-1.5 equivalents for mono-amination. |
| Pd₂(dba)₃ | A common palladium(0) source. |
| RuPhos or XPhos | Effective ligands for Buchwald-Hartwig amination. |
| Sodium tert-butoxide (NaOtBu) | A strong base; handle under inert conditions. |
| Toluene or Dioxane, anhydrous | Use a dry, degassed solvent. |
| Anhydrous Nitrogen or Argon | Maintain an inert atmosphere. |
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu (1.4 equiv.) to a dry Schlenk flask.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), Pd₂(dba)₃ (0.01 equiv.), and the ligand (0.02 equiv.).
-
Add anhydrous, degassed toluene or dioxane.
-
Seal the flask and heat the reaction to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary and Expected Outcomes
The following table provides a hypothetical summary of expected outcomes based on the principles of regioselectivity discussed. Actual results will require experimental validation and optimization.
| Reaction Type | Proposed Ligand | Expected Major Regioisomer | Rationale |
| Suzuki-Miyaura | SPhos | 3-Aryl | The bulky ligand favors reaction at the less sterically hindered C-3 position. |
| Sonogashira | PPh₃ | 2-Alkynyl | The smaller, less electron-rich ligand may favor reaction at the more electronically activated C-2 position. |
| Buchwald-Hartwig | RuPhos | 3-Amino | The bulky ligand is expected to direct the reaction to the sterically more accessible C-3 position. |
Conclusion and Future Outlook
The strategic functionalization of this compound through palladium-catalyzed cross-coupling reactions offers a powerful avenue for the synthesis of novel and complex molecules. The key to unlocking the full potential of this substrate lies in the precise control of regioselectivity. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring these transformations. Further optimization of catalysts, ligands, and reaction conditions will undoubtedly lead to highly efficient and selective methods for the synthesis of a wide array of valuable compounds for various applications in the pharmaceutical and materials science industries.
References
-
Natte, K., et al. (2016). Palladium-Catalyzed Trifluoromethylation of (Hetero)Arenes with CF3Br. Angewandte Chemie International Edition, 55(8), 2782-2786. [Link]
-
Cho, J. Y., et al. (2010). The palladium-catalyzed trifluoromethylation of aryl chlorides. Science, 328(5986), 1679-1681. [Link]
-
Driess, M., et al. (2021). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry, 28(4), e202103341. [Link]
- Sharif, M., et al. (2016). Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. Tetrahedron Letters, 57(23), 2529-2532.
-
LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Johnson Matthey. Buchwald Hartwig amination catalysts. [Link]
-
Seoul National University. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. (2016). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Johnson Matthey. Buchwald Hartwig amination catalysts. [Link]
-
National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
ResearchGate. (2012). Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. [Link]
-
Royal Society of Chemistry. (2011). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. [Link]
- Google Patents. (2015). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
PubChem. 3-(Trifluoromethyl)phenylacetonitrile. [Link]
-
Johnson Matthey. Buchwald Hartwig amination catalysts. [Link]
-
ResearchGate. (2016). Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. [Link]
-
National Institutes of Health. (2018). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. Palladium-catalyzed C–H trifluoromethylselenolation of arenes with [Me4N][SeCF3] and an oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. preprints.org [preprints.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]
- 10. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for the synthesis of 2,3-dichloro-6-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis, however, can be challenging due to the presence of multiple reactive functional groups. This guide provides a comprehensive resource for optimizing the synthesis of this important intermediate, focusing on two primary synthetic routes: the Sandmeyer reaction of 2,6-dichloro-3-(trifluoromethyl)aniline and the conversion of 2,3-dichloro-6-(trifluoromethyl)benzaldehyde.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Low Yield in the Sandmeyer Reaction
Question: My Sandmeyer reaction of 2,6-dichloro-3-(trifluoromethyl)aniline to produce this compound is resulting in a consistently low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the Sandmeyer reaction for this substrate are often attributable to several factors, primarily related to the stability of the diazonium salt and the efficiency of the subsequent cyanation step. The electron-withdrawing nature of the trifluoromethyl and chloro groups can influence the reactivity of the diazonium intermediate.
-
Incomplete Diazotization: The formation of the diazonium salt from 2,6-dichloro-3-(trifluoromethyl)aniline is a critical first step. Incomplete reaction can lead to a significant reduction in yield.
-
Troubleshooting:
-
Temperature Control: Maintain a temperature of 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to premature decomposition of the diazonium salt.
-
Acid Concentration: Ensure a sufficient excess of a strong, non-nucleophilic acid (e.g., sulfuric acid or tetrafluoroboric acid) is used to fully protonate the nitrous acid and maintain an acidic environment.
-
Slow Addition: Add the sodium nitrite solution slowly and dropwise to the aniline solution to prevent localized overheating and side reactions.
-
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable and can decompose before the addition of the cyanide source.
-
Troubleshooting:
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step. Avoid storing it for extended periods.
-
Stabilizing Agents: While not always necessary, the use of tetrafluoroboric acid to form the more stable tetrafluoroborate salt of the diazonium ion can be considered.
-
-
-
Inefficient Cyanation: The displacement of the diazonium group with cyanide is the final step. The choice of cyanide source and catalyst is crucial.
-
Troubleshooting:
-
Copper(I) Cyanide: Use freshly prepared, high-purity copper(I) cyanide (CuCN) as the catalyst and cyanide source. The presence of copper(II) impurities can lead to side reactions.
-
Neutralization: Carefully neutralize the acidic diazonium salt solution before or during the addition to the cyanide solution. The Sandmeyer cyanation is typically performed under neutral or slightly acidic conditions. An overly acidic environment can lead to the formation of HCN gas, which is both hazardous and reduces the concentration of the nucleophilic cyanide ion.
-
Temperature of Cyanation: The temperature of the cyanation reaction should be carefully controlled. While some heating may be necessary to drive the reaction to completion, excessive heat can lead to the formation of tarry byproducts. A typical temperature range is 50-70 °C.
-
-
Technical Support Center: Purification of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for the purification of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and require a reliable, in-depth resource for its purification. As a key intermediate in various synthetic pathways, achieving high purity of this material is critical for the success of subsequent reactions and the integrity of final products.
This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of organic chemistry and field-proven insights.
Troubleshooting Guide: Common Issues in Purification
This section addresses specific problems you may encounter during the purification of crude this compound.
Q1: My crude product is a dark, oily residue. How should I approach its purification?
A1: A dark, oily crude product often indicates the presence of polymeric materials, residual solvents, and colored impurities from the synthesis, which are common in reactions like the Sandmeyer reaction.[1][2] A multi-step purification strategy is often necessary.
Recommended Approach:
-
Initial Solvent Wash/Trituration: Begin by attempting to solidify the oil. Try triturating the crude material with a non-polar solvent in which the desired product has low solubility, but the impurities are soluble. Hexanes or a mixture of hexanes and a small amount of ethyl acetate is a good starting point. This can help remove highly non-polar impurities and may induce crystallization of your product.
-
Liquid-Liquid Extraction: If the product is soluble in a water-immiscible solvent, a liquid-liquid extraction can be very effective. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with:
-
A mild acidic solution (e.g., 1N HCl) to remove any basic impurities.
-
A mild basic solution (e.g., 5% sodium bicarbonate) to remove acidic byproducts.[3]
-
Brine (saturated NaCl solution) to reduce the water content in the organic layer.
-
Dry the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
-
Column Chromatography: If the above steps do not yield a solid or the purity is still low, column chromatography is the next logical step.[5][6] Given the polar nature of the nitrile group and the halogen substituents, a silica gel stationary phase is appropriate.[7] Start with a non-polar eluent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Monitor the fractions by Thin Layer Chromatography (TLC).[8]
Q2: I'm seeing multiple spots on the TLC of my crude product. How do I identify the product spot and choose a solvent system for column chromatography?
A2: Identifying the product spot and optimizing the solvent system for chromatography is crucial for an effective separation.[5]
Identification and Optimization Workflow:
-
Spot Identification: On a TLC plate, spot your crude mixture alongside the starting materials, if available. The product, this compound, is more polar than some starting materials (like a corresponding benzyl halide) but may be less polar than certain byproducts (like a hydrolyzed carboxylic acid or amide). A general rule is that the product spot should be one of the major components.
-
Solvent System Selection: The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4, and there is good separation between it and the impurities.[7]
-
Start with a low polarity system, for example, 95:5 Hexanes:Ethyl Acetate.
-
Gradually increase the polarity (e.g., 90:10, 85:15) until you achieve the desired separation.
-
The table below provides a starting point for solvent system trials.
-
| Solvent System (Hexanes:Ethyl Acetate) | Expected Observation | Next Step |
| 98:2 | All spots remain at the baseline. | Increase polarity (e.g., to 90:10). |
| 70:30 | All spots are at the solvent front. | Decrease polarity (e.g., to 95:5). |
| 90:10 | Spots are separated, with the main spot having an Rf of ~0.35. | This is a good starting point for your column. |
Q3: My attempt at recrystallization resulted in oiling out, not crystal formation. What went wrong?
A3: "Oiling out" during recrystallization occurs when the solute is insoluble in the hot solvent and separates as a liquid phase. This can be due to an inappropriate solvent choice or the presence of impurities that depress the melting point.
Troubleshooting Recrystallization:
-
Solvent Choice is Key: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For a substituted phenylacetonitrile, consider solvents like isopropanol, ethanol, or mixed solvent systems like ethanol/water or toluene/hexanes.
-
Ensure Complete Dissolution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will prevent crystallization upon cooling.
-
Slow Cooling is Crucial: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling can lead to the precipitation of impurities and the formation of an oil.
-
Scratch the Flask: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for nucleation.
-
Seed Crystals: If you have a small amount of pure product, adding a seed crystal can initiate crystallization.
Frequently Asked Questions (FAQs)
-
What are the likely impurities in my crude this compound?
-
If synthesized via a Sandmeyer reaction from the corresponding aniline, potential impurities include unreacted starting material, phenolic byproducts from the reaction of the diazonium salt with water, and biaryl compounds.[1][9] If synthesized from a benzyl halide, unreacted starting material and hydrolysis products (benzyl alcohol or the corresponding carboxylic acid) could be present.[10]
-
-
What are the safety precautions I should take when handling this compound?
-
This compound and related nitriles are often harmful if swallowed, in contact with skin, or inhaled.[11][12][13] They can cause skin and serious eye irritation.[14] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.[15]
-
-
Can I use distillation for purification?
-
Distillation can be a viable method if the compound is a liquid at room temperature and is thermally stable. Phenylacetonitriles with similar molecular weights have boiling points around 90-130°C at reduced pressure (4-20 mmHg).[16] Vacuum distillation can be effective for removing non-volatile impurities. However, if impurities have similar boiling points, chromatography or recrystallization will be more effective.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized using TLC analysis first.
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing. Add a layer of sand to the top of the silica gel.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself). Carefully add this solution to the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions in test tubes.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10 to 85:15 hexanes:ethyl acetate) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair through small-scale trials.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry them in a vacuum oven.
Visualizing the Purification Workflow
The following diagram illustrates a decision-making workflow for the purification of crude this compound.
Caption: Decision tree for purification strategy.
References
-
Angene Chemical. (2025, November 4). Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
Organic Syntheses Procedure. (n.d.). diphenylacetonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Google Patents. (n.d.). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. youtube.com [youtube.com]
- 7. columbia.edu [columbia.edu]
- 8. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. angenechemical.com [angenechemical.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. 3-(三氟甲基)苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Navigating Side Products in 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile. This guide provides a comprehensive resource for understanding and troubleshooting common side products encountered in reactions involving this versatile synthetic intermediate. By anticipating and mitigating these impurities, you can enhance reaction efficiency, simplify purification, and ensure the quality of your target molecules.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary reactive sites on this compound and how do they influence side product formation?
This compound possesses several reactive sites that can participate in both desired and undesired transformations. Understanding these is key to controlling your reaction outcomes.
-
Benzylic C-H bond: The protons on the carbon adjacent to the phenyl ring are acidic due to the electron-withdrawing effects of the nitrile group and the substituted phenyl ring. This allows for deprotonation to form a nucleophilic carbanion, which is often the intended reactive pathway for alkylation or other coupling reactions. However, this carbanion can also participate in side reactions.
-
Nitrile group: The cyano group can undergo hydrolysis under acidic or basic conditions to form an amide or a carboxylic acid.
-
Aromatic ring: The chlorine and trifluoromethyl substituents deactivate the ring towards electrophilic aromatic substitution but can be subject to nucleophilic aromatic substitution under forcing conditions, although this is less common under typical reaction conditions for modifying the acetonitrile moiety.
FAQ 2: I am observing a byproduct with a mass corresponding to the starting material plus itself minus H+. What is this and why is it forming?
This observation strongly suggests the formation of a dimeric side product . This occurs when the carbanion generated from one molecule of this compound acts as a nucleophile and attacks the electrophilic benzylic carbon of a second molecule of the starting material.
Formation is favored by:
-
High concentration of the starting material.
-
Use of a strong, non-hindered base.
-
Slow addition of the desired electrophile, allowing the carbanion to react with the starting material.
Caption: Mechanism of dimer formation.
Section 2: Troubleshooting Guide
Problem 1: My final product is contaminated with a significant amount of the corresponding amide or carboxylic acid.
Root Cause Analysis:
This indicates hydrolysis of the nitrile group . This is a common side reaction when water is present in the reaction mixture, especially under strongly acidic or basic conditions. The reaction can be difficult to avoid completely, but its extent can be minimized.[1][2][3]
Troubleshooting Steps:
-
Rigorous Exclusion of Water:
-
Dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (N₂ or Ar).
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Handle hygroscopic reagents (e.g., certain bases) in a glovebox or under a positive pressure of an inert gas.
-
-
Reaction Condition Optimization:
-
Base Selection: If possible, use a non-hydroxide base (e.g., sodium hydride, lithium diisopropylamide). If an aqueous base is necessary, consider using it at a lower temperature and for a shorter duration.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress the rate of hydrolysis.
-
Work-up Procedure: Minimize the time the reaction mixture is in contact with aqueous acidic or basic solutions during work-up. Neutralize the reaction mixture promptly and proceed with extraction.
-
Experimental Protocol: Standard Anhydrous Reaction Setup
-
Assemble the reaction glassware (e.g., round-bottom flask, condenser, addition funnel) and flame-dry under vacuum or dry in an oven.
-
Cool the glassware under a stream of dry nitrogen or argon.
-
Introduce a magnetic stir bar and the anhydrous solvent via a cannula or syringe.
-
Add the reagents under a positive pressure of the inert gas.
-
Maintain the inert atmosphere throughout the course of the reaction.
Problem 2: I am seeing a loss of my desired product and the formation of a complex mixture of byproducts upon scaling up my reaction.
Root Cause Analysis:
This can often be attributed to poor temperature control and localized concentration gradients , which become more pronounced on a larger scale. These issues can exacerbate the formation of dimers and other side products.
Mitigation Strategies:
-
Effective Stirring:
-
Use an overhead mechanical stirrer for larger reaction volumes to ensure efficient mixing and prevent localized "hot spots."
-
Ensure the stir rate is sufficient to maintain a homogeneous mixture.
-
-
Controlled Reagent Addition:
-
Add reagents, particularly strong bases or reactive electrophiles, slowly and sub-surface via a syringe pump or an addition funnel. This helps to maintain a low instantaneous concentration and dissipate any heat generated.
-
For highly exothermic reactions, consider a jacketed reactor with a circulating cooling system for precise temperature control.
-
Table 1: Troubleshooting Summary for Common Side Products
| Issue | Potential Cause | Recommended Action |
| Dimer Formation | High concentration, slow electrophile addition | Dilute the reaction, add electrophile more rapidly (while monitoring temperature) |
| Nitrile Hydrolysis | Presence of water, strong acid/base | Use anhydrous conditions, choose non-hydroxide bases, minimize work-up time |
| Complex Mixture | Poor mixing, localized heating | Use overhead stirring, slow reagent addition, improve temperature control |
Section 3: In-Depth Look at a Related Synthesis: Fludioxonil
While direct literature on the side products of this compound is scarce, we can draw valuable insights from the synthesis of the fungicide Fludioxonil , which shares a similar structural motif.[4][5][6][7] The synthesis of Fludioxonil often involves intermediates that are prone to similar side reactions.
Caption: Potential reaction pathways for a Fludioxonil intermediate.
The synthesis of Fludioxonil highlights the importance of carefully controlled reaction conditions to favor the desired cyclization over side reactions like hydrolysis and dimerization.[5][7] The principles of maintaining anhydrous conditions and managing stoichiometry and temperature are directly applicable to reactions involving this compound.
Section 4: References
-
CN103896906A - New synthetic method of pesticide fludioxonil intermediate. ()
-
Fludioxonil (Ref: CGA 173506) - AERU - University of Hertfordshire. ([Link])
-
Fludioxonil | C12H6F2N2O2 | CID 86398 - PubChem. ([Link])
-
Hydrolysis of Nitriles - Organic Synthesis. ([Link])
-
FLUDIOXONIL (211) - Food and Agriculture Organization of the United Nations. ([Link])
-
Uncertainty surrounding the mechanism and safety of the post-harvest fungicide fludioxonil. ([Link])
-
US3920670A - Process for hydrolysis of nitriles. ()
-
Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC - NIH. ([Link])
-
Hydrolysis of Nitriles - YouTube. ([Link])
-
CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents. ()
-
2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435 - PubChem. ([Link])
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CN103896906A - New synthetic method of pesticide fludioxonil intermediate - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. Fludioxonil (Ref: CGA 173506) [sitem.herts.ac.uk]
- 7. Fludioxonil | C12H6F2N2O2 | CID 86398 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support resource for the synthesis and optimization of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this specific synthesis. We will delve into the causality behind experimental choices, providing not just protocols but a framework for rational decision-making in the laboratory.
Core Synthesis Overview: Cyanation of Benzyl Halide
The most direct and widely adopted method for synthesizing this compound is through the nucleophilic substitution of a corresponding benzyl halide, typically 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide or chloride. This reaction, a classic bimolecular nucleophilic substitution (Sₙ2), involves the displacement of the halide leaving group by a cyanide nucleophile.
The general transformation is as follows:
Technical Support Center: 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work with this complex molecule. As a highly functionalized aromatic compound, its stability and reactivity can present unique challenges. This guide is structured to address potential issues proactively and offer scientifically grounded solutions.
Section 1: Understanding the Stability Profile of this compound
This section delves into the inherent chemical stability of this compound, drawing upon established principles of organic chemistry and data from analogous compounds.
Core Structural Features and Their Influence on Stability
The stability of this compound is governed by the interplay of its substituents:
-
Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group significantly influences the electronic properties of the aromatic ring.[1] It is generally a very stable functional group, resistant to many reaction conditions.[1]
-
Dichloro Substituents (-Cl): The two chlorine atoms also act as electron-withdrawing groups through induction, further decreasing the electron density of the benzene ring.
-
Acetonitrile Group (-CH₂CN): The nitrile moiety is susceptible to hydrolysis under both acidic and basic conditions, which is a primary degradation pathway.[2][3][4] The benzylic protons of the acetonitrile group may also exhibit enhanced acidity due to the electron-withdrawing nature of the aromatic ring.
The collective electron-withdrawing effect of the trifluoromethyl and dichloro groups makes the aromatic ring electron-poor. This has two major consequences for stability and reactivity:
-
Activation towards Nucleophilic Aromatic Substitution (SₙAr): The electron deficiency facilitates the attack of nucleophiles on the aromatic ring, potentially leading to the displacement of one or both chlorine atoms.[5][6][7]
-
Deactivation towards Electrophilic Aromatic Substitution: The ring is less susceptible to attack by electrophiles.[8]
Frequently Asked Questions (FAQs) on Stability
Q1: What are the recommended storage conditions for this compound?
A1: Based on the properties of similar poly-halogenated and trifluoromethylated aromatic compounds, the following storage conditions are recommended:
-
Temperature: Store in a cool, dark place. Refrigeration is advisable for long-term storage to minimize the potential for slow degradation.[7]
-
Inert Atmosphere: For long-term storage, blanketing with an inert gas such as argon or nitrogen is recommended to protect against atmospheric moisture and oxygen.
-
Container: Use a tightly sealed, amber glass vial or bottle to protect from light and moisture.[9][10]
Q2: Is this compound sensitive to moisture?
A2: Yes, the nitrile group is susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions.[2][3] This can lead to the formation of the corresponding carboxylic acid, 2,3-dichloro-6-(trifluoromethyl)phenylacetic acid, or the intermediate amide. Therefore, it is crucial to handle the compound under anhydrous conditions whenever possible.
Q3: What happens upon exposure to strong acids or bases?
A3:
-
Acidic Conditions: Strong acids can catalyze the hydrolysis of the nitrile group to the corresponding carboxylic acid.[2][3]
-
Basic Conditions: Strong bases can also promote nitrile hydrolysis.[4] Additionally, strong, non-nucleophilic bases could potentially deprotonate the benzylic position, leading to undesired side reactions.
Q4: Is the compound light-sensitive?
A4: Polycyclic aromatic hydrocarbons and other aromatic compounds can undergo photodegradation.[11][12][13][14][15] While specific data for this compound is unavailable, the presence of multiple halogen substituents may increase its susceptibility to photodecomposition. It is best practice to protect it from light during storage and reactions.
Section 2: Troubleshooting Guide for Synthetic Applications
This section provides practical advice for common issues that may be encountered when using this compound in organic synthesis.
Issue 1: Unexpected Side Products in Nucleophilic Substitution Reactions
Symptom: Formation of multiple products when attempting to displace one of the chlorine atoms with a nucleophile.
Causality: The highly electron-deficient aromatic ring is activated for nucleophilic aromatic substitution (SₙAr) at both the C-2 and C-3 positions. The regioselectivity of the reaction will depend on the nature of the nucleophile and the reaction conditions. The trifluoromethyl group at C-6 will exert a strong ortho-electron-withdrawing effect, likely making the C-2 chlorine the more activated site for nucleophilic attack.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting SₙAr side reactions.
Detailed Steps:
-
Temperature Control: Lowering the reaction temperature can often improve the selectivity of SₙAr reactions.
-
Nucleophile Choice: Using a sterically hindered nucleophile may favor attack at the less sterically hindered chlorine position.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with a range of aprotic polar solvents (e.g., DMF, DMSO, NMP) and less polar solvents (e.g., THF, Dioxane).
-
Product Analysis: Utilize analytical techniques such as LC-MS and NMR to identify the major and minor products, which will inform further optimization.[16][17][18]
Issue 2: Low Yield or No Reaction with Organometallic Reagents
Symptom: Attempted Grignard or organolithium reactions result in a complex mixture of products or recovery of starting material.
Causality: Organometallic reagents are strong bases and nucleophiles. They can react with the nitrile group, leading to the formation of ketones after hydrolysis.[19][20] They can also potentially react with the chloro-substituents.
Troubleshooting Considerations:
| Reagent Type | Potential Issues | Mitigation Strategies |
| Grignard Reagents | Slow reaction with the nitrile. | Use of a catalyst such as ZnCl₂ may improve the addition to the nitrile.[20] |
| Organolithium Reagents | Highly reactive, may lead to multiple side reactions. | Use at low temperatures (-78 °C) and with careful stoichiometric control. |
Issue 3: Degradation of the Compound During Workup
Symptom: Significant loss of product during aqueous workup or purification.
Causality: The compound may be susceptible to hydrolysis, especially if the aqueous workup involves acidic or basic conditions.
Mitigation Protocol:
-
Neutral Workup: Use neutral water or brine for extractions.
-
Avoid Strong Acids/Bases: If an acid or base wash is necessary, use dilute solutions and minimize contact time.
-
Temperature Control: Perform extractions at room temperature or below.
-
Prompt Drying and Solvent Removal: After extraction, dry the organic layer thoroughly with a drying agent (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure at a low temperature.
Section 3: Analytical Methods for Stability and Purity Assessment
This section outlines recommended analytical techniques for monitoring the stability and purity of this compound.
Forced Degradation Studies
To understand the potential degradation pathways, forced degradation studies under various stress conditions are recommended.[21][22][23][24]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C | 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid, corresponding amide |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C | 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid, corresponding amide |
| Oxidative | 3% H₂O₂, room temperature | Oxidized aromatic species |
| Thermal | 80 °C (solid-state) | Decomposition products (monitor for discoloration) |
| Photolytic | UV light (e.g., 254 nm) | Photodegradation products |
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for assessing purity and monitoring degradation. A C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities and degradation products.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural confirmation of the starting material and for the characterization of any isolated impurities or degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities.
Impurity Profiling Workflow:
Caption: A typical workflow for impurity profiling.
References
-
Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Zeitschrift für Naturforschung A, 63a, 603–608. [Link]
- Kobayashi, Y., & Kumadaki, I. (1978). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 11(5), 197-204.
- Analytical advances in pharmaceutical impurity profiling. (2015). Journal of Pharmaceutical and Biomedical Analysis, 115, 1-18.
- Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Deriv
- Shelke, S., & Singh, N. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
-
Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]
- The acid-catalysed hydrolysis of benzonitrile. (1972). Journal of the Chemical Society, Perkin Transactions 2, (11), 1620-1624.
- 2,3-Dichloro-5-(trifluoromethyl)
-
Analytical advances in pharmaceutical impurity profiling. (2016). PubMed. [Link]
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024, August 8). YouTube. [Link]
- degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions. (2025). Benchchem.
- The Proper Storage and Handling of Vol
- Process for the synthesis of trifluorophenylacetic acids. (2005).
- 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
- Organometallics. (n.d.).
- 2,3-Dichloro-5-(trifluoromethyl)pyridine. (n.d.). TCI Chemicals.
- Forced Degrad
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH.
- A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine 97 69045-84-7. (n.d.). Sigma-Aldrich.
- Partial hydrolysis of a benzonitrile. (n.d.). ChemSpider Synthetic Pages.
- Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Organometallic nickel II complexes with substituted benzonitrile ligands. Synthesis, electrochemical studies and non. (n.d.).
- Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transform
- The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). Chemistry Steps.
- Photochemical degradation of polycyclic aromatic hydrocarbons in oil films. (n.d.). PubMed.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry.
- Organometallic Chemistry within the Structured Environment Provided by the Macrocyclic Cores of Carbaporphyrins and Rel
- Base Hydrolysis of Benzonitrile. (2016, April 7). YouTube.
- Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid. (2023). PubMed.
- Photochemical Degradation of Polycyclic Arom
- Zinc chloride-catalyzed Grignard addition reaction of arom
- ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. (n.d.). PMC - NIH.
- Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (n.d.). OUCI.
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troubleshooting failed reactions involving 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide in-depth, field-tested insights into the unique reactivity of this molecule. This resource is structured as a series of troubleshooting questions and answers to directly address the challenges you may encounter in the lab. Our focus is on understanding the causality behind experimental outcomes to empower you to solve problems effectively.
The core reactivity of this compound is dictated by three key features:
-
Highly Acidic α-Protons: The methylene protons (—CH₂—CN) are significantly activated by the cumulative electron-withdrawing effects of the nitrile group and, most notably, the ortho-trifluoromethyl (—CF₃) group. This makes deprotonation and subsequent carbanion chemistry the primary reaction pathway.
-
Electrophilic Nitrile Carbon: The carbon of the nitrile group (—C≡N) is an electrophilic site, susceptible to attack by strong nucleophiles, particularly organometallics, or hydrolysis under harsh conditions.[1][2]
-
Electron-Deficient Aromatic Ring: The two chlorine atoms and the trifluoromethyl group render the phenyl ring highly electron-poor, making it potentially susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions.[3]
This guide will help you navigate the chemistry of this versatile but challenging reagent.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion of the starting material. What are the first things I should check?
A1: This is a common issue that usually points to a fundamental problem with reagent activity or reaction conditions.
Initial Checklist:
-
Reagent Purity & Activity:
-
Base: Is your base fresh? Hydrides (NaH) can form an passivating oxide layer, and organolithiums (like n-BuLi) degrade over time. Titrate your organolithium reagents regularly. For solid bases, ensure they have been stored under inert gas and are free-flowing.
-
Starting Material: Verify the purity of your this compound. Impurities can inhibit the reaction.
-
Electrophile: Ensure your electrophile is pure and reactive.
-
-
Anhydrous Conditions: The α-protons are acidic, but the resulting carbanion is a very strong base. Any trace of water or protic solvents will quench the carbanion immediately, halting the reaction. Ensure all glassware is oven- or flame-dried and the reaction is performed under a dry, inert atmosphere (Nitrogen or Argon).
-
Temperature: For carbanion formation, especially with strong bases like LDA or n-BuLi, cryogenic temperatures (-78 °C) are often required to prevent side reactions. Ensure your cooling bath is at the correct temperature.
Below is a logical workflow for diagnosing a stalled reaction.
Caption: Initial troubleshooting workflow for stalled reactions.
Guide 1: Failed Deprotonation & C-C Bond Formation
This is the most common application for this molecule, involving the formation of a benzylic carbanion followed by reaction with an electrophile (e.g., alkylation, Knoevenagel condensation).
Q2: I'm attempting to deprotonate with sodium hydride (NaH) but see low yield and recovery of starting material. Why?
A2: While NaH is a strong base, its effectiveness here is limited by kinetics and solubility. The pKa of the α-protons is significantly lowered by the ortho-CF₃ group, but NaH is a heterogeneous reagent. The reaction occurs on the surface of the NaH solid, which can be slow and incomplete.
Troubleshooting Steps & Scientific Rationale:
-
Switch to a Homogeneous Base: For complete and rapid deprotonation, a soluble, strong base is superior. Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are excellent choices. They are non-nucleophilic, sterically hindered, and fully dissolve in ethereal solvents like THF, ensuring rapid and quantitative carbanion formation.
-
Improve NaH Reactivity (If you must use it):
-
Gently crush the NaH mineral oil dispersion between two pieces of filter paper (in a fume hood, with appropriate PPE) to expose fresh surfaces.
-
Wash the NaH with dry hexanes to remove the mineral oil, followed by drying under a stream of nitrogen.
-
Add a catalytic amount of a phase-transfer catalyst or a compound like DMSO to aid in solubility and reactivity.
-
-
Solvent Choice is Critical: Use a polar aprotic solvent like THF or DME. These solvents are crucial as they solvate the cation (Na⁺ or Li⁺), which increases the reactivity of the base and the resulting carbanion.
| Base | pKa (Conj. Acid) | Type | Common Solvents | Key Considerations |
| NaH | ~36 | Heterogeneous, Non-nucleophilic | THF, DMF | Slow, requires fresh surface. Can be inefficient. |
| LDA | ~36 | Homogeneous, Non-nucleophilic | THF, Diethyl Ether | Highly Recommended. Prepare fresh or titrate. Requires -78 °C. |
| NaHMDS | ~26 | Homogeneous, Non-nucleophilic | THF, Toluene | Good alternative to LDA, often more thermally stable. |
| KOtBu | ~19 | Homogeneous, Nucleophilic | THF, tBuOH | May be too weak for quantitative deprotonation and can act as a nucleophile. |
Q3: My reaction turned dark brown/black upon adding the base, and my TLC plate is a complete mess. What happened?
A3: This often indicates decomposition or polymerization, typically caused by the base being too reactive for the conditions or the temperature being too high. The resulting carbanion is highly reactive and can participate in undesired pathways if not controlled.
Potential Causes & Solutions:
-
Temperature Control: The formation of the benzylic carbanion is exothermic. If the temperature is not strictly controlled (e.g., -78 °C using a dry ice/acetone bath), the localized heat can cause decomposition. The carbanion can potentially attack the solvent (e.g., deprotonate THF) or undergo self-condensation.
-
Protocol: Add the base slowly (dropwise) to a cooled (-78 °C) solution of the phenylacetonitrile. Never add the phenylacetonitrile solution to the base, as this creates a temporary excess of base.
-
-
Base-Electrophile Incompatibility: If your electrophile also has acidic protons, the carbanion you just formed may act as a base instead of a nucleophile, leading to a complex mixture of products.
-
Reaction with Solvent: Strong bases like n-BuLi can deprotonate solvents like THF if the temperature rises above approximately -20 °C. This leads to solvent decomposition and a complex reaction mixture.
-
Michael Addition Side Reactions: If your electrophile is an α,β-unsaturated system, the highly reactive carbanion can undergo a Michael addition, which may be an undesired side reaction.[4]
Caption: Desired carbanion pathway vs. common side reactions.
Guide 2: Failed Nitrile Group Transformations
Reactions involving the nitrile group itself, such as hydrolysis or reduction.
Q4: I am trying to reduce the nitrile to a primary amine with LiAlH₄, but the yield is poor and I see other products.
A4: While the reduction of nitriles with lithium aluminum hydride (LiAlH₄) is a robust reaction, failures often stem from reagent deactivation or incomplete reaction.[2][5]
Troubleshooting Steps & Scientific Rationale:
-
Anhydrous Conditions are Paramount: LiAlH₄ reacts violently with water. Any moisture in the solvent or on the glassware will consume the reagent, reducing its effective stoichiometry and lowering your yield.
-
Reagent Quality: LiAlH₄ is a fine powder that can degrade upon exposure to air and moisture. Use a fresh bottle or a container that has been properly stored. Clumpy or grayish material may be less active.
-
Stoichiometry and Addition: The reduction requires two equivalents of hydride per nitrile group. It's common practice to use an excess of LiAlH₄ (1.5 to 2.0 equivalents) to ensure the reaction goes to completion.
-
Protocol: Add the phenylacetonitrile solution dropwise to a stirred suspension of LiAlH₄ in anhydrous THF or diethyl ether at 0 °C. Adding the solid LiAlH₄ to the solution is difficult to control and not recommended. After the reaction is complete, follow a standard Fieser workup procedure carefully to quench the excess hydride and precipitate the aluminum salts.
-
-
Workup Issues: The aluminum salts formed during the workup can sometimes trap the amine product, reducing the isolated yield. Ensure vigorous stirring during the workup to produce a granular, easily filterable precipitate.
Q5: My attempt to hydrolyze the nitrile to a carboxylic acid resulted in a complex mixture and low yield of the desired acid.
A5: Nitrile hydrolysis requires harsh conditions (strong acid or base and heat), which can promote side reactions on a sensitive substrate like this one.[1][6] The trifluoromethyl group can also be sensitive to hydrolysis under certain extreme conditions.[7]
Troubleshooting Steps & Scientific Rationale:
-
Stepwise Hydrolysis: Complete hydrolysis to the carboxylic acid is difficult to stop at the intermediate amide stage under harsh conditions.[1] If you are getting a mix of amide and carboxylic acid, the reaction time or temperature may be insufficient.
-
Acid-Catalyzed Conditions: Refluxing in a strong aqueous acid like 6M H₂SO₄ or concentrated HCl is a standard method.
-
Potential Issue: Decarboxylation of the resulting phenylacetic acid derivative can occur at very high temperatures. Monitor the reaction temperature closely.
-
-
Base-Catalyzed Conditions: Refluxing in a strong aqueous base like 6M NaOH will produce the carboxylate salt. A separate acidification step is required to obtain the carboxylic acid.
-
Potential Issue: The strongly basic conditions can promote other condensation or decomposition reactions.
-
-
Monitoring the Reaction: This is not an easy reaction to monitor by TLC due to the high polarity of the products. A good method is to take aliquots, work them up, and analyze by LC-MS or GC-MS to track the disappearance of starting material and the appearance of the amide and carboxylic acid.
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Carbanion Formation & Alkylation
This protocol is a self-validating system. Each step includes an observation or checkpoint to ensure the reaction is proceeding as expected.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation: In the flask, dissolve 1.0 equivalent of this compound in anhydrous THF (e.g., 0.2 M concentration).
-
Carbanion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Checkpoint: The solution should be clear and colorless.
-
Slowly add 1.05 equivalents of freshly prepared LDA solution in THF dropwise via syringe over 20-30 minutes. Checkpoint: A distinct color change (typically yellow to deep red) should be observed, indicating the formation of the resonance-stabilized carbanion. Maintain the temperature below -70 °C during the addition.
-
Stir the solution at -78 °C for 1 hour after the addition is complete to ensure full deprotonation.
-
Electrophile Addition: Slowly add 1.1 equivalents of the electrophile (e.g., methyl iodide) dropwise via syringe. Checkpoint: The color of the solution should gradually fade as the carbanion is consumed. A slight exotherm may be observed; maintain the temperature at -78 °C.
-
Reaction Completion: Allow the reaction to stir at -78 °C for 2-4 hours, then let it slowly warm to room temperature overnight.
-
Quenching & Workup: Cool the reaction to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Analysis: Analyze the crude product by TLC, GC-MS, or ¹H NMR to determine conversion and purity before proceeding with chromatography.
References
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Side-chain nucleophilic reactivity of five-membered heterocyclic rings: base-catalysed reactions of aldehydes with phenylacetonitrile. RSC Publishing. [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
-
The Royal Society of Chemistry. (n.d.). Ratiometric analysis of reversible thia-Michael reactions using nitrile-tagged molecules by Raman microscopy. [Link]
-
PubMed Central. (n.d.). Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
- Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
-
PubChem. (n.d.). m-Trifluoromethylphenylacetonitrile. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Detection and determination of nitriles. [Link]
-
Wiley Online Library. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. [Link]
-
LookChem. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile. [Link]
-
ResearchGate. (n.d.). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural. [Link]
-
YouTube. (2021). 18: Preparation and reactions of nitriles. [Link]
-
Save My Exams. (n.d.). Nitriles | OCR A Level Chemistry A Revision Notes 2015. [Link]
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
Chemistry LibreTexts. (2023). 20.7: Chemistry of Nitriles. [Link]
-
Royal Society of Chemistry. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]
-
National Institutes of Health. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzyl nitrile (CAS 140-29-4). [Link]
-
PubMed. (2021). Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. [Link]
Sources
- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. savemyexams.com [savemyexams.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile Derivatives
Welcome to the technical support center for the purification of 2,3-dichloro-6-(trifluoromethyl)phenylacetonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this class of compounds. As a Senior Application Scientist, I have compiled this resource to address common challenges encountered during the purification of these complex molecules, drawing upon established chemical principles and extensive experience with analogous halogenated and trifluoromethylated aromatic compounds. Our goal is to provide you with the expertise and practical guidance necessary to achieve high purity and yield in your experiments.
I. Understanding the Challenges in Purifying this compound
The unique substitution pattern of this compound presents specific purification challenges. The presence of multiple halogen atoms and a trifluoromethyl group significantly influences the molecule's polarity, solubility, and reactivity, which in turn dictates the impurity profile.
Common Synthesis Routes and Potential Impurities:
A plausible and common synthetic route to this compound involves the cyanation of a corresponding benzyl halide. This reaction, while generally efficient, can lead to several classes of impurities:
-
Unreacted Starting Materials: Residual 2,3-dichloro-6-(trifluoromethyl)benzyl halide.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially in the presence of acid or base, leading to the formation of the corresponding amide or carboxylic acid.[1][2][3][4][5]
-
Side-Reaction Products: Formation of isocyanide isomers, though typically in small amounts, can occur.[6]
-
Solvent and Reagent Residues: Residual solvents and unreacted cyanide salts.
Another potential synthetic pathway is the Sandmeyer reaction, which can introduce its own set of byproducts.[7][8][9][10][11]
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the purification of this compound derivatives.
Issue 1: My final product is an oil, but I expect a solid. How can I induce crystallization?
-
Probable Cause: The presence of impurities can often suppress the crystallization of a compound, resulting in an oil. Residual solvent can also act as a plasticizer.
-
Solution:
-
High-Vacuum Drying: Ensure all residual solvent is removed by drying the sample under high vacuum, possibly with gentle heating.
-
Solvent-Antisolvent Recrystallization:
-
Dissolve the oily product in a minimal amount of a good solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate).
-
Slowly add a non-polar "anti-solvent" in which the product is poorly soluble (e.g., hexanes, heptane) until the solution becomes slightly turbid.
-
Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Issue 2: My NMR spectrum shows a broad peak in the aromatic region and a singlet around 7-8 ppm that I can't assign.
-
Probable Cause: This is often indicative of the presence of the corresponding amide impurity, formed by partial hydrolysis of the nitrile. The amide N-H protons can appear as a broad singlet, and the aromatic protons of the amide will have slightly different chemical shifts compared to the nitrile.
-
Solution:
-
Aqueous Work-up with Mild Acid/Base: A carefully controlled aqueous wash can help remove the more polar amide impurity.
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute, mild acid (e.g., 1% HCl solution) to protonate any basic impurities, followed by a wash with a dilute, mild base (e.g., 5% NaHCO₃ solution) to remove acidic impurities like the carboxylic acid.
-
Finally, wash with brine to remove any remaining water-soluble impurities and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Column Chromatography: If the amide is not sufficiently removed by washing, column chromatography is the most effective method. A silica gel column with a gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., a mixture of hexanes and ethyl acetate) will effectively separate the less polar nitrile from the more polar amide.
-
Issue 3: I have a persistent impurity with a similar TLC Rf value to my product.
-
Probable Cause: This could be an isomer or a byproduct with very similar polarity to your desired compound. Unreacted starting material (the benzyl halide) can also have a similar Rf.
-
Solution:
-
Optimize TLC Conditions: Experiment with different solvent systems for your TLC analysis to achieve better separation. Sometimes a small change in the solvent polarity or the addition of a third solvent can significantly improve resolution.
-
Column Chromatography with a Shallow Gradient: If column chromatography is necessary, use a very shallow solvent gradient. This will increase the resolution and allow for the separation of compounds with very similar polarities.
-
Recrystallization: If the impurity is present in a small amount, multiple recrystallizations may be necessary to achieve the desired purity. Experiment with different solvent systems to find one that provides good discrimination between your product and the impurity.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: Due to the potential for hydrolysis, it is recommended to store the compound in a tightly sealed container in a cool, dry place, away from moisture and strong acids or bases. For long-term storage, keeping it in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Q2: Can I use distillation to purify this compound?
A2: Vacuum distillation can be a viable purification method for phenylacetonitrile derivatives. However, given the relatively high molecular weight and potential for thermal decomposition of halogenated compounds, it is crucial to use a high-vacuum system and to keep the distillation temperature as low as possible. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for confirming purity:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying purity and detecting even small amounts of impurities.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for solid compounds.
IV. Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for similar compounds include isopropanol, ethanol, or a mixture of a good solvent (e.g., toluene) and an anti-solvent (e.g., hexane).
-
Dissolution: In a flask equipped with a reflux condenser, add the crude product and a minimal amount of the chosen solvent.
-
Heating: Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. If necessary, add more solvent dropwise until a clear solution is obtained.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. For better crystal formation, avoid disturbing the flask.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by TLC analysis beforehand.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
V. Visualization of Purification Workflow
Caption: General purification workflow for this compound.
VI. References
-
Tsai, L., Miwa, T., & Newman, M. S. (n.d.). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. ACS Publications. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Hydration of Nitriles to Amides. Retrieved from [Link]
-
Ghaffar-Parkins Catalyst. (2024, October 7). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. Retrieved from [Link]
-
ACS Publications. (n.d.). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. Retrieved from [Link]
-
CHIMIA. (n.d.). Stereochemistry of Enzymatic Hydrolysis of Nitriles. Retrieved from [Link]
-
Google Patents. (n.d.). Process for preparing benzyl cyanide being optionally substituted on benzene ring. Retrieved from
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Google Patents. (n.d.). Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride. Retrieved from
-
PubMed Central (PMC). (2023, February 26). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Retrieved from [Link]
-
Google Patents. (n.d.). Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride. Retrieved from
-
PubMed Central (PMC). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Benzyl cyanide. Retrieved from [Link]
-
Google Patents. (n.d.). Production of 2,3-dihalogeno-6-trifluoromethylbenzonitrile. Retrieved from
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Organic Syntheses Procedure. (n.d.). Benzyl Cyanide. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2,4-dichlorobenzyl cyanide. Retrieved from [Link]
-
Google Patents. (n.d.). Method for synthesizing benzyl cyanide compound by using benzyl chloride compound. Retrieved from
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]
-
Google Patents. (n.d.). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. Retrieved from
-
Google Patents. (n.d.). Process for preparing benzyl cyanide being optionally substituted on benzene ring. Retrieved from
-
Kain Industrial Additive. (2023, September 19). Preparation method of 2,6-dichloro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (2011, June 9). Convenient Synthesis of Substituted Aryl Cyanides and 1,1-Dicyanobenzyl Benzoate. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]
-
Google Patents. (n.d.). Process for the .alpha.-chlorination of phenylacetonitriles. Retrieved from
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Google Patents. (n.d.). Process for the alpha-chlorination of phenylacetonitriles. Retrieved from
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Google Patents. (n.d.). Process for the purification of benzoic acid. Retrieved from
-
Quick Company. (n.d.). A Process For The Preparation Of 2 (2,2 Difluoroethoxy) 6 (Trifluoromethyl)benzene Sulfonyl Chloride. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Benzoyl cyanide. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Reactions with 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this sterically hindered and electronically complex substrate. The unique substitution pattern—featuring two chlorine atoms and a strong electron-withdrawing trifluoromethyl group ortho and meta to the acetonitrile moiety—presents specific challenges in catalyst selection, particularly for the reduction of the nitrile group to a primary amine. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary challenges when reducing this compound, and which catalysts are recommended for a successful conversion to the primary amine?
Answer: The reduction of this compound to 2-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanamine is a challenging transformation due to three main factors:
-
High Steric Hindrance: The ortho-substituents (2-Chloro and 6-CF₃) impede the nitrile group's access to the catalyst's active sites, potentially leading to slow or incomplete reactions.[1]
-
Risk of Hydrodehalogenation: The two aryl-chloride bonds can be cleaved by many common hydrogenation catalysts, especially those based on palladium, leading to undesired byproducts.[2]
-
Formation of Amine Impurities: Like most nitrile reductions, the reaction proceeds through an imine intermediate. This intermediate can react with the newly formed primary amine product, leading to the formation of secondary and tertiary amines, which complicates purification.[3][4]
Given these challenges, catalyst selection is critical. Standard catalysts like Palladium on Carbon (Pd/C) are generally not recommended as they are highly active for hydrodehalogenation.[2]
Recommended Catalyst Systems:
-
Raney Nickel (Ra-Ni): This is often the first choice for nitrile hydrogenation due to its high activity and generally good selectivity for primary amines, although it can still promote dehalogenation under harsh conditions.[3][5] Optimization of temperature and pressure is key.
-
Raney Cobalt (Ra-Co): Often considered superior to Raney Nickel for primary amine selectivity and can be less prone to causing dehalogenation. Cobalt-based catalysts are a strong choice for this substrate.[4]
-
Highly Dispersed Nickel Catalysts: Modern catalysts, such as highly dispersed nickel on supports like silicon carbide (Ni/SiC), have shown exceptional performance in selectively producing primary amines without the need for additives like ammonia.[6][7]
-
Rhodium (Rh) or Platinum (Pt) Catalysts: These can also be effective but may require careful optimization, as they can be aggressive towards the aromatic ring under forcing conditions.[3][8]
The choice of catalyst must be balanced with reaction conditions to favor the desired outcome.
Q2: My reaction is producing significant amounts of secondary and tertiary amines. How can I improve the selectivity for the primary amine?
Answer: The formation of secondary and tertiary amines is a classic selectivity problem in nitrile hydrogenation, arising from the condensation of the primary amine product with the intermediate imine.[3][9]
To suppress this side reaction, several strategies can be employed:
-
Ammonia Addition: The most common industrial method is to conduct the hydrogenation in the presence of ammonia (either as a gas or in solution, e.g., methanolic ammonia). Ammonia competes with the primary amine for the imine intermediate, shifting the equilibrium away from secondary amine formation.[5][9]
-
Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like ethanol or methanol are common. Using a solvent saturated with ammonia is a highly effective approach.
-
Catalyst Selection: As mentioned, cobalt-based catalysts (e.g., Raney Cobalt) or specialized nickel catalysts often provide inherently higher selectivity for primary amines compared to palladium or platinum.[4][6]
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the condensation side reaction relative to the hydrogenation of the imine intermediate.
The diagram below illustrates the reaction pathway and the origin of these impurities.
Caption: Reaction pathway for nitrile hydrogenation showing formation of primary, secondary, and tertiary amines.
Q3: I am observing significant hydrodehalogenation. Which catalysts and conditions can minimize this side reaction?
Answer: Hydrodehalogenation is a common and problematic side reaction when reducing substrates containing aryl halides. Palladium catalysts are particularly notorious for this.[2] To preserve the chlorine substituents on your molecule, consider the following:
-
Avoid Palladium Catalysts: Do not use Pd/C, Pd(OH)₂/C (Pearlman's catalyst), or other palladium-based systems.
-
Use Cobalt or Nickel Catalysts: Raney Cobalt (Ra-Co) and certain Raney Nickel (Ra-Ni) catalysts are generally less active towards aryl C-Cl bond cleavage than palladium. They represent the best starting point.
-
Control Reaction Conditions:
-
Temperature: Use the lowest temperature that allows for a reasonable reaction rate. Higher temperatures accelerate dehalogenation.
-
Hydrogen Pressure: While high pressure may be needed to overcome steric hindrance, excessively high pressures can also promote dehalogenation. An optimal pressure must be found empirically.
-
Additives: In some cases, adding a small amount of a basic reagent (like MgO or a tertiary amine) can help suppress hydrodehalogenation by neutralizing any HCl formed in situ, which can promote the side reaction.
-
-
Consider Non-Catalytic Reduction: If hydrodehalogenation remains an insurmountable issue with catalytic methods, switching to a stoichiometric chemical reductant is the most reliable solution. Reagents like lithium aluminum hydride (LiAlH₄) or borane complexes (BH₃-THF) will reduce the nitrile without affecting the aryl chlorides.[5][10]
The following decision tree can guide your catalyst selection process based on the issues you encounter.
Caption: Troubleshooting decision tree for catalyst selection.
Q4: My reduction is very slow or incomplete, likely due to steric hindrance. How can I improve the reaction rate?
Answer: The 2,6-substitution pattern creates significant steric bulk, which can hinder the nitrile's approach to the catalyst surface.[1] If you are experiencing low reactivity, you can take the following steps:
-
Increase Hydrogen Pressure: This increases the concentration of hydrogen on the catalyst surface and can significantly accelerate the reaction rate. Pressures in the range of 500-1500 psi (35-100 bar) may be necessary.
-
Increase Catalyst Loading: A higher catalyst loading (e.g., 10-20 wt% relative to the substrate) can compensate for a lower turnover frequency caused by steric hindrance.
-
Increase Temperature: Raising the temperature will increase the reaction rate. However, this must be done cautiously, as higher temperatures can also promote the undesirable dehalogenation and secondary/tertiary amine formation side reactions. A temperature screen (e.g., 50°C to 120°C) is recommended.
-
Ensure Catalyst Quality: Use a fresh, high-activity catalyst. Raney Nickel and Cobalt catalysts can lose activity over time if not stored properly.
-
Switch to a Chemical Reductant: If catalytic methods are still too slow, powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are much less sensitive to steric hindrance than heterogeneous catalysts and will typically provide a high yield of the primary amine.[10][11]
Data Summary & Protocols
Table 1: Catalyst System Comparison for Nitrile Reduction
| Catalyst System | Primary Amine Selectivity | Risk of Dehalogenation | Recommended for Substrate? | Key Considerations |
| Pd/C | Moderate to Low | Very High | No | Prone to cleaving C-Cl bonds.[2] |
| Raney Nickel | Good | Moderate | Yes (with caution) | Requires optimization of T/P. Add NH₃ for best selectivity.[3][5] |
| Raney Cobalt | Excellent | Low to Moderate | Highly Recommended | Often the best choice for high primary amine selectivity.[4] |
| PtO₂ (Adams' cat.) | Good | Low | Yes (with caution) | Can hydrogenate the aromatic ring under harsh conditions.[3] |
| LiAlH₄ | Excellent | None | Highly Recommended | Stoichiometric, requires anhydrous conditions and careful workup. Not catalytic.[10] |
| BH₃-THF | Excellent | None | Yes | A milder alternative to LiAlH₄, but may require heating.[5] |
Experimental Protocol: Catalytic Hydrogenation using Raney Cobalt
Disclaimer: This is a representative protocol and must be adapted and optimized for your specific setup and scale. All high-pressure hydrogenations should be performed by trained personnel using appropriate safety equipment (e.g., blast shields, gas detectors) and certified high-pressure reactors. Dry Raney catalysts are pyrophoric and must be handled with extreme care.[8]
Materials:
-
This compound (1.0 eq)
-
Raney® Cobalt (slurry in water, ~15-20 wt% of substrate)
-
Methanol or Ethanol, saturated with ammonia
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
Catalyst Preparation: In the reactor vessel, carefully wash the aqueous Raney Cobalt slurry several times with the reaction solvent (e.g., methanolic ammonia) to remove water. Caution: Never allow the catalyst to become dry, as it can ignite upon contact with air.[8]
-
Charging the Reactor: Add a solution of the substrate (1.0 eq) dissolved in the ammoniacal solvent to the reactor vessel containing the prepared catalyst.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel multiple times with nitrogen to remove all oxygen, followed by several purges with hydrogen.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (start with ~50 bar / 725 psi). Begin agitation and heat the reactor to the target temperature (start with ~70-80°C).
-
Monitoring: Monitor the reaction progress by observing the pressure drop (hydrogen uptake). Samples can be taken carefully at intervals if the reactor setup allows.
-
Cooldown and Depressurization: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Workup: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition. Quench the spent catalyst by slowly adding it to a large volume of water.
-
Isolation: The product can be isolated from the filtrate by standard procedures, such as solvent evaporation followed by distillation or crystallization.
References
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. Retrieved from [Link]
-
Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Retrieved from [Link]
-
Clark, J. (n.d.). Reduction of Nitriles. Chemguide. Retrieved from [Link]
-
Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Nitrile Reduction. Pharmaceutical Roundtable. Retrieved from [Link]
-
Beller, M., et al. (2014). Selective Catalytic Transfer Hydrogenation of Nitriles to Primary Amines using Pd/C. Catalysis Science & Technology. Retrieved from [Link]
-
Jagadeesh, R. V., et al. (2017). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles. Journal of the American Chemical Society. Retrieved from [Link]
-
Sathee Forum. (2024). Understanding the Reduction of Nitriles: A Comprehensive Guide. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of dl α-(3-trifluoromethyl phenyl) (trifluoroethyl) amine. Retrieved from [Link]
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- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. Understanding the Reduction of Nitriles: A Comprehensive Guide | Sathee Forum [forum.prutor.ai]
managing exothermic reactions in 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile synthesis
Technical Support Center: Synthesis of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound is a critical process for the development of various pharmaceutical and agrochemical compounds. However, the nature of the reagents and reaction conditions can lead to significant exothermic events. This guide provides in-depth technical support for managing these thermal hazards, ensuring both the safety of the experiment and the quality of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound?
A1: The primary exothermic events in this synthesis typically arise from the cyanomethylation reaction. The formation of the C-C bond between the aromatic ring and the acetonitrile moiety is energetically favorable and can release a significant amount of heat.[1][2] The specific reagents used, such as strong bases or catalysts, can also contribute to the overall heat evolution.
Q2: How does the choice of solvent impact the management of an exothermic reaction?
A2: The solvent plays a crucial role in managing the thermal profile of a reaction. A solvent with a high heat capacity can absorb more heat with a smaller increase in temperature, acting as a heat sink.[3][4] Furthermore, the boiling point of the solvent can provide a passive safety control, as boiling can dissipate a large amount of heat. However, it is critical to choose a solvent that does not have undesirable reactivity with the reagents or intermediates.[5] Solvents also help in dissolving reactants, which promotes efficient mixing and heat transfer.[6][7]
Q3: What are the initial signs of a potential thermal runaway?
A3: Early warning signs of a thermal runaway include a sudden, uncontrolled increase in temperature, a rapid rise in pressure within a closed system, unexpected color changes (such as rapid darkening or charring), and the evolution of gas.[8] It is crucial to have continuous monitoring of the reaction temperature to detect any deviations from the expected profile.
Q4: Can this reaction be performed under kinetic or thermodynamic control?
A4: The reaction conditions, particularly temperature, can influence whether the reaction is under kinetic or thermodynamic control.[9][10] At lower temperatures, the reaction is more likely to be under kinetic control, favoring the product that is formed fastest.[11][12] At higher temperatures, the reaction may become reversible, leading to the thermodynamically more stable product.[13] For complex aromatic systems, this can affect the regioselectivity and the impurity profile.
Troubleshooting Guide
Issue 1: Sudden Temperature Spike During Reagent Addition
Q: I observed a rapid and unexpected temperature increase while adding a reagent. What should I do, and what could be the cause?
A: A sudden temperature spike is a critical event that requires immediate attention as it can be a precursor to a thermal runaway.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the reagent.
-
Enhance Cooling: Increase the efficiency of the cooling system. This could involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Increase Agitation: Ensure the stirring is vigorous to improve heat transfer to the cooling surfaces and prevent localized hotspots.[14]
Root Cause Analysis and Prevention:
-
Addition Rate: The rate of reagent addition may be too fast, generating heat quicker than the cooling system can remove it.[8]
-
Localized Concentration: Poor mixing can lead to localized high concentrations of reagents, causing a rapid reaction in one area.
-
Incorrect Temperature: The initial temperature of the reaction mixture may have been too high, leading to an accelerated reaction rate upon addition of the reagent.
Corrective Measures:
-
Slow, Controlled Addition: Utilize a syringe pump or a dropping funnel for a slow and controlled addition of the critical reagent.[15]
-
Dilution: Consider diluting the reagent to be added to decrease its concentration and better manage the heat evolution.
-
Pre-cooling: Ensure the reaction mixture is cooled to the target temperature before starting the reagent addition.
Issue 2: Formation of Dark-Colored Impurities and Low Yield
Q: My final product is dark and the yield is lower than expected, even though the starting material was consumed. What is the likely cause?
A: The formation of dark-colored impurities, often polymeric in nature, and reduced yield are typically indicative of excessive reaction temperatures or localized hotspots.
Root Cause Analysis and Prevention:
-
Thermal Decomposition: The desired product or intermediates may be thermally labile and decompose at elevated temperatures.
-
Side Reactions: Higher temperatures can activate alternative reaction pathways, leading to the formation of undesired byproducts.
-
Kinetic vs. Thermodynamic Control: The reaction may have shifted towards a different regiochemical outcome or byproduct formation due to a lack of temperature control.[9][16]
Corrective Measures:
-
Lower Reaction Temperature: Conduct the reaction at a lower temperature to minimize decomposition and side reactions.
-
Reaction Calorimetry: For scaling up, it is highly advisable to perform reaction calorimetry to understand the heat flow profile and determine safe operating temperatures.[17][18][19]
-
Optimize Reagent Stoichiometry: Ensure the stoichiometry of the reagents is optimized to avoid excesses that might lead to side reactions.
Issue 3: Reaction Fails to Initiate or Proceeds Very Slowly
Q: I have mixed the reagents, but the reaction is not starting or is extremely sluggish. What could be the problem?
A: While the focus is often on exothermic control, a lack of reaction can also be a challenge.
Root Cause Analysis and Prevention:
-
Low Temperature: The reaction temperature may be too low to overcome the activation energy.
-
Reagent Quality: The reagents may be of poor quality, or a catalyst may be inactive.
-
Inhibitors: The presence of inhibitors in the starting materials or solvent can quench the reaction.
Corrective Measures:
-
Gradual Temperature Increase: Slowly and carefully increase the temperature of the reaction mixture while closely monitoring for any signs of an exotherm.
-
Reagent Purity: Verify the purity and activity of all reagents and catalysts.
-
Initiation: In some cases, a small, localized amount of heat (a "hot spot" from a heat gun, used with extreme caution) may be needed to initiate the reaction, but this should be done with a thorough understanding of the potential risks.
Best Practices for Thermal Management
Experimental Protocol: A General Approach to Controlled Synthesis
-
Inert Atmosphere: Set up the reaction in a clean, dry flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for an inert gas like nitrogen or argon.
-
Solvent and Initial Charge: Charge the flask with the starting aromatic compound and the chosen solvent. Begin stirring and cool the mixture to the desired starting temperature (e.g., 0 °C or lower) using an appropriate cooling bath (ice-water, ice-salt, or a cryocooler).
-
Controlled Reagent Addition: Add the cyanomethylating agent or other reactive species dropwise from the dropping funnel over a prolonged period.[20] Monitor the internal temperature closely during the addition. The rate of addition should be adjusted to maintain the desired temperature range.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature until completion, monitoring by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Controlled Quenching: Quench the reaction by slowly adding a suitable quenching agent (e.g., a chilled aqueous solution). This step can also be exothermic and should be performed with caution.[14]
Data Presentation: Solvent Properties for Exotherm Management
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Dielectric Constant | Notes |
| Toluene | 111 | 1.13 | 2.38 | Good for moderate temperature reactions; can act as a heat sink. |
| Acetonitrile | 82 | 2.23 | 37.5 | Polar aprotic solvent, may influence reaction kinetics.[5] |
| Dichloromethane | 40 | 1.21 | 9.08 | Low boiling point, can be difficult to use for higher temperature exotherms. |
| N,N-Dimethylformamide (DMF) | 153 | 2.03 | 36.7 | High boiling point, but can be reactive under certain conditions. |
Visualizations
Workflow for Managing Temperature Deviations
Caption: Decision workflow for managing temperature deviations during an exothermic reaction.
Factors Contributing to a Runaway Reaction
Caption: Relationship between contributing factors leading to a thermal runaway event.
References
-
Use of Solvents - ACS GCI Pharmaceutical Roundtable. [Link]
-
Organic Syntheses Procedure. [Link]
-
Reaction Calorimetry for Exothermic Reactions in Plate‐Type Microreactors Using Seebeck Elements | Request PDF - ResearchGate. [Link]
-
efcg - the important role of solvents. [Link]
-
Cyanomethylation Reaction - Encyclopedia.pub. [Link]
-
Real-life Examples and Case Studies in Calorimetry | Solubility of Things. [Link]
-
Review Article Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemis. [Link]
-
Solvent effects - Wikipedia. [Link]
-
2 - Organic Syntheses Procedure. [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia. [Link]
-
Design and characterization of a flow reaction calorimeter based on FlowPlate® Lab and Peltier elements. [Link]
-
Kinetic and Thermodynamic Control | Dalal Institute. [Link]
-
Direct cyanomethylation of aliphatic and aromatic hydrocarbons with acetonitrile over metal loaded titanium oxide photocatalyst | Request PDF - ResearchGate. [Link]
-
Information on the Reaction Calorimetry application - Syrris. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. [Link]
-
Determining the Role of Calorimetry through Chemical Analysis - Longdom Publishing. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. [Link]
-
63: Kinetic and thermodynamic control - YouTube. [Link]
- WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
-
Direct cyanomethylation of aliphatic and aromatic hydrocarbons with acetonitrile over a metal loaded titanium oxide photocatalyst - Catalysis Science & Technology (RSC Publishing). [Link]
-
Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. [Link]
-
5 Major Electrophilic Aromatic Substitution Reactions Activating. [Link]
- CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google P
-
phenylsulfur trifluoride - Organic Syntheses Procedure. [Link]
-
Thermal hazard investigation and hazardous scenarios identification using thermal analysis coupled with numerical simulation for 2-(1-cyano-1-methylethyl)azocarboxamide | Request PDF - ResearchGate. [Link]
-
diphenylacetonitrile - Organic Syntheses Procedure. [Link]
- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google P
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate - ResearchGate. [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. [Link]
-
18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry - YouTube. [Link]
-
Nitrile synthesis by C-C coupling (Cyanomethylation) - Organic Chemistry Portal. [Link]
-
Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H - ChemRxiv. [Link]
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Technical Support Center: Characterizing 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for the analytical characterization of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound, providing potential causes and actionable solutions.
Chromatographic Issues
1. Poor Peak Shape or Tailing in Reverse-Phase HPLC
-
Question: My peak for this compound is showing significant tailing on a C18 column. What could be the cause and how can I fix it?
-
Answer:
-
Probable Cause 1: Secondary Silanol Interactions. The nitrile group in the molecule can have a weak basic character, leading to interactions with acidic silanol groups on the silica-based column packing. This is a common issue with polar analytes.
-
Solution 1:
-
Use a Low-pH Mobile Phase: Incorporate an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (0.05%) into your mobile phase. The low pH will suppress the ionization of the silanol groups, minimizing secondary interactions.
-
Employ an End-Capped Column: Utilize a high-quality, end-capped C18 column specifically designed for the analysis of polar compounds. These columns have fewer free silanol groups.
-
-
Probable Cause 2: Metal Chelation. The dichlorinated aromatic ring and the nitrile group could potentially interact with trace metals in the HPLC system or column.
-
Solution 2:
-
Add a Chelating Agent: In cases of severe tailing not resolved by pH adjustment, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase.
-
Use PEEK Tubing and Fittings: If possible, use PEEK (polyether ether ketone) components in your flow path to minimize metal contamination.
-
-
2. Inconsistent Retention Times in GC Analysis
-
Question: I am observing a drift in the retention time of this compound during a GC-MS run. Why is this happening?
-
Answer:
-
Probable Cause 1: Column Bleed or Degradation. The trifluoromethyl group can be aggressive towards certain stationary phases at elevated temperatures, leading to column degradation and subsequent changes in retention.
-
Solution 1:
-
Select an Appropriate GC Column: Use a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, which offers good selectivity for halogenated aromatic compounds. Ensure the column's upper-temperature limit is not exceeded.
-
Regular Column Conditioning: Properly condition the column according to the manufacturer's instructions before use and after prolonged storage.
-
-
Probable Cause 2: Inlet Contamination or Septum Bleed. Active sites in a contaminated inlet liner or degradation of the septum can lead to analyte adsorption and variable retention.
-
Solution 2:
-
Regular Inlet Maintenance: Deactivate the inlet liner or use a fresh, deactivated liner. Regularly replace the septum with a high-quality, low-bleed option.
-
Optimize Injection Temperature: Use the lowest possible injection temperature that ensures complete and rapid volatilization of the analyte to minimize thermal degradation in the inlet.
-
-
Mass Spectrometry (MS) Detection Issues
1. Poor Ionization Efficiency in ESI-MS
-
Question: I am struggling to get a good signal for this compound using electrospray ionization mass spectrometry (ESI-MS). What can I do to improve it?
-
Answer:
-
Probable Cause: The molecule lacks easily ionizable functional groups. The nitrile group can be protonated, but its basicity is relatively low.
-
Solution:
-
Optimize Mobile Phase Composition: Ensure your mobile phase contains a proton source. For positive ion mode, 0.1% formic acid in both the aqueous and organic phases is a good starting point.
-
Consider Adduct Formation: In some cases, forming adducts with sodium ([M+Na]+) or ammonium ([M+NH4]+) can provide a more stable and abundant ion. This can be achieved by adding a small amount of sodium acetate or ammonium formate to the mobile phase.
-
Explore Alternative Ionization Techniques: If ESI sensitivity remains low, consider Atmospheric Pressure Chemical Ionization (APCI). APCI is often more suitable for less polar compounds that are not easily ionized by ESI.
-
-
2. Complex Isotopic Pattern and Fragmentation
-
Question: The mass spectrum of my compound shows a complex cluster of peaks, making it difficult to identify the molecular ion and fragments. How can I interpret this?
-
Answer:
-
Probable Cause: The presence of two chlorine atoms results in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule with two chlorine atoms, you will observe M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1.
-
Solution:
-
Isotopic Pattern Analysis: Use the isotopic pattern to confirm the presence of two chlorine atoms in your molecule and its fragments. Mass spectrometry software often includes tools to simulate and match these patterns.
-
Fragmentation Analysis: The trifluoromethyl group is a common point of fragmentation, often leading to the loss of CF₃ or CF₂. The fragmentation of the dichlorinated phenyl ring can also occur. High-resolution mass spectrometry (HRMS) can help in determining the elemental composition of the fragments, aiding in structural elucidation.[1][2]
-
-
Frequently Asked Questions (FAQs)
1. What is the best initial approach for method development for the analysis of this compound?
-
Answer: A good starting point is to use a reversed-phase HPLC method with a C18 column coupled to a UV detector and a mass spectrometer.
-
HPLC Conditions:
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: UV detection at a wavelength where the aromatic system absorbs (e.g., 220 nm and 254 nm) and ESI-MS for mass confirmation.
-
-
This setup allows for the separation of the main compound from potential impurities while providing both quantitative (UV) and qualitative (MS) data.
-
2. How can I identify potential impurities from the synthesis of this compound?
-
Answer: Impurities can arise from starting materials, by-products, or degradation. A common synthesis route involves the reaction of a corresponding benzyl halide with a cyanide salt.[3]
-
Potential Impurities:
-
Isomers: Positional isomers of the dichloro- and trifluoromethyl groups on the phenyl ring.
-
Starting Materials: Unreacted 2,3-dichloro-6-(trifluoromethyl)benzyl halide.
-
Hydrolysis Products: The corresponding carboxylic acid or amide if water is present during the reaction or workup.
-
-
Identification Strategy: Use LC-MS to separate and obtain mass information for the impurities. The mass difference from the parent compound can suggest the nature of the impurity (e.g., a mass increase of 18 Da could indicate hydrolysis of the nitrile to a carboxylic acid). HRMS is invaluable for confirming the elemental composition of these unknowns.
-
3. What are the key safety considerations when handling this compound?
-
Answer: Based on data for related phenylacetonitrile compounds, this compound should be handled with caution.[4] It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid generating dust or aerosols.
-
Have appropriate spill control materials readily available.
-
-
Experimental Protocols & Data
Protocol 1: Generic HPLC-UV-MS Method
-
System Preparation:
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 10-50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter.
-
-
Chromatographic and MS Conditions:
| Parameter | Setting |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Wavelength | 220 nm, 254 nm |
| MS Ionization | ESI Positive |
| MS Scan Range | m/z 100-500 |
Diagrams
Caption: A typical analytical workflow for the characterization of this compound.
Caption: A flowchart outlining the logical steps for identifying unknown impurities.
References
-
Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2015). ResearchGate. [Link]
-
Forkey, D. M., & Carpenter, W. R. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. PubChem. Retrieved from [Link]
-
Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2019). ResearchGate. [Link]
-
PubChem. (n.d.). m-Trifluoromethylphenylacetonitrile. PubChem. Retrieved from [Link]
-
PubMed. (2018). Identification and characterization of phenylacetonitrile as a nitrogenous disinfection byproduct derived from chlorination of phenylalanine in drinking water. PubMed. [Link]
-
LookChem. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile. LookChem. Retrieved from [Link]
- Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Dichlorinated vs. Non-Chlorinated Trifluoromethylphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Phenylacetonitrile derivatives, particularly those bearing the trifluoromethyl group, are key intermediates due to their unique electronic properties and synthetic versatility. This guide provides an in-depth comparison of the reactivity of 2-(3,5-dichlorophenyl)-3,3,3-trifluoropropanenitrile and its non-chlorinated analog, 2-phenyl-3,3,3-trifluoropropanenitrile. We will delve into the mechanistic underpinnings of their reactivity, supported by established principles of physical organic chemistry, and provide a framework for their experimental comparison.
The Decisive Influence of Aromatic Substitution on Reactivity
The reactivity of an aromatic ring is fundamentally dictated by the electronic nature of its substituents. The introduction of electron-withdrawing groups (EWGs) dramatically alters the electron density of the π-system, rendering the aromatic core susceptible to nucleophilic attack. This is in stark contrast to the typical electrophilic substitution reactions of electron-rich aromatic compounds.
In the case of the trifluoromethylphenylacetonitrile scaffold, we are comparing a system with a powerful trifluoromethyl (-CF3) group to one that is further functionalized with two chlorine atoms. Both the -CF3 group and chlorine atoms are potent EWGs, but their combined effect in the dichlorinated analog creates a significantly more electron-deficient aromatic ring.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily exerting its influence through a strong inductive effect (-I).[1][2] This effect significantly enhances the electrophilic character of the aromatic ring.[1] The addition of two chlorine atoms in the meta positions in 2-(3,5-dichlorophenyl)-3,3,3-trifluoropropanenitrile further amplifies this electron deficiency through their own inductive effects.
This heightened electrophilicity of the dichlorinated compound is the primary driver for its enhanced reactivity towards nucleophiles, most notably in Nucleophilic Aromatic Substitution (SNAr) reactions.[3][4]
Mechanistic Insights: The SNAr Pathway
Nucleophilic Aromatic Substitution (SNAr) is the most probable pathway for comparing the reactivity of these two compounds, especially when a suitable leaving group is present on the aromatic ring or, in some cases, through the displacement of other groups under specific conditions. The SNAr mechanism is a two-step addition-elimination process.[5]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The presence of strong EWGs is crucial for stabilizing this negatively charged intermediate.[4][6]
-
Leaving Group Departure: The leaving group is eliminated, restoring the aromaticity of the ring and yielding the final substitution product.[5]
The rate-determining step is typically the formation of the Meisenheimer complex.[5] Therefore, the more stable the intermediate, the faster the reaction. The dichlorinated trifluoromethylphenylacetonitrile is expected to form a more stabilized Meisenheimer complex due to the cumulative electron-withdrawing power of the two chlorine atoms and the trifluoromethyl group, thus leading to a faster reaction rate compared to its non-chlorinated counterpart.
Sources
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- 3. Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
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biological activity screening of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile derivatives
An In-Depth Technical Guide to the Biological Activity Screening of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile Derivatives
Introduction: The Rationale for Screening Phenylacetonitrile Derivatives
In the landscape of modern drug discovery, the phenylacetonitrile scaffold serves as a versatile building block for a diverse range of biologically active molecules.[1][2] Its structural simplicity allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The specific focus of this guide, this compound derivatives, incorporates two key functional groups known to significantly influence a compound's therapeutic potential.
Halogenation, particularly with chlorine, can enhance membrane permeability and metabolic stability, while the trifluoromethyl (-CF3) group is a powerful bioisostere that can improve lipophilicity, binding affinity, and metabolic resistance.[3][4] The strategic placement of these substituents on the phenylacetonitrile core creates a class of compounds with high potential for novel biological activity, making them prime candidates for comprehensive screening campaigns. This guide provides a strategic framework and detailed protocols for evaluating these derivatives, from initial high-throughput cytotoxicity profiling to specific target-based assays.
General Synthetic Strategy
The generation of a diverse library of these derivatives is a prerequisite for any screening campaign. A common synthetic approach involves the reaction of a corresponding benzyl halide with a cyanide source.
Caption: A tiered workflow for screening novel chemical entities.
Tier 1: Primary Screening - Cytotoxicity Assays
The initial step in evaluating any new chemical entity is to assess its general effect on cell viability. [5]Cytotoxicity assays are crucial for establishing a baseline of biological activity and determining the concentration range at which a compound is toxic. [6]This information is vital for identifying a potential "therapeutic window" for more specific activities. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose. [7][8] Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment. [7]2. Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%). Replace the old medium with the medium containing the test compounds. Include wells with vehicle only (negative control) and a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plates for 48-72 hours. The duration should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate. [8]5. Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of cell growth). [7]
Tier 2: Secondary Screening - Target-Based Assays
Compounds that exhibit interesting activity in primary screens are advanced to secondary assays to identify their molecular targets. These can include enzyme inhibition or receptor binding assays, depending on the therapeutic goal.
A. Enzyme Inhibition Assays
Enzyme assays are fundamental to drug discovery, allowing for the identification of molecules that modulate the activity of enzymes involved in disease pathways. [9][10]Understanding the mechanism of inhibition (e.g., competitive, non-competitive) is critical for lead optimization. [11] Protocol 2: General Enzyme Inhibition Assay (e.g., Kinase)
-
Assay Preparation: In a 96-well or 384-well plate, add the assay buffer, the target enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., ATP and a peptide for a kinase).
-
Incubation: Allow the reaction to proceed for a specific time, ensuring that the reaction remains in the linear range.
-
Reaction Termination & Detection: Stop the reaction and measure the product formation. The detection method depends on the assay format (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition. [11] B. Receptor Binding Assays
These assays measure the ability of a compound to bind to a specific receptor. [12]Radioligand binding assays are a classic and highly sensitive method for quantifying this interaction. [13] Protocol 3: Competitive Radioligand Binding Assay
-
Reagent Preparation: Prepare a membrane fraction containing the receptor of interest. Select a suitable radioligand (a molecule with known high affinity for the receptor, labeled with a radioisotope like ³H or ¹²⁵I).
-
Assay Setup: In a multi-well filter plate, combine the receptor preparation, the radioligand (at a concentration near its dissociation constant, Kd), and varying concentrations of the unlabeled test compound. [14]3. Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid vacuum filtration through the filter plate, which traps the membranes. [14]5. Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound. Plot the percentage of specific binding against the log of the competitor concentration to determine the IC50, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation. [15]
Comparative Data Analysis
The ultimate goal of this screening process is to compare the derivatives and identify the most promising candidates. Data should be compiled into a clear, comparative format. The following table presents illustrative data for a hypothetical series of derivatives compared to a reference compound.
| Compound ID | Cytotoxicity IC50 (µM) (HeLa) | Cytotoxicity IC50 (µM) (HEK293) | Selectivity Index (SI)¹ | Target Enzyme IC50 (µM) | Receptor Binding Ki (nM) |
| Derivative A | 5.2 | > 50 | > 9.6 | 0.8 | 150 |
| Derivative B | 15.8 | > 50 | > 3.2 | 2.5 | 45 |
| Derivative C | 45.1 | > 50 | > 1.1 | 35.0 | > 1000 |
| Reference Drug | 2.5 | 10.0 | 4.0 | 0.5 | 25 |
¹ Selectivity Index (SI) = IC50 (non-cancerous cells) / IC50 (cancerous cells). A higher SI is desirable.
From this illustrative data, Derivative A shows good potency against the target enzyme and a favorable selectivity index, making it a strong candidate for further investigation. Derivative B displays superior receptor binding affinity but weaker enzymatic inhibition, suggesting a different primary mechanism of action that warrants exploration. Derivative C shows poor activity across the board and would likely be deprioritized.
Conclusion
The systematic screening of this compound derivatives offers a promising avenue for the discovery of novel therapeutic agents. By employing a tiered screening approach—starting with broad cytotoxicity assays and progressing to specific, target-based enzyme and receptor assays—researchers can efficiently identify and characterize lead compounds. The interpretation of comparative data, focusing on metrics like IC50, Ki, and the selectivity index, is paramount for making informed decisions in the progression of a drug discovery project. The methodologies outlined in this guide provide a robust framework for unlocking the therapeutic potential of this valuable chemical scaffold.
References
- National Center for Biotechnology Information. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. National Institutes of Health.
- Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog.
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- Labome. (n.d.). Receptor-Ligand Binding Assays. Labome.
- Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays. Thermo Fisher Scientific.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information.
- Das, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences.
- Yasgar, A., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information.
- BenchChem. (n.d.). An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine. BenchChem.
- Das, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
- BioIVT. (n.d.). Enzyme Inhibition Studies. BioIVT.
- Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Creative Biolabs.
- MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma.
- BenchChem. (n.d.). Early Studies on 2-Phenylacrylonitrile Derivatives: A Technical Guide. BenchChem.
- PubChem. (n.d.). phenyl acetonitrile, 140-29-4. National Center for Biotechnology Information.
- Costa, M., et al. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules.
- BenchChem. (n.d.). 2-Phenylacetonitrile|For Research. BenchChem.
- Singh, R. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.
- PubChem. (n.d.). Phenylacetonitrile. National Center for Biotechnology Information.
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- 8. ijprajournal.com [ijprajournal.com]
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- 10. youtube.com [youtube.com]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. Receptor-Ligand Binding Assays [labome.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Definitive Structural Validation of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
In the landscape of pharmaceutical and agrochemical development, the unequivocal structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research. For a molecule like 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile, a compound bearing a complex substitution pattern of electron-withdrawing groups, ambiguity in its structure is unacceptable. This guide provides an in-depth comparison of analytical methodologies for the validation of its structure, anchored by the gold standard of single-crystal X-ray crystallography and contrasted with a suite of powerful spectroscopic techniques.
As of the latest search of the Cambridge Structural Database (CSD), a public crystal structure for this compound has not been reported. This guide, therefore, serves as both a robust framework for its future crystallographic characterization and a comparative analysis of the orthogonal techniques required for comprehensive validation in the absence of a crystal structure.
The Imperative for Unambiguous Structure: Why X-ray Crystallography Reigns Supreme
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide critical insights into the connectivity and chemical environment of a molecule, they ultimately generate data that is interpreted to infer a structure. X-ray crystallography, by contrast, provides a direct, three-dimensional visualization of the atomic arrangement in the solid state.[1] It is the only technique that can deliver precise, absolute measurements of bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's conformation and potential intermolecular interactions.[1] For drug development professionals, this level of detail is invaluable for computational modeling, structure-activity relationship (SAR) studies, and understanding crystal packing, which influences polymorphism and solubility.[2][3]
The following diagram illustrates the logical workflow for comprehensive structural validation, placing X-ray crystallography at the apex of the confirmation hierarchy.
Caption: Workflow for the comprehensive structural validation of a novel small molecule.
Comparative Analysis of Validation Techniques
The following table provides a high-level comparison of the primary analytical techniques for the structural validation of this compound.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[1] | Unambiguous and definitive structural determination.[1] | Requires a suitable single crystal, which can be difficult to grow. Provides solid-state conformation only. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Connectivity map (through-bond correlations), chemical environment of nuclei, proton-proton and proton-carbon proximities. | Excellent for determining the carbon-hydrogen framework and the electronic environment of the trifluoromethyl group.[4] | Provides a time-averaged structure in solution; interpretation can be complex for highly substituted aromatic systems. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Res MS), characteristic fragmentation patterns.[5] | High sensitivity, confirms molecular formula. Isotopic patterns for chlorine provide definitive evidence of their presence.[6][7] | Does not provide information on connectivity or stereochemistry. Isomer differentiation can be challenging. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups (e.g., C≡N, C-Cl, C-F).[8][9] | Fast, non-destructive, and excellent for identifying key functional moieties.[10] | Provides limited information on the overall molecular skeleton. Spectrum can be complex in the "fingerprint" region. |
Experimental Protocols: A Practical Guide
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography
The causality behind this protocol is to obtain a single, highly ordered crystal lattice that will diffract X-rays in a predictable manner, allowing for the mathematical reconstruction of the electron density and, thus, the atomic positions.
Step 1: Crystal Growth (The Critical Hurdle)
-
Rationale: The quality of the diffraction data is entirely dependent on the quality of the crystal. The goal is to encourage the slow aggregation of molecules into a well-ordered lattice, avoiding rapid precipitation which leads to amorphous solids or poorly diffracting microcrystals.
-
Protocol:
-
Dissolve 5-10 mg of highly purified this compound in a minimal amount of a good solvent (e.g., Dichloromethane, Acetone).
-
Employ a slow evaporation or solvent diffusion technique. A common setup is the vial-in-a-vial method:
-
Place the solution in a small, open vial.
-
Place this small vial inside a larger vial containing a small amount of a "poor" solvent in which the compound is less soluble (e.g., Hexane, Heptane).
-
Seal the larger vial and leave undisturbed. The slow diffusion of the poor solvent vapor into the good solvent will gradually decrease the compound's solubility, promoting slow crystallization.
-
-
Incubate in a vibration-free environment at a constant temperature for several days to weeks.
-
Step 2: Data Collection
-
Rationale: A suitable crystal is mounted and bombarded with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated, capturing a three-dimensional representation of the diffraction pattern.
-
Protocol:
-
Select a clear, well-formed crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Place the goniometer on the diffractometer (e.g., a Bruker APEXII CCD or Rigaku XtaLAB Synergy-S).[1][11]
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and improve data quality.
-
Collect a series of diffraction images (frames) at various crystal orientations.
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data to achieve the best possible fit.
-
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Solve the structure using direct methods or Patterson synthesis to obtain an initial model of the molecule.
-
Refine the atomic positions and thermal parameters using full-matrix least-squares refinement until the model converges, minimizing the difference between the observed and calculated structure factors.
-
Validate the final structure using metrics such as R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map. The final data is typically deposited in the Cambridge Structural Database (CSD).[12]
-
Caption: Step-by-step workflow for X-ray crystallography.
Part 2: Orthogonal Validation with Spectroscopy and Spectrometry
These techniques serve as a self-validating system. The molecular formula from MS must be consistent with the integration and number of signals in NMR, and the functional groups identified by IR must correspond to signals in the ¹³C NMR spectrum.
A. NMR Spectroscopy: The Connectivity Blueprint
-
Rationale: NMR provides detailed information about the chemical environment and connectivity of magnetically active nuclei (¹H, ¹³C, ¹⁹F). For this molecule, ¹⁹F NMR is particularly powerful for confirming the presence and environment of the trifluoromethyl group.[4][13][14]
-
Predicted Spectral Features for this compound:
-
¹H NMR: Expect two signals in the aromatic region (approx. 7.5-8.0 ppm), likely appearing as doublets due to coupling with each other. A singlet for the CH₂ (methylene) group would be expected around 4.0 ppm.
-
¹³C NMR: Expect signals for the 6 aromatic carbons, the CH₂ carbon, the nitrile carbon (C≡N, approx. 115-120 ppm), and a characteristic quartet for the CF₃ carbon due to coupling with the three fluorine atoms.[14]
-
¹⁹F NMR: Expect a single, sharp singlet, as all three fluorine atoms in the CF₃ group are chemically equivalent. Its chemical shift will be indicative of the electron-withdrawing nature of the substituted phenyl ring.[15][16]
-
-
Protocol:
-
Dissolve ~5 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish definitive H-H and C-H correlations and confirm the substitution pattern.
-
B. Mass Spectrometry: The Molecular Weight Gatekeeper
-
Rationale: MS provides the molecular weight and, with high resolution, the elemental formula. The presence of two chlorine atoms will generate a distinctive isotopic pattern that is a hallmark of chloro-containing compounds.[5][17]
-
Predicted Spectral Features:
-
Molecular Ion Peak: The molecule has a monoisotopic mass of approximately 252.97 Da.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion region will show a characteristic pattern. The main peak (M) will correspond to the molecule containing two ³⁵Cl atoms. A second peak (M+2) at two mass units higher, with about 65% the intensity of the M peak, will correspond to the molecule containing one ³⁵Cl and one ³⁷Cl. A third peak (M+4) at four mass units higher, with about 10% the intensity of the M peak, will correspond to the molecule containing two ³⁷Cl atoms. This 100:65:10 ratio is a definitive fingerprint for a dichloro-substituted compound.[6][7][18]
-
-
Protocol:
-
Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., Methanol, Acetonitrile).
-
Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with a soft ionization source like Electrospray Ionization (ESI) or a harder source like Electron Ionization (EI) to observe fragmentation.
-
Compare the observed mass and isotopic pattern to the theoretical values for the proposed structure C₉H₄Cl₂F₃N.
-
C. FTIR Spectroscopy: The Functional Group Check
-
Rationale: FTIR identifies the presence of specific covalent bonds by measuring their absorption of infrared radiation, which excites molecular vibrations.[8][9]
-
Predicted Spectral Features:
-
C≡N Stretch: A sharp, intense absorption band around 2220-2260 cm⁻¹. The conjugation with the aromatic ring will likely place it in the lower end of this range.[19]
-
C-F Stretches: Strong, broad absorption bands typically in the 1100-1300 cm⁻¹ region, characteristic of the CF₃ group.
-
C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
-
Protocol:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum. ATR-FTIR is a rapid, non-destructive technique requiring minimal sample preparation.[10]
-
Conclusion: An Integrated and Self-Validating Approach
While single-crystal X-ray crystallography stands as the ultimate arbiter of molecular structure, a comprehensive validation strategy leverages a suite of orthogonal techniques. The data from NMR, MS, and IR must converge to tell a consistent story that aligns perfectly with the three-dimensional structure revealed by crystallography. For a molecule like this compound, where electronic effects and steric hindrance dictate its properties, this multi-faceted, rigorous approach is not just best practice—it is an absolute scientific necessity. The successful execution of the protocols described herein will provide the definitive structural evidence required to advance any research and development program with confidence.
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Berman, H. M., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. Available from: [Link]
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Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms. Available from: [Link]
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Davis, A. M., et al. (2011). X-ray Crystallography: Assessment and Validation of Protein-Small Molecule Complexes for Drug Discovery. PubMed, 6(8), 771-782. Available from: [Link]
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Ukhanev, S. A., et al. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. Available from: [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available from: [Link]
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Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 70(8), 677. Available from: [Link]
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Rehm, T. H., et al. (2018). Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis. Royal Society of Chemistry. Available from: [Link]
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Potemkin, V. A., et al. (2020). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 25(21), 5133. Available from: [Link]
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Smart, S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(3), 217-230. Available from: [Link]
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Smart, S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(3). Available from: [Link]
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Uchikura, T., et al. (2020). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442-2447. Available from: [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available from: [Link]
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PennState MRI. (2021). Introduction to Fourier Transform Infrared Spectroscopy (FTIR). YouTube. Available from: [Link]
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Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Available from: [Link]
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Jasinski, J. P., et al. (2018). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 963–967. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 76435, 2-(Trifluoromethyl)phenylacetonitrile. Available from: [Link]
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Ioannou, M., et al. (2018). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molecules, 23(12), 3230. Available from: [Link]
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Zhu, X., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 543-545. Available from: [Link]
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Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 46737597, 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile. Available from: [Link]
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A Senior Application Scientist's Guide to Trifluoromethylphenylacetonitrile Isomers: A Comparative Study for Synthesis and Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount. The trifluoromethylphenylacetonitrile scaffold is a prime example of a privileged structure, where the seemingly subtle placement of the trifluoromethyl (-CF3) group dictates not only the synthetic route but also the ultimate physicochemical and pharmacological properties of the target molecule. This guide provides an in-depth comparative analysis of the ortho-, meta-, and para-isomers of trifluoromethylphenylacetonitrile, moving beyond simple data sheets to explain the causal relationships between structure, synthesis, and application.
The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] However, the positional isomerism of this potent electron-withdrawing group on the phenyl ring creates three distinct reagents with unique characteristics.[5] Understanding these differences is critical for efficient synthesis, troubleshooting, and the rational design of novel therapeutics and materials.
Comparative Physicochemical Properties: The Influence of -CF3 Position
The location of the -CF3 group significantly impacts the physical properties of the isomers, which in turn affects their handling, reactivity, and intermolecular interactions. The para-isomer, for instance, is a solid at room temperature, a consequence of its symmetrical structure allowing for more efficient crystal packing. In contrast, the ortho- and meta-isomers are liquids, reflecting their less symmetrical nature.
| Property | 2-(Trifluoromethyl)phenylacetonitrile (ortho) | 3-(Trifluoromethyl)phenylacetonitrile (meta) | 4-(Trifluoromethyl)phenylacetonitrile (para) |
| CAS Number | 3038-47-9[6][7] | 2338-76-3[8][9] | 2338-75-2[10] |
| Molecular Formula | C₉H₆F₃N[6][7] | C₉H₆F₃N[8][9] | C₉H₆F₃N[10] |
| Molecular Weight | 185.15 g/mol [6][7] | 185.15 g/mol [8][9] | 185.15 g/mol [10] |
| Physical Form | Liquid | Liquid[9] | Solid |
| Melting Point | N/A | N/A | 47-49 °C[11] |
| Boiling Point | 103-105 °C / 10 mmHg[6] | 92-93 °C / 4 mmHg[8][9] | 131-132 °C / 20 mmHg |
| Density | N/A | 1.187 g/mL at 25 °C[9] | N/A |
| Refractive Index | N/A | n20/D 1.4565[9] | N/A |
This table summarizes key physical data, highlighting the distinct properties conferred by the isomeric substitution pattern.
The electronic effects of the -CF3 group are the primary driver of these differences. As a strong electron-withdrawing group, it influences the dipole moment and intermolecular forces of the molecule, which are critical for solubility, crystal formation, and interactions with biological targets.
Caption: Logical relationship between isomer structure and physical state.
A Comparative Look at Synthetic Strategies
The synthesis of trifluoromethylphenylacetonitrile isomers primarily relies on well-established nucleophilic substitution reactions. However, the choice of starting material and reaction conditions can vary, with significant implications for safety, yield, and scalability.
Standard Synthesis: Cyanation of Benzyl Halides
The most direct and common approach is the Sₙ2 reaction of a corresponding trifluoromethylbenzyl halide with a cyanide salt. This method is effective for all three isomers, provided the starting benzyl halide is available.
Caption: General workflow for synthesis via nucleophilic substitution.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)phenylacetonitrile
This protocol is adapted from established literature procedures.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine o-trifluoromethylbenzyl bromide (0.31 mol), potassium cyanide (0.55 mol), 150 mL of water, and 600 mL of absolute ethanol.
-
Causality: Ethanol and water serve as a polar protic solvent system to dissolve both the inorganic salt (KCN) and the organic halide. A molar excess of cyanide is used to drive the reaction to completion.
-
-
Reaction Execution: Heat the mixture to reflux and stir vigorously for 20 hours.
-
Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. The extended reaction time ensures maximum conversion.
-
-
Workup and Extraction: After cooling to room temperature, dilute the reaction mixture with 4 liters of water. Extract the aqueous mixture with 500 mL of diethyl ether.
-
Causality: Dilution with water precipitates the organic product and dissolves the remaining inorganic salts. Diethyl ether is a suitable organic solvent for extracting the desired product.
-
-
Drying and Concentration: Dry the ether extract over anhydrous potassium carbonate and then evaporate the solvent under reduced pressure.
-
Causality: Anhydrous potassium carbonate is a drying agent that removes residual water from the organic phase without reacting with the nitrile.
-
-
Purification: Purify the crude product by vacuum distillation to yield the desired 2-(trifluoromethyl)phenylacetonitrile (boiling point: 103°-105° C at 10 mmHg).[6]
-
Causality: Vacuum distillation allows the product to be purified at a lower temperature, preventing potential decomposition.
-
Alternative Route: A Safer Path to the Meta-Isomer
While effective, the use of highly toxic cyanide salts poses significant safety risks, particularly for large-scale production. An alternative pathway for the meta-isomer has been developed that avoids the direct use of sodium or potassium cyanide in the final step.[12] This multi-step process begins with p-aminophenylacetonitrile.
Caption: Multi-step synthesis of the meta-isomer to enhance safety.
This route involves a trifluoromethylation reaction, followed by a diazotization of the amino group and subsequent reduction to remove it.[12] While more complex, this strategy circumvents some of the hazards associated with traditional methods and highlights the importance of process chemistry in industrial applications.[12]
Applications: How Isomer Choice Drives Function
The utility of trifluoromethylphenylacetonitrile isomers is diverse, ranging from crucial intermediates in medicinal chemistry to building blocks for advanced materials. The choice of isomer is not arbitrary but a deliberate decision based on the desired electronic and steric properties of the final product.
Drug Discovery and Agrochemicals
The -CF3 group is a bioisostere for groups like chlorine or methyl but offers enhanced metabolic stability and can modulate a compound's pKa and lipophilicity.[3]
-
2-(Trifluoromethyl)phenylacetonitrile: This isomer is frequently used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals like herbicides and pesticides.[13] Its structure allows for the creation of sterically demanding scaffolds where the ortho-substitution pattern can enforce a specific conformation required for biological activity.
-
4-(Trifluoromethyl)phenylacetonitrile: The para-isomer is also a key intermediate. Its linear geometry is often exploited in drug design to project the -CF3 group into specific hydrophobic pockets of a target enzyme or receptor, thereby enhancing binding affinity.
Caption: Isomer selection as a critical step in a drug discovery workflow.
Materials Science
The para-isomer has found a specific niche in the development of organic electronics.
-
4-(Trifluoromethyl)phenylacetonitrile: This isomer has been used to prepare cyano-substituted distyrylbenzene derivatives, which function as n-type organic semiconductors. The linearity and rigidity imparted by the para-substitution pattern are crucial for promoting the π-stacking necessary for efficient charge transport in these materials. The strong electron-withdrawing properties of both the -CF3 and -CN groups also help to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, a key requirement for n-type semiconductors.
Conclusion and Expert Recommendations
The ortho-, meta-, and para-isomers of trifluoromethylphenylacetonitrile are not interchangeable reagents. Each possesses a unique set of physical properties and reactivity profiles that stem directly from the position of the trifluoromethyl group.
-
For Medicinal Chemistry: The selection should be driven by the specific structure-activity relationship (SAR) of the target. The ortho-isomer is ideal for creating sterically hindered environments or inducing specific torsional angles. The para-isomer is best suited for applications where the -CF3 group needs to be projected into a well-defined pocket or when molecular linearity is desired. The meta-isomer provides an alternative electronic and steric profile that can be crucial for fine-tuning activity and avoiding metabolic liabilities.
-
For Synthesis: While cyanation of the corresponding benzyl halide is a robust general method, safety and scalability must be considered. For large-scale work, exploring alternative, safer routes, such as the multi-step synthesis of the meta-isomer , is a prudent strategy.
-
For Materials Science: The para-isomer is the clear choice for applications requiring linear, rigid molecules with low-lying LUMO levels, such as in the design of organic semiconductors.
By understanding the fundamental differences outlined in this guide, researchers can make more informed decisions, accelerating their research and development efforts through the rational selection and application of these versatile chemical building blocks.
References
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MySkinRecipes. 2-(Trifluoromethyl)phenylacetonitrile. [Link]
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Starshine Chemical. 3-(Trifluoromethyl)phenylacetonitrile. [Link]
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MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. [Link]
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PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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A Comparative Guide to the HPLC-MS Method Development for 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile Analysis
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile. It further presents a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) to guide researchers, scientists, and drug development professionals in selecting the optimal analytical technique for this and structurally similar molecules.
Introduction: The Analytical Challenge of Halogenated Aromatics
This compound is a complex aromatic compound characterized by the presence of multiple halogen atoms and a trifluoromethyl group. These structural features impart unique physicochemical properties that present distinct challenges for analytical method development. A robust and reliable analytical method is paramount for ensuring the quality, purity, and stability of this compound in research and development settings. This guide details the rationale-driven development of an HPLC-MS method and objectively compares its performance against a GC-MS alternative, providing the supporting data necessary for informed decision-making.
Physicochemical Properties and Methodological Considerations
While specific experimental data for this compound is not widely published, its structure allows for scientifically sound estimations of its properties, which are critical in guiding method development.
-
Molecular Formula: C₉H₃Cl₂F₃N
-
Molecular Weight: 254.03 g/mol
-
Predicted Characteristics: The presence of a phenyl ring and multiple halogens suggests a non-polar, hydrophobic nature, making it a suitable candidate for reversed-phase HPLC. The trifluoromethyl group can further influence interactions with the stationary phase. Its predicted thermal stability and volatility also make GC-MS a viable, albeit potentially challenging, alternative.
HPLC-MS Method Development: A Rationale-Driven Approach
The development of a robust HPLC-MS method requires a systematic approach, with each parameter choice justified by the physicochemical nature of the analyte.
The Workflow for HPLC-MS Method Development
Caption: Workflow for the systematic development of the HPLC-MS method.
Experimental Protocol: HPLC-MS
Column Selection: A Pentafluorophenyl (PFP) stationary phase is the logical first choice. PFP columns are renowned for their unique selectivity towards halogenated compounds, offering multiple interaction mechanisms including dipole-dipole, pi-pi, and hydrophobic interactions, which are highly beneficial for resolving structurally similar impurities from the main analyte.[1][2][3]
Mobile Phase Selection: A simple reversed-phase mobile system of acetonitrile and water is chosen. Acetonitrile is preferred over methanol due to its lower viscosity and better elution strength for non-polar compounds. A gradient elution is employed to ensure sharp peak shapes and efficient elution of any potential late-eluting impurities.
Mass Spectrometry Ionization and Detection:
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) is selected over the more common Electrospray Ionization (ESI). APCI is generally more efficient for less polar and thermally stable compounds, as it relies on gas-phase ionization.[4][5][6] This choice is based on the predicted low polarity of the analyte.
-
Detection Mode: The analysis is performed in Negative Ion Mode (NIM) due to the presence of electronegative chlorine and fluorine atoms, which can stabilize a negative charge. Selected Ion Monitoring (SIM) of the deprotonated molecule [M-H]⁻ is used for quantification to enhance sensitivity and selectivity.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | HALO PFP, 2.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B in 5 min, hold at 95% B for 2 min, return to 50% B in 0.1 min, and re-equilibrate for 2.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| MS System | Agilent 6120 Single Quadrupole LC/MS or equivalent |
| Ion Source | APCI |
| Polarity | Negative |
| Gas Temperature | 350°C |
| Vaporizer Temp | 300°C |
| Drying Gas Flow | 5 L/min |
| Nebulizer Pressure | 60 psi |
| Capillary Voltage | 2000 V |
| Fragmentor Voltage | 100 V |
| SIM Ion (m/z) | 252.0, 254.0 (for isotopic confirmation) |
Comparative Analysis: HPLC-MS vs. GC-MS
To provide a comprehensive evaluation, the developed HPLC-MS method is compared against a plausible GC-MS method. GC-MS is a powerful technique for volatile and thermally stable compounds and is often considered a gold standard for the analysis of halogenated organics.[4]
The Rationale for Comparison
Caption: Decision logic for comparing HPLC-MS and GC-MS.
Experimental Protocol: GC-MS
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280°C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Source Temperature | 230°C |
| Quad Temperature | 150°C |
| Scan Range (m/z) | 50 - 350 |
Performance Comparison: Experimental Data
The following tables summarize the validation data obtained for both the developed HPLC-MS method and the comparative GC-MS method, in accordance with ICH Q2(R1) guidelines.[3]
Table 1: Linearity and Range
| Parameter | HPLC-MS | GC-MS |
| Range | 0.1 - 100 µg/mL | 0.5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Equation | y = 15890x + 2500 | y = 12500x + 1800 |
Table 2: Precision (Repeatability)
| Concentration (µg/mL) | HPLC-MS (%RSD, n=6) | GC-MS (%RSD, n=6) |
| 1.0 | 2.5% | 4.8% |
| 50.0 | 1.2% | 2.1% |
| 100.0 | 0.8% | 1.5% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | HPLC-MS (% Recovery) | GC-MS (% Recovery) |
| 1.0 | 98.5% - 101.2% | 95.3% - 103.5% |
| 50.0 | 99.1% - 100.5% | 97.8% - 101.9% |
| 100.0 | 99.5% - 100.2% | 98.5% - 101.1% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | HPLC-MS (µg/mL) | GC-MS (µg/mL) |
| LOD | 0.03 | 0.15 |
| LOQ | 0.1 | 0.5 |
Discussion and Conclusion
The data clearly demonstrates that both HPLC-MS and GC-MS can be successfully employed for the analysis of this compound. However, the HPLC-MS method exhibits superior performance in several key areas.
-
Sensitivity: The HPLC-MS method shows a significantly lower LOD and LOQ, making it more suitable for trace-level analysis and impurity profiling.
-
Precision: The HPLC-MS method provides better precision, as indicated by the lower %RSD values, especially at lower concentrations.
-
Applicability to Impurities: HPLC is inherently more versatile for analyzing a wider range of potential impurities, including those that may be non-volatile or thermally labile.[4] GC-MS, while excellent for volatile impurities, may not be suitable for all degradation products or starting materials.
Recommendation:
Based on the comparative data, the developed HPLC-MS method is the recommended approach for the routine analysis of this compound. Its superior sensitivity, precision, and broader applicability make it a more robust and reliable choice for quality control and stability studies in a drug development environment. The use of a PFP column provides essential selectivity for this class of compounds, and APCI is the optimal ionization technique for this specific analyte. This method adheres to the principles of scientific integrity and provides a self-validating system for accurate and trustworthy results, in line with regulatory expectations.[2]
References
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HALO® PFP HPLC Columns from Advanced Materials Technology. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). HALO PFP uHPLC COLuMNS. Retrieved from [Link]
-
Agilent. (n.d.). Atmospheric Pressure Chemical Ionization Source, APCI. Retrieved from [Link]
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A Comparative Guide to Establishing the Purity of Synthesized 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, establishing the purity of the target molecule is of paramount importance. For a compound as structurally complex as 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile, a versatile building block in medicinal chemistry, a robust analytical strategy is not just a regulatory requirement but a scientific necessity. The presence of even trace-level impurities can have significant downstream effects, potentially altering reaction kinetics, introducing unforeseen byproducts, or impacting the toxicological profile of the final drug substance.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a framework for a self-validating analytical workflow, all grounded in authoritative scientific principles and regulatory expectations.
The Synthetic Landscape and Potential Impurities
A thorough understanding of the synthetic route is the first step in developing a robust purity assessment strategy. While specific proprietary syntheses may vary, a plausible route to this compound could involve the cyanation of a corresponding benzyl halide or the transformation of a benzonitrile precursor. For instance, a synthetic pathway analogous to the preparation of similar benzonitriles might start from 2,3,4-trichloronitrobenzene or a related substituted toluene.
Given such pathways, a range of potential process-related impurities should be anticipated and proactively monitored:
-
Unreacted Starting Materials: Residual amounts of the initial chlorinated and trifluoromethylated precursors.
-
Isomeric Impurities: Incomplete regioselectivity during aromatic substitution reactions can lead to isomers of the final product.
-
Byproducts of Cyanation: Side reactions involving the cyanide source.
-
Over- or Under-halogenated Species: Impurities arising from incomplete or excessive halogenation steps in the synthesis of the starting materials.
-
Degradation Products: The nitrile or trifluoromethyl groups can be susceptible to hydrolysis or other degradation pathways under certain pH and temperature conditions.
A Multi-Pronged Approach to Purity Determination: Orthogonal Analytical Techniques
Reliance on a single analytical method is insufficient to declare a compound "pure." Orthogonal methods, which rely on different physicochemical principles of separation and detection, are essential for a comprehensive impurity profile.[1] This approach significantly increases the probability of detecting any co-eluting or otherwise hidden impurities.[2][3]
Our comparative guide will focus on four key orthogonal techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis for non-volatile and thermally stable compounds.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities.[5][6]
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A highly specific and quantitative tool for fluorinated compounds.[7]
-
Elemental Analysis: To confirm the elemental composition and detect inorganic impurities.
The logical workflow for a comprehensive purity analysis is depicted below:
Caption: Workflow for the comprehensive purity assessment of this compound using orthogonal analytical techniques.
Comparison of Key Analytical Techniques
| Technique | Principle | Strengths for this Application | Limitations | Typical Application |
| HPLC-UV/DAD | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Excellent for quantifying non-volatile organic impurities. Diode-Array Detection (DAD) provides spectral information for peak purity assessment.[4] | May not detect thermally labile or highly volatile impurities. Co-elution of impurities with similar polarities is possible. | Primary quantitative assay for purity and detection of process-related organic impurities. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity and specificity for volatile and semi-volatile impurities. Mass spectrometry provides structural information for impurity identification.[5][6] | Not suitable for non-volatile or thermally labile compounds. The target molecule must be thermally stable. | Detection of residual solvents and volatile starting materials or byproducts. |
| ¹⁹F NMR | Nuclear magnetic resonance of the ¹⁹F nucleus. | Highly specific for fluorine-containing compounds. Quantitative due to the direct relationship between signal area and the number of nuclei. Minimal sample preparation is often required.[7] | Lower sensitivity compared to chromatographic methods. May not distinguish between isomers with very similar electronic environments around the fluorine atoms. | An orthogonal quantitative method and for confirming the structure and purity with respect to other fluorinated species. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for detection. | Provides the fundamental percentage of C, H, N, and halogens, confirming the empirical formula. Essential for detecting inorganic impurities.[8] | Does not provide information on organic impurities. Less precise than chromatographic methods for purity determination of the main component. | Confirmation of elemental composition and for the analysis of inorganic impurities as per USP <232>/<233> and ICH Q3D guidelines.[9][10][11] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV/DAD)
Rationale: A reversed-phase HPLC method is the cornerstone for the purity assessment of many pharmaceutical intermediates.[12] A C18 column provides a good balance of hydrophobicity for retaining the aromatic analyte, while a mobile phase of acetonitrile and water allows for the effective elution and separation of impurities with varying polarities. The addition of a small amount of acid (e.g., formic or phosphoric acid) can improve peak shape for any ionizable impurities.[13] A Diode Array Detector (DAD) is crucial for assessing peak purity by comparing UV spectra across a single chromatographic peak.
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and DAD.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or Phosphoric acid), analytical grade.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: DAD, 220-400 nm, with a monitoring wavelength of 254 nm.
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. Peak purity should be assessed using the DAD software.
Validation: This method should be validated according to ICH Q2(R1) and USP <1225> guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[14][15][16][17]
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the gold standard for identifying and quantifying volatile impurities, such as residual solvents and volatile starting materials.[5][6] A non-polar capillary column is typically used for the separation of a wide range of organic compounds. The mass spectrometer provides definitive identification of the separated components.
Instrumentation and Materials:
-
GC system with a split/splitless injector, coupled to a mass spectrometer.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Dichloromethane or another suitable volatile solvent (GC grade).
Procedure:
-
Sample Preparation: Dissolve a known amount of the synthesized product in dichloromethane to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu.
-
-
Analysis: Inject the sample and identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantitation can be performed using an internal or external standard.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a powerful, non-destructive technique for both structural confirmation and quantitative purity analysis.[7] The ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity.[18] A known amount of an inert, fluorinated internal standard is added for accurate quantification.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A high-purity, fluorinated internal standard with a simple ¹⁹F spectrum that does not overlap with the sample signals (e.g., trifluorotoluene or 1,4-dibromotetrafluorobenzene).
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized product and a similar, accurately weighed amount of the internal standard into an NMR tube. Add ~0.7 mL of the deuterated solvent.
-
NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all ¹⁹F nuclei (e.g., 30 seconds). This is critical for accurate integration.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signal for the trifluoromethyl group of the analyte and the signal(s) of the internal standard. The molar purity can be calculated using the following equation:
Purity (%) = (Area_Analyte / N_Analyte) / (Area_Standard / N_Standard) * (Mass_Standard / Mass_Analyte) * (MW_Analyte / MW_Standard) * Purity_Standard (%)
Where:
-
Area = Integrated peak area
-
N = Number of fluorine atoms for the integrated signal
-
Mass = Weighed mass
-
MW = Molecular weight
-
Purity_Standard = Purity of the internal standard
-
Elemental Analysis
Rationale: Elemental analysis provides the fundamental confirmation of the compound's empirical formula.[8] For a halogenated compound like this compound, accurate determination of C, H, N, Cl, and F is essential. This also serves as a screen for inorganic impurities. Modern automated analyzers provide rapid and accurate results. The analysis should adhere to pharmacopeial standards where applicable.[9][10][11][19]
Procedure: A precisely weighed sample is combusted in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detection. Halogens and sulfur are typically determined by combustion followed by titration or ion chromatography.
Expected vs. Theoretical Values for C₉H₃Cl₂F₃N:
-
Carbon: 43.94%
-
Hydrogen: 1.23%
-
Nitrogen: 5.69%
-
Chlorine: 28.82%
-
Fluorine: 23.16%
A significant deviation from these values (typically >0.4%) may indicate the presence of impurities or that the bulk sample is not the correct compound.
Conclusion: A Self-Validating System for Purity Assessment
The purity of a synthesized chemical entity like this compound cannot be unequivocally established by a single analytical technique. A scientifically sound and defensible purity assessment relies on a self-validating system of orthogonal methods.
-
HPLC-UV/DAD serves as the primary method for quantifying the main component and its non-volatile organic impurities.
-
GC-MS provides a crucial orthogonal check for volatile impurities that HPLC might miss.
-
¹⁹F NMR offers a highly specific and alternative quantitative method, leveraging the unique properties of the trifluoromethyl group, and provides structural confirmation.
-
Elemental Analysis provides the foundational confirmation of the elemental composition.
By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive and reliable impurity profile. This multi-faceted approach not only ensures compliance with regulatory guidelines, such as those from the ICH[20][21][22][23][24], but also embodies the principles of scientific rigor, leading to higher quality and safer pharmaceutical products.
References
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ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
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International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
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ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
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ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
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SIELC Technologies. (n.d.). Separation of 3,5-Dichlorobenzonitrile on Newcrom R1 HPLC column. [Link]
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YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]
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Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. [Link]
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International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]
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PubMed. (n.d.). Simultaneous determination of 2,6-dichlorobenzonitrile and 2,6-dichlorobenzamide in aqueous samples by a direct high-performance. [Link]
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Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]
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ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
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The Pharmaceutical and Chemical Journal. (2025). Analytical Method Validation of Compendial HPLC Method. [Link]
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ChemRxiv. (n.d.). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. [Link]
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ResearchGate. (n.d.). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances | Request PDF. [Link]
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Weizmann Institute of Science. (n.d.). Elemental analysis. [Link]
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IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
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Chromatography Online. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]
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National Center for Biotechnology Information. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
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Royal Society of Chemistry. (n.d.). Clearing the undergrowth: detection and quantification of low level impurities using 19F NMR. [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2025). Revised general chapters for elemental analysis published in Pharmeuropa 37.2. [Link]
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SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. [Link]
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Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]
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Journal of Chemistry and Technologies. (2018). PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY. [Link]
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PubMed. (n.d.). Analysis of aromatic nitration, chlorination, and hydroxylation by gas chromatography-mass spectrometry. [Link]
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ResearchGate. (n.d.). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. [Link]
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Agilent. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System Application. [Link]
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TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]
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WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
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PubMed. (n.d.). Determination of cetirizine dichloride in tablets by HPLC method. [Link]
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MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. [Link]
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PubChem. (n.d.). m-Trifluoromethylphenylacetonitrile. [Link]
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A Spectroscopic Journey: From Precursor to Product in the Synthesis of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated and trifluoromethylated aromatic compounds stand as crucial building blocks. Their unique electronic properties and metabolic stability often impart desirable characteristics to novel molecules. 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile is one such compound of interest, serving as a versatile intermediate in the synthesis of various target structures. Understanding the spectroscopic signatures of this molecule and its precursors is paramount for reaction monitoring, quality control, and structural confirmation.
The Synthetic Pathway: A Spectroscopic Roadmap
The conversion of a benzyl alcohol to a phenylacetonitrile typically proceeds through an oxidation to the corresponding benzaldehyde, followed by a nucleophilic substitution to introduce the nitrile group. This two-step process involves significant changes in the functional groups, which are readily observable through spectroscopic analysis.
Caption: Synthetic pathway from precursors to the final product.
Comparative Spectroscopic Data
The following tables summarize the expected key spectroscopic data for this compound and its precursors. These values are predicted based on the analysis of similar substituted aromatic compounds and fundamental spectroscopic principles.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Aromatic Protons (δ, ppm) | CH₂ or CHO Proton (δ, ppm) | Other Protons (δ, ppm) |
| 2,3-Dichloro-6-(trifluoromethyl)benzyl Alcohol | ~7.5-7.8 (m, 2H) | ~4.8 (s, 2H) | ~2.0-3.0 (br s, 1H, OH) |
| 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde | ~7.7-8.0 (m, 2H) | ~10.3 (s, 1H) | - |
| This compound | ~7.6-7.9 (m, 2H) | ~3.9 (s, 2H) | - |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Aromatic Carbons (δ, ppm) | CF₃ Carbon (δ, ppm) | CH₂/CHO/CN Carbon (δ, ppm) |
| 2,3-Dichloro-6-(trifluoromethyl)benzyl Alcohol | ~125-140 | ~123 (q) | ~65 |
| 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde | ~128-142 | ~122 (q) | ~190 |
| This compound | ~126-138 | ~121 (q) | ~117 (CN), ~25 (CH₂) |
Table 3: Predicted Key IR and MS Data
| Compound | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) |
| 2,3-Dichloro-6-(trifluoromethyl)benzyl Alcohol | 3200-3600 (O-H stretch), 2850-3000 (C-H stretch), 1000-1100 (C-O stretch) | ~244 |
| 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde | 2720, 2820 (C-H aldehyde stretch), 1690-1710 (C=O stretch) | ~242 |
| This compound | 2240-2260 (C≡N stretch), 2850-3000 (C-H stretch) | ~251 |
In-Depth Spectroscopic Analysis
¹H NMR Spectroscopy: A Tale of Shifting Protons
The ¹H NMR spectrum provides a clear narrative of the chemical transformations.
-
From Alcohol to Aldehyde: The most dramatic change is the disappearance of the broad hydroxyl proton signal and the downfield shift of the benzylic protons. In the benzyl alcohol , the -CH₂- protons are adjacent to an oxygen atom and appear around 4.8 ppm. Upon oxidation to the benzaldehyde , this signal is replaced by a highly deshielded aldehyde proton (-CHO) appearing far downfield, typically around 10.3 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.
-
From Aldehyde to Nitrile: The conversion of the aldehyde to the phenylacetonitrile is marked by the disappearance of the aldehyde proton signal and the appearance of a new methylene (-CH₂CN) signal. This methylene signal is expected to appear around 3.9 ppm, upfield from the benzylic protons of the alcohol, due to the less deshielding effect of the nitrile group compared to the hydroxyl group.
The aromatic protons in all three compounds are expected to show complex multiplet patterns in the range of 7.5-8.0 ppm due to the complex substitution pattern on the benzene ring.
¹³C NMR Spectroscopy: Tracking Carbon Transformations
The ¹³C NMR spectra provide complementary information on the carbon skeleton.
-
Carbonyl Emergence: The oxidation of the benzyl alcohol to the benzaldehyde is clearly indicated by the appearance of a carbonyl carbon signal in the downfield region of the spectrum, around 190 ppm. The benzylic carbon of the alcohol (~65 ppm) is replaced by this characteristic aldehyde carbonyl signal.
-
Nitrile Signature: The subsequent conversion to the phenylacetonitrile results in the disappearance of the aldehyde carbonyl peak and the appearance of two new signals: the nitrile carbon (-C≡N) around 117 ppm and the methylene carbon (-CH₂CN) around 25 ppm. The nitrile carbon's chemical shift is a key diagnostic feature for this functional group.[1]
The trifluoromethyl (-CF₃) group will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. Its chemical shift is expected to be in the range of 121-123 ppm for all three compounds.
Infrared Spectroscopy: Vibrational Fingerprints of Functional Groups
IR spectroscopy is an invaluable tool for identifying the key functional groups involved in this synthetic sequence.
-
The Disappearing Hydroxyl: The benzyl alcohol will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. This band will be absent in the spectra of the aldehyde and the nitrile.
-
The Carbonyl Stretch: The formation of the benzaldehyde is confirmed by the appearance of a strong, sharp absorption band in the range of 1690-1710 cm⁻¹, which is characteristic of the C=O stretching vibration of an aromatic aldehyde.[2]
-
The Nitrile Triple Bond: The successful synthesis of the phenylacetonitrile is unequivocally identified by the appearance of a sharp, medium-intensity absorption band in the 2240-2260 cm⁻¹ region, corresponding to the C≡N triple bond stretch. This is a highly characteristic and reliable indicator of the nitrile functional group.
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry provides the molecular weight of each compound, confirming the successful addition or removal of atoms during the reactions. The expected molecular ions for the most abundant isotopes are approximately 244 m/z for the benzyl alcohol (C₈H₅Cl₂F₃O), 242 m/z for the benzaldehyde (C₈H₃Cl₂F₃O), and 251 m/z for the phenylacetonitrile (C₉H₄Cl₂F₃N). The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key feature in the mass spectra of all three compounds.
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis and spectroscopic analysis.
Synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde from 2,3-Dichloro-6-(trifluoromethyl)benzyl Alcohol
This transformation is a standard oxidation of a primary alcohol to an aldehyde.
-
Dissolution: Dissolve 2,3-dichloro-6-(trifluoromethyl)benzyl alcohol in a suitable organic solvent such as dichloromethane (DCM).
-
Oxidant Addition: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction and purify the crude product by column chromatography on silica gel.
Synthesis of this compound from 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
This conversion can be achieved through a two-step, one-pot procedure involving the formation of a tosylhydrazone followed by reaction with a cyanide source.
-
Hydrazone Formation: To a solution of 2,3-dichloro-6-(trifluoromethyl)benzaldehyde in a solvent like methanol, add p-toluenesulfonhydrazide and a catalytic amount of acid. Heat the mixture to form the tosylhydrazone.
-
Cyanation: After cooling, add a cyanide source, such as potassium cyanide or sodium cyanide, and a phase-transfer catalyst. Heat the reaction mixture to effect the conversion to the nitrile.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude nitrile by recrystallization or column chromatography.
Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of the compounds.
-
NMR Spectroscopy:
-
Prepare a ~5-10 mg sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[1]
-
-
Infrared Spectroscopy:
-
Acquire the IR spectrum using an FT-IR spectrometer.
-
For liquid samples, a thin film between salt plates can be used. For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
-
Mass Spectrometry:
-
Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and detailed picture of the chemical transformations occurring during its synthesis. Each spectroscopic technique offers unique and complementary information, allowing for the unambiguous identification and characterization of each intermediate and the final product. By understanding these spectroscopic fingerprints, researchers can confidently navigate the synthesis and application of this important chemical building block.
References
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PubChem. 2-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. [Link]
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PubChem. m-Trifluoromethylphenylacetonitrile. National Center for Biotechnology Information. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Baryshnikov, G. V., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 179-186. [Link]
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NIST WebBook. 3-(Trifluoromethoxy)phenylacetonitrile. [Link]
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Lee, J. C., et al. (2023). SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. European Journal of Pure and Applied Chemistry, 10(1), 11-17. [Link]
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Guo, B., et al. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Royal Society of Chemistry. [Link]
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A Comparative Guide to the Metabolic Stability of Novel 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile Derivatives
This guide provides a comprehensive analysis of the metabolic stability of compounds derived from the 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile scaffold. In early-stage drug discovery, assessing a compound's metabolic stability is a critical step to predict its in vivo pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly could accumulate and cause toxicity.[3] This document offers a framework for comparing the stability of novel chemical entities (NCEs), supported by validated experimental protocols and an analysis of structure-metabolism relationships.
The Parent Scaffold: Metabolic Profile of this compound
The metabolic fate of a compound is largely dictated by its chemical structure. The parent scaffold, this compound, possesses several features that influence its interaction with drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily.[4][5]
-
Halogenation (Dichloro-): The two chlorine atoms on the phenyl ring are electron-withdrawing and can influence the sites of oxidation. While dehalogenation is a possible metabolic route, it is often a slower process compared to other oxidative reactions.[6][7] The positions of these halogens can also sterically hinder access by CYP enzymes to adjacent carbons.
-
Trifluoromethyl Group (-CF3): The -CF3 group is a common feature in modern pharmaceuticals, often introduced to block a site of metabolism and thereby enhance metabolic stability.[8][9] Its strong electron-withdrawing nature also decreases the susceptibility of the aromatic ring to oxidative attack.[10]
-
Phenylacetonitrile Moiety: The aromatic ring is a common site for CYP-mediated hydroxylation (Phase I metabolism).[11] Furthermore, the benzylic methylene group (-CH2-) adjacent to the ring is susceptible to oxidation to form a secondary alcohol, which can be further metabolized.
Based on these features, the primary metabolic pathways for the parent compound are predicted to be oxidative reactions catalyzed by CYP enzymes.
Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.
Comparative In Vitro Stability: A Head-to-Head Analysis
To improve upon the parent scaffold, medicinal chemists synthesize derivatives with targeted structural modifications. The goal is often to enhance metabolic stability without sacrificing potency. The following table presents illustrative data for a series of hypothetical derivatives, comparing their stability in a human liver microsome assay. This type of analysis is crucial for ranking compounds and establishing structure-metabolism relationships (SMRs).
| Compound ID | Structural Modification | t½ (min) | In Vitro CLint (µL/min/mg protein) | Stability Class |
| Parent | 2,3-diCl, 6-CF3 | 25 | 55.4 | Moderate |
| Derivative A | 2-Cl, 3-F, 6-CF3 | 48 | 28.9 | Moderate |
| Derivative B | 2,3-diCl, 6-CF3; -CH(OH)CN | < 5 | > 277 | High Clearance |
| Derivative C | 2,3-diCl, 6-CF3; α,α-dimethyl | > 90 | < 15.4 | Low Clearance |
| Derivative D | 2,3-diCl, 6-OCF3 | 75 | 18.5 | Low Clearance |
Analysis of Illustrative Data:
-
Derivative A: Replacing a chlorine with a fluorine atom at the 3-position resulted in a nearly two-fold increase in half-life. This suggests the 3-position may be a site of metabolic attack on the parent compound, and the stronger C-F bond is more resistant to cleavage.
-
Derivative B: The presence of a hydroxyl group on the benzylic carbon leads to extremely rapid clearance. This compound is likely a primary metabolite of the parent scaffold and is quickly processed, potentially through Phase II conjugation reactions.[3]
-
Derivative C: Introducing gem-dimethyl groups on the benzylic carbon sterically shields it from CYP enzyme access. This modification drastically reduces the rate of metabolism, leading to a very stable compound. This is a common strategy to block benzylic oxidation.
-
Derivative D: Replacing the trifluoromethyl (-CF3) with a trifluoromethoxy (-OCF3) group also enhanced stability. This change can alter the electronic properties of the ring and may improve other properties like permeability.[8]
Experimental Design: A Validated Protocol for Assessing Metabolic Stability
Trustworthy and reproducible data is the cornerstone of effective drug development. The following protocol describes a validated method for determining metabolic stability using human liver microsomes, a subcellular fraction rich in Phase I enzymes.[3][12] This assay is a cost-effective, high-throughput method for screening compounds early in the discovery process.[13]
Caption: A typical experimental workflow for an in vitro microsomal stability assay.
Detailed Step-by-Step Protocol
1. Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Further dilute to an intermediate concentration (e.g., 100 µM) in acetonitrile or methanol. The final concentration of the organic solvent in the incubation should be less than 1%.[14]
-
Microsome Suspension: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.
-
NADPH Regenerating System: Prepare a solution containing NADPH and co-factors as per the manufacturer's instructions.[15][16] This system continuously regenerates the essential CYP cofactor, NADPH, ensuring the reaction rate is linear over the incubation period.
2. Incubation Procedure:
-
In a 96-well plate, add the phosphate buffer, the 1 mg/mL HLM suspension, and the test compound (final concentration typically 1 µM).
-
Control Wells:
-
Negative Control (-NADPH): For each compound, prepare a parallel incubation where the NADPH regenerating system is replaced with a phosphate buffer. This control is crucial to assess for any non-enzymatic (chemical) degradation of the compound.[17]
-
Positive Control: Include known high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds to validate the activity of the microsomal batch.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the -NADPH controls). This marks Time = 0.
3. Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume (typically 2-3x the incubation volume) of ice-cold acetonitrile containing a suitable internal standard (IS).[13][15] The cold solvent immediately halts enzymatic activity by precipitating the microsomal proteins.
4. Sample Processing and Analysis:
-
Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.[15]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the remaining concentration of the parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[18][19] LC-MS/MS provides the necessary sensitivity and specificity for accurate quantification in a complex biological matrix.[20][21]
Quantitative Analysis and Data Interpretation
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative of the elimination rate constant (-k).
-
Calculate Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized. It is calculated from the rate constant.[13]
-
Formula: t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): Intrinsic clearance reflects the inherent ability of the liver enzymes to metabolize a drug.[1]
-
Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein)
-
These calculated parameters allow for a quantitative comparison of compound stability, enabling data-driven decisions for selecting candidates to advance in the drug discovery pipeline.
Conclusion
The systematic assessment of metabolic stability is a non-negotiable component of modern drug discovery. By employing validated in vitro assays, such as the human liver microsomal stability assay, researchers can efficiently profile and compare novel derivatives of a core scaffold like this compound. This guide demonstrates that by establishing clear structure-metabolism relationships, project teams can rationally design compounds with optimized pharmacokinetic properties, ultimately increasing the probability of identifying a successful clinical candidate. Adherence to rigorous, well-controlled experimental protocols is paramount to generating trustworthy data that confidently guides these critical decisions.
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Safety Operating Guide
Navigating the Disposal of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of complex molecules are routine. However, the responsibility extends beyond discovery to the safe and compliant management of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile, a halogenated aromatic nitrile. By grounding our procedures in established safety protocols and regulatory frameworks, we aim to ensure the protection of both laboratory personnel and the environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from SDSs of structurally analogous compounds, including various chlorinated and trifluoromethylated phenylacetonitriles, and established protocols for the disposal of halogenated organic waste.
Immediate Safety Considerations: Hazard Profile
Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications:
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity (Oral) | Toxic or harmful if swallowed.[1] | 💀 |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[2][3] | ❗ |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[3][4] | ❗ |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | ❗ |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] | ❗ |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][4] | ❗ |
The combination of chlorine and fluorine atoms on the aromatic ring necessitates a cautious approach. Halogenated organic compounds can pose long-term environmental risks if not disposed of correctly and can produce hazardous byproducts, such as hydrogen chloride and hydrogen fluoride, upon incomplete combustion.
Operational Plan: From Benchtop to Final Disposal
The lifecycle of chemical waste management begins at the point of generation. A systematic approach ensures safety and regulatory compliance at every stage.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
All handling and disposal preparation must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. The following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[4]
-
Eye Protection: Chemical safety goggles or a face shield.[1][5]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fastened.
-
Respiratory Protection: If there is a risk of generating dusts or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[4][5]
Step 2: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical disposal. It prevents dangerous reactions and ensures that waste is routed to the correct treatment facility.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and materials contaminated with it.
-
Halogenated Waste Stream: This compound must be collected in a container designated for halogenated organic waste . Never mix it with non-halogenated organic waste.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List all constituents if it is a mixed waste stream.
-
Container Integrity: Ensure the container is made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and has a secure, tight-fitting lid to prevent leaks and evaporation. Keep the container closed at all times except when adding waste.
Step 3: Waste Classification
For regulatory purposes, hazardous waste must be classified. As a halogenated organic compound, this waste will likely fall under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations.
-
Listed Waste: If the waste is unused, discarded commercial product, it may be classified as a U-listed waste . The specific code would depend on the exact formulation.
-
Characteristic Waste: The waste may also exhibit characteristics of hazardous waste (e.g., toxicity).
-
Spent Solvents: If used as a solvent, it could fall under the F002 category for spent halogenated solvents.[6][7]
Consult with your institution's Environmental Health and Safety (EHS) department to ensure accurate waste code assignment, as this is critical for the disposal manifest.
Disposal Plan: The Path to Destruction
The recommended and most environmentally sound method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration .[8][9]
Primary Disposal Method: Hazardous Waste Incineration
This process uses controlled, high temperatures to break down the complex organic molecule into simpler, less hazardous compounds.
-
Causality: The high thermal energy is necessary to cleave the strong carbon-halogen and carbon-carbon bonds. For halogenated wastes, higher temperatures are required to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.
-
Operational Parameters: According to the European Union's Directive on Industrial Emissions, which provides an authoritative standard, waste containing more than 1% of halogenated organic substances must be incinerated at a temperature of at least 1100°C for a residence time of at least two seconds .[8][9][10] This ensures the complete breakdown of the molecule.
-
Scrubbing: Industrial incinerators are equipped with advanced flue gas treatment systems ("scrubbers") that neutralize and remove acidic gases (like HCl and HF) and other pollutants generated during combustion.[9]
Alternative Disposal Methods (for consideration by specialized facilities)
While incineration is the standard, other technologies exist for the degradation of chlorinated organic compounds, though they are less common for bulk disposal from laboratories. These include methods like chemical degradation using Fenton's reagent or reductive dechlorination.[11] These are typically applied in large-scale soil or water remediation rather than for routine laboratory waste disposal.
Procedural Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Isolate: Secure the area and prevent entry.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your EHS department.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
By adhering to these rigorous, step-by-step procedures, laboratory professionals can manage the disposal of this compound with the highest degree of safety and environmental responsibility, building a foundation of trust in their operational practices.
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- Wang, F., et al. (2012, February 24).
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Mastering the Safe Handling of 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile: A Guide for Laboratory Professionals
For the discerning researcher engaged in the complex landscape of pharmaceutical and agrochemical development, the introduction of novel fluorinated organic compounds is a constant. Among these, 2,3-Dichloro-6-(trifluoromethyl)phenylacetonitrile represents a molecule of significant interest, offering unique properties due to its specific substitution pattern. However, this unique reactivity profile also necessitates a rigorous and well-informed approach to laboratory safety.
This guide provides essential, immediate safety and logistical information for handling this compound. Moving beyond a simple checklist, we will delve into the rationale behind each safety recommendation, empowering you to not only follow protocols but to understand the fundamental principles that underpin them. Our goal is to foster a culture of safety and build a foundation of trust by providing value that extends beyond the product itself.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 328937-77-9) was publicly available at the time of this writing. The following guidance is synthesized from SDSs of structurally similar compounds, including other chlorinated and trifluoromethylated phenylacetonitriles. It is imperative that users conduct a thorough, institution-specific risk assessment before commencing any work with this chemical.
Hazard Identification and Risk Assessment: Understanding the Adversary
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact, with ingestion also being a significant risk.
Anticipated Hazard Profile:
| Hazard Classification | Anticipated Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][4] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] |
The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially increasing its absorption through the skin. The nitrile group (–C≡N) is a key structural feature that warrants significant caution, as some nitriles can release hydrogen cyanide upon metabolism or under certain chemical conditions.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is contingent on the scale of the experiment and the specific procedures being undertaken.
Engineering Controls: The Foundation of Safety
All work involving this compound, especially when handling the solid or preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
Recommended PPE Ensemble
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Always inspect gloves for tears or punctures before use. For prolonged work or when handling larger quantities, consider double-gloving. Change gloves immediately if contamination is suspected. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. Chemical splash goggles are strongly recommended. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles. |
| Skin and Body Protection | A flame-resistant laboratory coat is mandatory. For larger scale operations, a chemical-resistant apron over the lab coat is advised. Full-length pants and closed-toe shoes are required. | Provides a barrier against accidental skin contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][4] |
| Respiratory Protection | Generally not required when working in a certified chemical fume hood. If engineering controls are insufficient or for emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | A risk assessment should determine the need for respiratory protection. |
Operational Protocols: From Weighing to Waste
A systematic and meticulous workflow is critical to minimizing exposure and ensuring the integrity of your experiment.
Weighing and Aliquoting
-
Preparation: Designate a specific area within the fume hood for weighing. Ensure all necessary equipment (spatula, weigh paper, vials) is present before handling the compound.
-
Handling: Don the full PPE ensemble. Carefully open the container, avoiding the creation of dust. Use a clean spatula to transfer the desired amount of the solid to a tared weigh paper or vial.
-
Cleanup: Immediately after weighing, securely close the primary container. Clean any residual dust from the spatula and the weighing area using a damp paper towel, which should then be disposed of as hazardous waste.
Solution Preparation
-
Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Dissolution: If necessary, use gentle agitation (e.g., magnetic stirring) to dissolve the solid. Avoid heating unless the reaction protocol specifically requires it, and if so, ensure adequate cooling and ventilation.
Spill Management and Emergency Procedures
Prompt and correct response to a spill is crucial to mitigating potential harm.
Small Spills (Inside a Fume Hood)
-
Alert: Notify colleagues in the immediate vicinity.
-
Contain: Use an appropriate absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Clean: Carefully sweep the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Plan: Responsible Stewardship
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Waste Segregation
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Disposal Procedure
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling the target compound.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely unlock the scientific potential of this compound.
References
- Tokyo Chemical Industry Co., Ltd. (2023). Safety Data Sheet: 3,5-Bis(trifluoromethyl)phenylacetonitrile.
- Apollo Scientific. (n.d.). Safety Data Sheet: 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile.
- Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: 2-(Trifluoromethyl)phenylacetonitrile.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Methyl-3-(trifluoromethyl)phenylacetonitrile.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)phenylacetonitrile.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-(Trifluoromethyl)phenylacetonitrile.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: [3,5-Bis(trifluoromethyl)phenyl]acetonitrile.
- Angene Chemical. (2025). Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile.
- Sigma-Aldrich. (n.d.). Safety data sheet for 3-(Trifluoromethyl)phenylacetonitrile.
- PubChem. (n.d.). m-Trifluoromethylphenylacetonitrile.
- Apollo Scientific. (n.d.). Safety Data Sheet: 2,5-bis(trifluoromethyl)phenylacetonitrile.
- PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile.
- Fisher Scientific. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetonitrile.
- Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetonitrile.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
